molecular formula C10H9ClN2O2 B1288904 Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 287384-84-3

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1288904
CAS No.: 287384-84-3
M. Wt: 224.64 g/mol
InChI Key: DLOFYLZHQBTQQA-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-6-3-4-8(11)13-9(6)12-7/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOFYLZHQBTQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619126
Record name Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287384-84-3
Record name Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Basic Properties of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the 7-azaindole class of molecules. The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1] This core structure is a bioisostere of indole and purine systems, making it a valuable building block in the design of therapeutic agents.[1] Derivatives of this scaffold have shown promise as inhibitors of various kinases and other enzymes, indicating their potential in the development of treatments for cancer and inflammatory diseases.[2][3][4] This guide provides a summary of the known basic properties, a plausible synthetic route, and the biological context of this compound.

Chemical and Physical Properties

While experimentally determined data for this compound is limited, its basic properties can be summarized from available commercial sources and computational predictions. The properties of its immediate precursor, 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, are also provided for context.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 287384-84-3[5]
Molecular Formula C₁₀H₉ClN₂O₂[5]
Molecular Weight 224.65 g/mol [6]
Boiling Point 382.975 °C at 760 mmHg[5]
Density 1.391 g/cm³[5]
Exact Mass 224.03500 Da[5]
H-Bond Acceptor Count 3[5]

Table 2: Physicochemical Properties of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Precursor)

PropertyValueSource
CAS Number 800402-07-7[7][8]
Molecular Formula C₈H₅ClN₂O₂[7]
Molecular Weight 196.59 g/mol [7]
XLogP3 2.1[7]
H-Bond Donor Count 2[7]
H-Bond Acceptor Count 4[7]
Rotatable Bond Count 1[7]

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound is most directly achieved through the esterification of its corresponding carboxylic acid precursor, 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. A standard and widely used method for this transformation is the Fischer esterification.[9][10]

General Protocol: Fischer Esterification

  • Reaction Setup: To a solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equivalent) in an excess of anhydrous ethanol (which acts as both reactant and solvent), a catalytic amount of a strong acid (e.g., sulfuric acid, H₂SO₄, or p-toluenesulfonic acid, TsOH) is added.[9]

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of time, typically several hours, until the reaction is complete (monitored by TLC or LC-MS). The equilibrium is driven towards the product by the large excess of ethanol.[10]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Visualizations

Synthetic Workflow

Synthesis_Workflow Precursor 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Product This compound Precursor->Product Fischer Esterification (Reflux) Reagents Ethanol (excess) Acid Catalyst (e.g., H₂SO₄) Reagents->Product

Caption: Synthetic route to the target compound via Fischer esterification.

Potential Biological Signaling Pathway

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2][11] The diagram below illustrates the general FGFR signaling pathway, which can be aberrantly activated in various cancers.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FGF FGF Ligand FGF->FGFR Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT P Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->Dimerization Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

Biological Activity and Drug Development Context

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is of significant interest to the pharmaceutical industry. Its derivatives have been investigated for a wide range of therapeutic applications due to their ability to act as kinase inhibitors.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several studies have reported 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFRs.[2][11] Abnormal FGFR signaling is implicated in the progression of various cancers, making these compounds attractive candidates for oncology drug development.[2][11]

  • Phosphodiesterase 4B (PDE4B) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent inhibitors of PDE4B.[3] PDE4B is involved in inflammatory processes, and its inhibition is a therapeutic strategy for conditions like chronic obstructive pulmonary disease (COPD) and psoriatic arthritis.[3]

  • Ribosomal S6 Protein Kinase 2 (RSK2) Inhibition: More recently, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides bearing phenyl sulfonamide groups have been developed as highly potent RSK2 inhibitors.[4] RSK2 is involved in cellular proliferation and survival pathways in tumors, particularly in triple-negative breast cancer, highlighting another avenue for anticancer applications.[4]

The versatility of the 7-azaindole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for different biological targets. This compound serves as a valuable intermediate or building block for creating libraries of such derivatives for screening in drug discovery programs.

References

An In-Depth Technical Guide to Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 287384-84-3

This technical guide provides a comprehensive overview of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and significant applications in medicinal chemistry.

Core Compound Specifications

This compound, also known as Ethyl 6-chloro-7-azaindole-2-carboxylate, is a substituted pyrrolopyridine derivative. Its structure is characterized by a fused pyrrole and pyridine ring system, with a chlorine atom at the 6-position and an ethyl carboxylate group at the 2-position. This arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

PropertyValue
CAS Number 287384-84-3
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.65 g/mol
Canonical SMILES CCOC(=O)c1cc2c(n[nH]2)c(Cl)cc1
Physical Appearance Off-white to light yellow powder
Purity Typically ≥97%

Synthesis and Experimental Protocols

General Synthetic Approach:

A plausible synthetic route involves the condensation of a suitably substituted aminopyridine precursor with an α-azido-α,β-unsaturated ester, followed by cyclization.

Illustrative Experimental Protocol for a Related 7-Azaindole Synthesis:

The synthesis of a related compound, methyl 5-chloro-7-azaindole-2-carboxylate, was achieved through the Hemetsberger–Knittel indole synthesis.[1] This process generally involves:

  • Knoevenagel Condensation: Reaction of a substituted pyridine-carbaldehyde with an azido acetate to form an α-azido-α,β-unsaturated ester.

  • Thermal or Photochemical Cyclization: The resulting intermediate undergoes cyclization, often with heating, to form the pyrrolo[2,3-b]pyridine ring system.

Due to the proprietary nature of many specific synthetic routes for commercially valuable intermediates, detailed, publicly available protocols for this compound are scarce. Researchers would typically adapt known methodologies for 7-azaindole synthesis to the specific starting materials required for this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.

Role as a Synthetic Intermediate:

The chloro- and ester- functionalities on the 7-azaindole core provide two key points for chemical modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

  • Amide Coupling: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This is a common strategy in the development of kinase inhibitors.

  • Cross-Coupling Reactions: The chlorine atom at the 6-position can be substituted via various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or other functional groups.

Therapeutic Targets:

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown activity against a range of biological targets, including:

  • Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several potent FGFR inhibitors, which are being investigated for the treatment of various cancers.

  • Phosphodiesterase 4B (PDE4B): Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as selective and potent inhibitors of PDE4B, a target for inflammatory and central nervous system disorders.[2]

  • Cannabinoid Receptor 1 (CB1): The 7-azaindole ring system has been explored as a bioisostere for the indole ring in the development of allosteric modulators of the CB1 receptor.[1]

Logical Workflow for Synthetic Application

The following diagram illustrates a typical workflow for the utilization of this compound in the synthesis of a potential therapeutic agent.

G Synthetic Workflow of this compound A This compound B Hydrolysis A->B C 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid B->C D Amide Coupling (with various amines) C->D E Library of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamides D->E F Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) E->F G Diversified Library of Bioactive Molecules F->G H Biological Screening and SAR Studies G->H I Lead Compound Identification H->I

Caption: Synthetic workflow for drug discovery.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its versatile chemical handles allow for the efficient generation of diverse libraries of compounds for biological screening. The proven success of the 7-azaindole scaffold in targeting key enzymes and receptors underscores the value of this intermediate in the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions. Further exploration of the synthetic utility of this compound is likely to yield new and potent drug candidates.

References

An In-depth Technical Guide to Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential biological significance of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This compound, belonging to the 7-azaindole class of heterocyclic compounds, is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents.

Core Molecular Structure and Properties

This compound possesses a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The key functional groups, a chlorine atom at the 6-position and an ethyl carboxylate at the 2-position, are crucial for its reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.65 g/mol
CAS Number 287384-84-3
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.

Synthesis and Experimental Protocols

Diagram 1: Proposed Synthetic Workflow

G A Starting Material: Substituted Chloropyridine B Reaction with Ethyl Glycinate Derivative A->B C Intermediate Formation B->C D Base-mediated Cyclization (e.g., Thorpe-Ziegler) C->D E This compound D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response FGFR FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival PLCg->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor This compound (or its derivatives) Inhibitor->FGFR Inhibition

References

An In-Depth Technical Guide to Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its role as a key intermediate in the development of targeted therapeutics. The guide focuses on the broader class of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives, which are recognized as "privileged structures" in the design of kinase inhibitors.[1] Data is presented in structured tables for clarity, and key processes are visualized using diagrams to aid in understanding. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery.

Chemical Identity and Nomenclature

The compound, commonly known as this compound, is a derivative of the 1H-pyrrolo[2,3-b]pyridine core, which is also referred to as 7-azaindole. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is consistent with its common name.

IUPAC Name: this compound

The structure consists of a fused pyrrole and pyridine ring system, with a chlorine atom at the 6-position of the pyridine ring and an ethyl carboxylate group at the 2-position of the pyrrole ring.

Physicochemical and Biological Data

Quantitative data for the target compound and its parent carboxylic acid are summarized below. The biological activity data represents the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, showcasing the therapeutic potential of this scaffold.

Physicochemical Properties

The following table summarizes the key computed and experimental properties for the title compound and its corresponding carboxylic acid precursor.

PropertyValue (Ethyl Ester)Value (Carboxylic Acid)Data Source
CAS Number 287384-84-3800402-07-7Vendor/PubChem
Molecular Formula C₁₀H₉ClN₂O₂C₈H₅ClN₂O₂Calculated/PubChem[2]
Molecular Weight 224.64 g/mol 196.59 g/mol Calculated/PubChem[2]
IUPAC Name This compound6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidVendor/PubChem[2]
Monoisotopic Mass 224.03525 Da196.00395 DaCalculated/PubChem[2]
Topological Polar Surface Area 55.1 Ų66.2 ŲPubChem[2]
Hydrogen Bond Donors 12PubChem[2]
Hydrogen Bond Acceptors 34PubChem[2]
Biological Activity of 1H-pyrrolo[2,3-b]pyridine Analogs

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of numerous potent and selective kinase inhibitors. The following table presents a selection of inhibitory activities (IC₅₀) for various derivatives against different kinase targets, demonstrating the scaffold's versatility.

Derivative ClassTarget KinaseIC₅₀ Value (nM)Reference
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B110 - 1100[3]
Substituted 1H-pyrrolo[2,3-b]pyridinesFGFR17[4][5]
Substituted 1H-pyrrolo[2,3-b]pyridinesFGFR29[4][5]
Substituted 1H-pyrrolo[2,3-b]pyridinesFGFR325[4][5]
1H-pyrrolo[2,3-b]pyridine derivativeCDK848.6[6]
Pyrrolo[3,2-c]pyridine derivative (Isomer)FMS Kinase30[7]
1H-pyrrolo[2,3-b]pyridine derivativesTNIK< 1[8]

Synthesis and Experimental Protocols

General Synthetic Workflow

A plausible synthetic route involves the construction of the pyrrole ring onto a substituted pyridine precursor, followed by esterification.

G A 2,5-Dichloropyridine B 2-Amino-5-chloropyridine A->B Amination C 2-Amino-3-iodo-5-chloropyridine B->C Iodination E This compound C->E Sonogashira Coupling & Cyclization D Ethyl 2-(trimethylsilyl)propiolate D->E

Generalized synthetic pathway for 7-azaindole derivatives.
Representative Experimental Protocol (Two-Step Procedure)

This protocol is a generalized representation for the synthesis of 2-substituted 7-azaindole derivatives, adapted from methodologies like Sonogashira coupling followed by cyclization.[9]

Step 1: Sonogashira Coupling of 2-Amino-5-chloro-3-iodopyridine with an Alkyne

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-chloro-3-iodopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Solvent and Reagents: Add a suitable solvent system, such as a mixture of triethylamine (TEA) and tetrahydrofuran (THF).

  • Addition of Alkyne: Slowly add the terminal alkyne, for example, ethyl propiolate (1.2 eq), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product (the coupled intermediate) by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Step 2: Base-Mediated Intramolecular Cyclization

  • Reaction Setup: Dissolve the purified coupled intermediate from Step 1 in a suitable anhydrous solvent such as DMF or THF in a round-bottom flask.

  • Addition of Base: Add a strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (1.5-2.0 eq), portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC until the cyclization is complete.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Final Purification: Concentrate the organic solution under reduced pressure. Purify the resulting crude solid/oil by recrystallization or flash column chromatography to yield the final product, this compound.

Role in Drug Discovery and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole and a key pharmacophore that mimics the adenine structure of ATP, enabling it to effectively bind to the hinge region of many protein kinases.[10] This property has led to its extensive use in the development of inhibitors for various signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases.

Inhibition of the FGFR Signaling Pathway

One of the most prominent applications of 1H-pyrrolo[2,3-b]pyridine derivatives is in the development of inhibitors for the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases.[4][5] Aberrant FGFR signaling is a known driver in various cancers. These inhibitors typically bind to the ATP pocket of the kinase domain, preventing autophosphorylation and the activation of downstream pro-survival and proliferative pathways like the RAS-MEK-ERK cascade.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription FGF FGF Ligand FGF->FGFR Binds Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding

Inhibition of the FGFR signaling pathway by a 7-azaindole derivative.
Other Therapeutic Targets

Beyond FGFR, this versatile scaffold has been successfully employed to design potent inhibitors for a range of other critical targets:

  • PDE4B: Derivatives have been developed as selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in regulating intracellular cAMP levels, making them potential therapeutics for inflammatory and central nervous system disorders.[3]

  • CDK8: The scaffold has been used to create potent and selective Type II inhibitors of Cyclin-dependent kinase 8 (CDK8), a transcriptional regulator and colorectal cancer oncogene.[6]

  • LRRK2: Chiral pyrrolo[2,3-d]pyrimidine (a related isomer) derivatives have been optimized as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research.[11]

Conclusion

This compound is a valuable chemical entity, serving as a key building block for the synthesis of complex, biologically active molecules. The inherent drug-like properties of its core 7-azaindole scaffold make it a cornerstone in the development of next-generation kinase inhibitors and other targeted therapies. The synthetic versatility and proven efficacy of its derivatives in modulating critical cellular signaling pathways ensure that this compound and its analogs will remain a focus of intensive research in medicinal chemistry and oncology.

References

An In-depth Technical Guide to Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic organic compound of significant interest in medicinal chemistry. This document details its chemical properties, provides a representative synthetic protocol, and discusses its relevance as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its application in synthetic chemistry and drug design.

PropertyValueReference
Chemical Formula C₁₀H₉ClN₂O₂
Linear Formula C₁₀H₉ClN₂O₂
CAS Number 287384-84-3
Molecular Weight 224.65 g/mol [1]

Biological Significance: A Scaffold for Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural similarity to indole allows it to function as a bioisostere, interacting with various biological targets. Derivatives of this scaffold have been extensively investigated as inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways.

Notably, abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in the progression of numerous cancers.[2][3] The 1H-pyrrolo[2,3-b]pyridine nucleus serves as a key "hinge-binding" motif in a class of potent FGFR inhibitors.[3] These inhibitors can block the downstream signaling cascades that promote tumor cell proliferation, survival, and migration.[4][5][6] The chloro- and ethyl carboxylate-substituents on the core structure of this compound provide critical anchor points for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[7][8]

Signaling Pathway: FGFR Inhibition

The diagram below illustrates a simplified representation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a primary target for compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events through pathways such as RAS-MAPK and PI3K-AKT, which ultimately regulate gene expression related to cell proliferation and survival.[9][10] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core can block the ATP-binding site of the FGFR kinase domain, thereby preventing this signaling activation.

FGFR_Signaling_Pathway Conceptual FGFR Signaling Pathway Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Receptor Dimerization & Autophosphorylation FGFR->P1 Leads to RAS_MAPK RAS-MAPK Pathway P1->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Ethyl 6-chloro-1H- pyrrolo[2,3-b]pyridine -2-carboxylate Derivative Inhibitor->P1 Inhibits

FGFR Signaling Pathway Inhibition by a Pyrrolopyridine Derivative.

Experimental Protocols

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridine-2-carboxylates can be achieved through various multi-step synthetic routes. Below is a representative, generalized protocol adapted from the synthesis of analogous 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.[7] This workflow illustrates a common strategy for constructing the core and introducing substituents.

Synthesis_Workflow General Synthetic Workflow start Starting Material (e.g., Substituted 2-aminopyridine) step1 Cyclization Reaction (e.g., with an α,β-unsaturated carbonyl compound) start->step1 step2 Chlorination (e.g., with NCS or SO₂Cl₂) step1->step2 step3 Carboxylation/Esterification at C2 position step2->step3 product Ethyl 6-chloro-1H-pyrrolo [2,3-b]pyridine-2-carboxylate step3->product

Generalized Synthetic Workflow for the Target Compound.
Detailed Methodology: Synthesis of the 1H-pyrrolo[2,3-b]pyridine Core and Subsequent Functionalization

This protocol is illustrative and may require optimization for specific substrates and scales.

Step 1: Synthesis of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • Reaction Setup: To a solution of a suitable substituted 2,6-dichloropyridine in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a source for the pyrrole ring, for example, a glycine ester derivative, and a non-nucleophilic base like Diisopropylethylamine (DIPEA).

  • Cyclization: The reaction mixture is heated, often under microwave irradiation or conventional heating, to facilitate the cyclization and formation of the 1H-pyrrolo[2,3-b]pyridine core. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Hydrolysis: Upon completion of the cyclization, the resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (NaOH) in a mixture of methanol and water.

  • Work-up and Isolation: The reaction mixture is acidified to precipitate the carboxylic acid product. The solid is then collected by filtration, washed with water, and dried under vacuum.

Step 2: Esterification to Yield this compound

  • Reaction Setup: The crude carboxylic acid from the previous step is dissolved in anhydrous ethanol. A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added carefully.

  • Esterification: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel to yield pure this compound.

This guide provides a foundational understanding of this compound, highlighting its chemical properties and significant potential in the field of drug discovery. The provided protocols and diagrams serve as a starting point for researchers aiming to synthesize and utilize this versatile chemical scaffold.

References

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic intermediate in the synthesis of various biologically active molecules. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity and Physical Properties

This compound, also known as ethyl 6-chloro-7-azaindole-2-carboxylate, is a pyrrolopyridine derivative. The pyrrolopyridine scaffold is a common structural motif in numerous natural products and pharmacologically active compounds.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 287384-84-3[1][2][3][4]
Molecular Formula C₁₀H₉ClN₂O₂[4][5]
Molecular Weight 224.64 g/mol [4]
Synonyms Ethyl 6-chloro-7-azaindole-2-carboxylate, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-chloro-, ethyl ester[1]

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Purity Typically available at ≥95%[4]
Storage Keep in a dark place, under an inert atmosphere at room temperature.[3]

Synthesis and Experimental Protocols

The synthesis of this compound is documented in patent literature, where it serves as a key intermediate in the preparation of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[6]

Synthetic Route

A common synthetic approach involves the esterification of the corresponding carboxylic acid, 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Experimental Protocol: Esterification

The following is a general procedure based on a documented synthesis.[6]

Materials:

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • Ethanol

  • 98% Sulfuric acid

  • Sodium bicarbonate

  • Water

  • Extraction Solvent (e.g., Ethyl acetate, Dichloromethane)

Procedure:

  • To a solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in ethanol, add 98% sulfuric acid.

  • Stir the reaction mixture at 80°C for eighteen hours.

  • Monitor the reaction completion using Liquid Chromatography-Mass Spectrometry (LCMS).

  • Upon completion, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Concentrate the mixture under vacuum to remove the ethanol.

  • Add water to the residue and extract the aqueous layer with a suitable organic solvent.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under vacuum to yield the crude product.

  • Further purification can be achieved through column chromatography if necessary.

Note: This is a generalized protocol. Researchers should optimize the reaction conditions, including stoichiometry, temperature, and reaction time, for their specific needs.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the pyrrolopyridine core, and a broad singlet for the N-H proton.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the heterocyclic ring system.

  • IR Spectroscopy: Characteristic absorption bands for the N-H bond, C=O of the ester, and C-Cl bond.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Researchers are advised to obtain and interpret full spectroscopic data to confirm the identity and purity of their synthesized compound.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited, its role as an intermediate in the synthesis of ROCK inhibitors suggests its relevance in this area.[6] The pyrrolo[2,3-b]pyridine scaffold is a known pharmacophore in the development of various kinase inhibitors.

Potential Signaling Pathway Involvement

Given its use in the synthesis of ROCK inhibitors, this compound is associated with the Rho/ROCK signaling pathway . This pathway is a critical regulator of various cellular processes, including:

  • Cell adhesion and motility

  • Cytoskeletal dynamics

  • Cell proliferation and apoptosis

Dysregulation of the Rho/ROCK pathway is implicated in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects RhoA RhoA ROCK ROCK RhoA->ROCK RhoC RhoC RhoC->ROCK Cytoskeletal\nRearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal\nRearrangement Cell Adhesion\n& Motility Cell Adhesion & Motility ROCK->Cell Adhesion\n& Motility Gene Expression Gene Expression ROCK->Gene Expression Inhibitor Pyrrolo[2,3-b]pyridine -based Inhibitors Inhibitor->ROCK caption Fig. 1: Simplified Rho/ROCK Signaling Pathway

Caption: Synthesis and Purification Workflow.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors targeting the Rho/ROCK pathway. While detailed physical and spectroscopic data are not widely published, the available synthetic protocols provide a solid foundation for its preparation and use in further research and drug discovery efforts. Researchers are encouraged to perform thorough characterization to ensure the quality and identity of this compound for their specific applications.

References

The Synthesis and Characterization of 7-Azaindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry due to its prevalence in numerous biologically active compounds.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a valuable pharmacophore in the design of therapeutic agents, particularly as kinase inhibitors.[3][4] This technical guide provides an in-depth overview of the synthesis and characterization of 7-azaindole derivatives, focusing on key experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.

Synthesis of 7-Azaindole Derivatives

The construction of the 7-azaindole core and its subsequent functionalization can be achieved through various synthetic strategies. Modern cross-coupling reactions and cyclization methods have become indispensable tools for the efficient synthesis of a diverse range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Sonogashira and Suzuki-Miyaura couplings, are widely employed for the construction of the 7-azaindole nucleus and for the introduction of substituents.

1.1.1. Sonogashira Coupling

The Sonogashira coupling typically involves the reaction of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the 7-azaindole ring.[5][6] This method allows for the introduction of a wide variety of substituents at the 2-position of the 7-azaindole core.

An efficient two-step procedure starts with the Sonogashira coupling of 2-amino-3-iodopyridine with various alkynes, followed by a base-mediated C-N cyclization.[1] The use of 18-crown-6 can facilitate the cyclization step, leading to excellent yields.[1] Microwave irradiation has also been shown to accelerate the copper-mediated cyclization step.[6]

1.1.2. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of aryl-substituted 7-azaindoles. It can be used to introduce aryl groups at various positions of the 7-azaindole core, starting from a halogenated precursor.[7][8][9] A one-pot, sequential Suzuki-Miyaura cross-coupling reaction has been developed for the synthesis of C3,C6-diaryl 7-azaindoles from 6-chloro-3-iodo-N-protected 7-azaindoles.[7][9]

Other Synthetic Methodologies

Besides palladium-catalyzed reactions, other methods such as iron-catalyzed cyclization and domino reactions have been developed for the synthesis of 7-azaindoles.

1.2.1. Iron-Catalyzed Cyclization

An efficient and practical procedure for the synthesis of 7-azaindoles involves the iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation.[10][11]

1.2.2. Domino Reactions

A novel one-pot method allows for the selective synthesis of 7-azaindoles through a domino reaction of 2-fluoro-3-methylpyridine and an arylaldehyde, with the chemoselectivity being controlled by the choice of the alkali-amide base.[12]

Characterization of 7-Azaindole Derivatives

The structural elucidation and purity assessment of synthesized 7-azaindole derivatives are crucial steps. A combination of spectroscopic and crystallographic techniques is typically employed for comprehensive characterization.

Spectroscopic Techniques

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the structure of 7-azaindole derivatives. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the substitution pattern on the bicyclic ring system.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 7-Azaindoles

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Phenyl-7-azaindoleCDCl₃8.48 (s, 1H), 8.13 (d, J = 5.6 Hz, 1H), 7.41 (t, J = 7.8 Hz, 2H), 7.31 – 7.15 (m, 3H), 6.91 (d, J = 5.7 Hz, 1H), 6.57 (s, 1H)151.43, 148.68, 148.31, 138.47, 129.87, 125.69, 123.56, 108.42, 107.83[13]
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineCDCl₃8.17 (d, J = 2.1 Hz, 1H), 7.64 (s, 1H), 7.13 (d, J = 2.1 Hz, 1H), 3.82 (s, 3H)148.6, 144.9, 131.2, 129.5, 118.9, 78.1, 34.2[7]
3-Phenyl-6-(trifluoromethyl)-1H-indazoleCDCl₃12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H)146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz)[14]

2.1.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data

CompoundFormulaCalculated [M+H]⁺Found [M+H]⁺Reference
3-Iodo-6-phenyl-1H-indazoleC₁₃H₉IN₂320.9883320.9886[14]
3-Phenyl-1H-indazole-6-carbonitrileC₁₄H₁₀N₃220.0869220.0872[14]
Ethyl 3-phenyl-1H-indazole-6-carboxylateC₁₆H₁₅N₂O₂267.1128267.1134[14]
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural confirmation and detailed information about the three-dimensional arrangement of atoms, bond lengths, and angles in the solid state.

Table 3: Representative X-ray Crystallographic Data for 7-Azaindole Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
7-Azaindole-3-carboxaldehydeMonoclinicP2₁/c3.83610(13)18.0442(6)9.9572(4)96.682(3)[15]
7-Azaindole-3-carboxylic acidOrthorhombicPca2₁14.247(3)5.1983(10)9.871(2)90[15]
trans-[PdCl₂(7AI)₂]·DMFMonoclinicP2₁/n7.65743(13)11.9426(2)13.3870(2)91.2583(16)[15]

Biological Activity and Signaling Pathways

7-Azaindole derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes.[3][16] Their ability to mimic the adenine moiety of ATP allows them to bind to the ATP-binding site of kinases, thereby inhibiting their activity.[17][18]

Kinase Inhibition

The 7-azaindole scaffold can form crucial hydrogen bonds with the hinge region of the kinase domain, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole N-H group acting as a hydrogen bond donor.[17][18] This bidentate interaction contributes significantly to the binding affinity and inhibitory potency of these compounds.

PI3K/AKT/mTOR Signaling Pathway

A prominent target for 7-azaindole-based inhibitors is the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[19] Inhibition of this pathway can lead to the suppression of tumor cell proliferation, survival, and growth.[1][20]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Azaindole 7-Azaindole Derivative Azaindole->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of 7-azaindole derivatives.

General Experimental Workflow

The synthesis and characterization of 7-azaindole derivatives typically follow a structured workflow, from the initial reaction setup to the final structural confirmation.

Experimental_Workflow Start Starting Materials (e.g., Halo-aminopyridine, Alkyne/Boronic Acid) Reaction Synthesis (e.g., Sonogashira/Suzuki Coupling, Cyclization) Start->Reaction Workup Reaction Work-up & Purification (e.g., Extraction, Chromatography) Reaction->Workup Characterization Structural Characterization Workup->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (HRMS) Characterization->MS Xray X-ray Crystallography (if single crystals obtained) Characterization->Xray Final Pure 7-Azaindole Derivative NMR->Final MS->Final Xray->Final

Caption: General experimental workflow for the synthesis and characterization of 7-azaindole derivatives.

Synthesis of 2-Aryl-7-azaindoles via Sonogashira Coupling and Cyclization

This protocol is adapted from a procedure for the synthesis of 2-substituted 7-azaindoles.[1]

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 mmol) in a suitable solvent (e.g., DMF), add the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).

  • Add a base, such as triethylamine (3.0 mmol), and stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 mmol) in toluene.

  • Add potassium tert-butoxide (1.2 mmol) and a catalytic amount of 18-crown-6 (0.1 mmol).

  • Heat the reaction mixture at 65 °C until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 2-substituted 7-azaindole.

Synthesis of 3,6-Diaryl-7-azaindoles via One-Pot Suzuki-Miyaura Coupling

This protocol is based on a method for the one-pot synthesis of C3,C6-diaryl 7-azaindoles.[7][21]

  • To a reaction vessel, add 6-chloro-3-iodo-N-protected 7-azaindole (1.0 equiv), the first arylboronic acid (1.1 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), and Cs₂CO₃ (2.0 equiv).

  • Add a 1:1 mixture of toluene and ethanol as the solvent.

  • Stir the reaction mixture at 60 °C for the specified time for the first coupling at the C3 position.

  • To the same reaction vessel, add the second arylboronic acid (1.2 equiv), additional Pd₂(dba)₃ (10 mol %), and SPhos (20 mol %).

  • Increase the temperature to 110 °C and continue stirring until the second coupling at the C6 position is complete.

  • Cool the reaction mixture, filter, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the 3,6-diaryl 7-azaindole derivative.

Conclusion

The 7-azaindole scaffold continues to be a focal point in medicinal chemistry research, offering a versatile platform for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly palladium-catalyzed cross-coupling reactions, provide efficient and flexible routes to a wide array of derivatives. Comprehensive characterization using modern analytical techniques is paramount for unambiguous structure determination and for establishing structure-activity relationships. As our understanding of the biological targets of 7-azaindole derivatives, such as the PI3K/AKT/mTOR pathway, deepens, the rational design and synthesis of new, more potent, and selective inhibitors will undoubtedly continue to be a fruitful area of research.

References

The Rise of a Privileged Scaffold: A Technical Guide to Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, has emerged as a "privileged scaffold" due to its remarkable versatility in targeting a wide array of biological entities. This technical guide offers an in-depth exploration of recent advancements in the discovery and development of novel derivatives based on this core structure. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their synthesis, biological activities, and the signaling pathways they modulate, supported by detailed experimental protocols and data visualizations.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole, which allows it to mimic the natural recognition patterns of many enzymes and receptors. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of potent and selective inhibitors for a range of therapeutic targets, including kinases and phosphodiesterases. This guide will delve into specific examples of these inhibitors, presenting a comparative analysis of their activities and synthetic methodologies.

Quantitative Analysis of Biological Activity

The therapeutic potential of novel 1H-pyrrolo[2,3-b]pyridine derivatives is underscored by their potent inhibitory activities against various key enzymes implicated in disease. The following tables summarize the in vitro potency of several recently developed compounds against their respective targets.

Table 1: Inhibition of Phosphodiesterase 4B (PDE4B)
CompoundPDE4B IC50 (μM)PDE4D IC50 (μM)Selectivity (PDE4D/PDE4B)
7 0.48--
11a 0.11--
11h 0.14>0.84>6
Rolipram ---

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.[1]

Table 2: Inhibition of Fibroblast Growth Factor Receptor (FGFR)
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Data from the discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[2][3]

Table 3: Inhibition of Cyclin-Dependent Kinase 8 (CDK8)
CompoundCDK8 IC50 (nM)
H1 35.2
22 48.6

As reported in the discovery of a potent type II CDK8 inhibitor for colorectal cancer.[4]

Table 4: Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase
CompoundATM IC50 (nM)Selectivity over PIKK family members
25a ->700-fold

From a study on highly selective and orally available ATM inhibitors.[5][6]

Table 5: Inhibition of Janus Kinase (JAK) Family
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
31g ----
38a ((S,S)-enantiomer of 31g) PotentSelectiveSelectiveSelective
14c --Potent & Moderately Selective-

Data compiled from studies on JAK1-selective and JAK3-targeting inhibitors.[7][8][9]

Table 6: Inhibition of Traf-2 and NCK-interacting kinase (TNIK)
Compound SeriesTNIK IC50
Various 1H-pyrrolo[2,3-b]pyridine derivatives< 1 nM

From the discovery of potent TNIK inhibitors.[10]

Key Signaling Pathways Modulated

The therapeutic efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives stems from their ability to modulate critical signaling pathways involved in cellular proliferation, inflammation, and survival.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K FGF FGF FGF->FGFR Binds MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Inhibitor->FGFR Inhibits

Figure 1: Inhibition of the FGFR signaling pathway.

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers.[3] As illustrated in Figure 1, 1H-pyrrolo[2,3-b]pyridine derivatives, such as compound 4h , act as potent inhibitors of FGFR, thereby blocking downstream signaling cascades including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for tumor cell proliferation and survival.[2][3]

WNT_Beta_Catenin_Pathway CDK8 CDK8 Beta_Catenin β-catenin CDK8->Beta_Catenin Activates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Co-activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Promotes Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 22) Inhibitor->CDK8 Inhibits

Figure 2: Targeting the WNT/β-catenin pathway via CDK8 inhibition.

The WNT/β-catenin signaling pathway is frequently dysregulated in colorectal cancer. Cyclin-dependent kinase 8 (CDK8) is a key oncogene in this pathway.[4] Novel 1H-pyrrolo[2,3-b]pyridine derivatives, like compound 22 , have been developed as potent type II CDK8 inhibitors. By inhibiting CDK8, these compounds indirectly suppress β-catenin activity, leading to the downregulation of the WNT/β-catenin signal and subsequent induction of apoptosis in cancer cells.[4]

Experimental Protocols

The successful discovery of these novel scaffolds relies on robust and reproducible experimental methodologies. Below are detailed protocols for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, based on published literature.

General Synthetic Workflow

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves a multi-step process. A representative workflow is depicted below.

Synthetic_Workflow Start Starting Material (e.g., 5-(trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine) Step1 Reaction with R-substituted aldehyde Start->Step1 Intermediate Intermediate (e.g., 3a-3k) Step1->Intermediate Step2 Further Modification/ Coupling Intermediate->Step2 Final Final Product (e.g., 4h) Step2->Final

Figure 3: A generalized synthetic workflow.

Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides (PDE4B Inhibitors) [1]

  • Chan-Lam Coupling: To a solution of the starting 1H-pyrrolo[2,3-b]pyridine intermediate (e.g., compound 8) in a suitable solvent such as CH2Cl2, add the appropriate arylboronic acid, copper(II) acetate, and pyridine. The reaction mixture is stirred at room temperature for 12 hours.

  • Saponification: The resulting ester (e.g., compound 9) is treated with a base, such as sodium hydroxide, in a mixture of methanol and water to hydrolyze the ester to the corresponding carboxylic acid (e.g., compound 10).

  • Amide Coupling: The carboxylic acid is then coupled with a variety of amines to yield the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives (e.g., compounds 11a-o). This is typically achieved using a coupling agent like T3P (propane phosphonic acid anhydride) and a base such as DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide). The reaction is generally carried out at room temperature for 30 minutes to 4 hours.

Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [3]

  • The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with an R-substituted aldehyde at 50°C to obtain intermediate compounds (e.g., 3a-3k).

  • These intermediates undergo further synthetic transformations to yield the final products. While the specific details for the subsequent steps to obtain compounds like 4h are part of a broader synthetic strategy, this initial step is crucial for introducing diversity at a key position of the scaffold.

In Vitro Kinase Assays

  • PDE4B Inhibition Assay: The in vitro inhibitory activity of the synthesized compounds against PDE4B is evaluated using a standard assay format. Rolipram is often used as a positive control. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.[1]

  • FGFR Inhibition Assay: The inhibitory activity against FGFR isoforms (FGFR1, 2, 3, and 4) is determined using enzymatic assays. The IC50 values are calculated from the dose-response curves.[2][3]

  • CDK8 Inhibition Assay: The potency of compounds against CDK8 is measured through in vitro kinase assays, and the IC50 values are determined.[4]

  • ATM Kinase Assay: The selective inhibitory activity against ATM kinase is assessed, often in comparison to other members of the PIKK family, to determine the selectivity profile of the compounds.[5]

  • JAK Inhibition Assay: The inhibitory effects on different Janus kinase family members (JAK1, JAK2, JAK3, and TYK2) are evaluated to ascertain the potency and selectivity of the compounds.[7][8]

  • TNIK Inhibition Assay: The inhibitory concentration of the compounds against TNIK is determined using in vitro kinase assays, with some compounds showing IC50 values in the sub-nanomolar range.[10]

Cell-Based Assays

  • Cell Proliferation and Apoptosis Assays: To assess the anti-cancer effects of compounds like the FGFR inhibitor 4h , breast cancer cell lines (e.g., 4T1) are treated with the compound. Cell proliferation is measured, and apoptosis is induced and quantified.[2][3]

  • Cell Migration and Invasion Assays: The ability of compounds to inhibit cancer cell migration and invasion is evaluated using standard assays. For instance, the effect of 4h on the migration and invasion of 4T1 cells is assessed.[2][3]

  • TNF-α Release Assay: For immunomodulatory compounds like the PDE4B inhibitors, their ability to suppress the release of pro-inflammatory cytokines such as TNF-α from macrophages stimulated with lipopolysaccharide (LPS) is measured.[1]

  • T-cell Proliferation Assay: The immunomodulating effect of JAK inhibitors, such as compound 14c , on interleukin-2-stimulated T-cell proliferation is determined to confirm their functional activity in an immune context.[8]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The examples highlighted in this guide demonstrate the broad applicability of this core structure in designing potent and selective inhibitors for a diverse range of targets. The detailed synthetic protocols and biological evaluation methods provide a solid foundation for researchers to build upon in their quest for next-generation therapeutics. As our understanding of the intricate signaling networks that govern disease progresses, the strategic deployment of privileged scaffolds like 1H-pyrrolo[2,3-b]pyridine will undoubtedly play a pivotal role in the future of drug development.

References

The Diverse Biological Activities of Pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules. Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the development of a wide array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the multifaceted biological activities of pyrrolo[2,3-b]pyridine derivatives, focusing on their anticancer, kinase inhibitory, antimicrobial, and antiviral properties. The content herein is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Pyrrolo[2,3-b]pyridine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a variety of human cancer cell lines. Their mechanisms of action are often centered around the inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDTarget Cell LineCancer TypeIC50 (µM)Reference
Compound 35 Various (NCI-60 panel)MultiplePotent and broad-spectrum[1]
Compound 10t HeLaCervical Cancer0.12[2]
SGC-7901Gastric Cancer0.18[2]
MCF-7Breast Cancer0.21[2]
Compound 5d A549Lung Cancer0.17[3]
HeLaCervical Cancer0.12[3]
MDA-MB-231Breast Cancer0.21[3]
Compound 7k A549Lung Cancer0.34[3]
HeLaCervical Cancer0.25[3]
MDA-MB-231Breast Cancer0.41[3]
Compound 7a NCI-H460Lung Cancer2.50[4]
HepG2Liver Cancer2.98[4]
HCT-116Colon Cancer2.76[4]
Compound 9a NCI-H460Lung Cancer3.15[4]
HepG2Liver Cancer3.49[4]
HCT-116Colon Cancer3.82[4]
Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Pyrrolo[2,3-b]pyridine derivatives

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[2,3-b]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

experimental_workflow_mtt_assay start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat cells with pyrrolo[2,3-b]pyridine derivatives incubate1->treat_compounds incubate2 Incubate 48-72h treat_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end fgfr_signaling_pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PKC PKC PLCG->PKC PKC->CellResponse Inhibitor Pyrrolo[2,3-b]pyridine FGFR Inhibitor Inhibitor->FGFR wnt_beta_catenin_pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dsh Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome ubiquitination TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activation GeneExpression Target Gene Expression TCF_LEF->GeneExpression CDK8 CDK8 CDK8->TCF_LEF modulation Inhibitor Pyrrolo[2,3-b]pyridine CDK8 Inhibitor Inhibitor->CDK8 experimental_workflow_mic start Start prepare_compounds Prepare serial dilutions of compounds in 96-well plate start->prepare_compounds prepare_inoculum Prepare standardized microbial inoculum prepare_compounds->prepare_inoculum inoculate_plate Inoculate the plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_results Visually inspect for growth and determine MIC incubate->read_results end End read_results->end

References

An In-depth Technical Guide to Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its synthesis, chemical properties, and significant role in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors and other bioactive molecules.

Core Compound Profile

Property Data
IUPAC Name This compound
Synonyms Ethyl 6-chloro-7-azaindole-2-carboxylate
CAS Number 287384-84-3
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.65 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Synthetic Pathway A 2-Amino-5-chloropyridine B Ethyl 2-azido-3-(5-chloro-2-pyridyl)acrylate A->B  Diazotization followed by  reaction with sodium azide  and ethyl propiolate C This compound B->C  Thermal or photochemical  cyclization (Hemetsberger)

Caption: Proposed synthesis of the target compound.

Step 1: Synthesis of Ethyl 2-azido-3-(5-chloro-2-pyridyl)acrylate

  • Materials: 2-Amino-5-chloropyridine, sodium nitrite, hydrochloric acid, sodium azide, ethyl propiolate, ethanol, water.

  • Protocol:

    • Dissolve 2-amino-5-chloropyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0°C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

    • Add a solution of sodium azide (1.2 equivalents) in water dropwise to the diazonium salt solution.

    • After gas evolution ceases, add ethyl propiolate (1 equivalent) and allow the reaction to warm to room temperature.

    • Stir the mixture for 12-24 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Materials: Ethyl 2-azido-3-(5-chloro-2-pyridyl)acrylate, a high-boiling point solvent (e.g., xylenes or diphenyl ether).

  • Protocol:

    • Dissolve the ethyl 2-azido-3-(5-chloro-2-pyridyl)acrylate from the previous step in a high-boiling point solvent.

    • Heat the solution to reflux (typically 140-250°C, depending on the solvent) to induce thermal cyclization.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization Data (Predicted)

While experimental spectra for the title compound are not publicly available, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts based on known data for the 1H-pyrrolo[2,3-b]pyridine core and the influence of the substituents.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
~11.5 (br s, 1H, NH)~162 (C=O)
~8.2 (d, 1H, H4)~148 (C7a)
~7.8 (d, 1H, H5)~145 (C6)
~7.2 (s, 1H, H3)~128 (C2)
~4.4 (q, 2H, OCH₂)~120 (C4)
~1.4 (t, 3H, CH₃)~118 (C5)
~101 (C3)
~61 (OCH₂)
~14 (CH₃)

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The 6-chloro-7-azaindole scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with various biological targets.

1. Kinase Inhibitors:

The pyrrolo[2,3-b]pyridine core is a well-established scaffold for the design of kinase inhibitors. The nitrogen atom at position 7 acts as a hydrogen bond acceptor, mimicking the adenine core of ATP and enabling binding to the hinge region of many kinases. The 6-chloro substituent can serve as a synthetic handle for further modification via cross-coupling reactions to introduce various side chains that can target specific regions of the kinase active site, thereby enhancing potency and selectivity. Derivatives of 6-chloro-7-azaindoles have been investigated as inhibitors of various kinases, including:

  • Serum and glucocorticoid-regulated kinase 1 (SGK-1): This kinase is implicated in cell survival, proliferation, and ion channel regulation.[1]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): A receptor tyrosine kinase involved in the regulation of macrophages and osteoclasts, making it a target for inflammatory diseases and cancer.

  • Protein Kinase CK2: A serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis, which is often dysregulated in cancer.

Workflow for Kinase Inhibitor Development:

Kinase Inhibitor Development Start This compound Step1 Hydrolysis to Carboxylic Acid Start->Step1 Step2 Amide Coupling with Amines Step1->Step2 Step3 Suzuki or Buchwald-Hartwig Coupling at C6-Cl position Step2->Step3 Step4 Library of Diverse Analogs Step3->Step4 Step5 Screening against Kinase Panel Step4->Step5 Step6 Lead Optimization Step5->Step6 End Preclinical Candidate Step6->End

Caption: A typical workflow for developing kinase inhibitors.

2. Phosphodiesterase 4B (PDE4B) Inhibitors:

Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B).[2] PDE4B is an enzyme that plays a crucial role in regulating intracellular cyclic AMP (cAMP) levels, particularly in inflammatory and immune cells. Inhibition of PDE4B leads to an increase in cAMP, which in turn suppresses the production of pro-inflammatory mediators. This makes PDE4B an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.

Signaling Pathway of PDE4B Inhibition:

PDE4B Inhibition Pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylate Cyclase ATP->AC  Stimulus cAMP cAMP AC->cAMP PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4B->AMP Inflammation Pro-inflammatory Mediators PKA->Inflammation  Inhibits Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->PDE4B

Caption: Mechanism of action for PDE4B inhibitors.

Quantitative Data on Biological Activity

While specific IC₅₀ values for this compound are not reported, the following table presents data for structurally related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors, demonstrating the potential of this scaffold.[2]

Compound Modification from Core Scaffold PDE4B IC₅₀ (µM) PDE4D IC₅₀ (µM)
11a Amide with cyclopropylamine0.252.5
11h Amide with 3,3-difluoroazetidine0.140.84
11j Amide with (R)-3-fluoropyrrolidine0.110.43
Rolipram (Reference Compound)0.120.18

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its inherent drug-like scaffold and the synthetic accessibility for further diversification make it a compound of high interest for researchers in medicinal chemistry and drug development. The exploration of this and related 7-azaindole derivatives continues to yield promising candidates for the treatment of a wide range of diseases, from cancer to inflammatory disorders.

References

The Pyrrolopyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine nucleus, a heterocyclic scaffold composed of a fused pyrrole and pyridine ring, has emerged as a cornerstone in contemporary drug discovery. Its structural resemblance to the purine core of ATP allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases, making it a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of pyrrolopyridine derivatives, with a focus on their role as kinase inhibitors in oncology and inflammatory diseases.

Synthesis of the Pyrrolopyridine Core

The versatile pyrrolopyridine framework can be constructed through various synthetic strategies. A common and efficient method for the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a precursor for many kinase inhibitors, is outlined below.

Representative Synthetic Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This multi-step synthesis begins with the condensation of ethyl cyanoacetate and thiourea, followed by a series of cyclization and chlorination reactions.

Step 1: Synthesis of 2-mercapto-4-amino-6-hydroxypyrimidine In a reaction vessel, dissolve ethyl cyanoacetate and thiourea in ethanol. Cool the mixture to 0-5°C and slowly add a solution of sodium ethoxide in ethanol. After stirring at room temperature, the reaction is heated to reflux. Upon cooling, the product precipitates and is collected by filtration.

Step 2: Synthesis of 4-amino-6-hydroxypyrimidine The 2-mercapto-4-amino-6-hydroxypyrimidine is desulfurized using Raney nickel in an ammonia solution under heat. The Raney nickel is removed by hot filtration, and the product crystallizes upon cooling.

Step 3: Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine 4-amino-6-hydroxypyrimidine is reacted with 2-chloroacetaldehyde in the presence of sodium acetate in an aqueous solution. The reaction mixture is heated, and upon cooling, the cyclized product precipitates.

Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine The 4-hydroxypyrrolo[2,3-d]pyrimidine is chlorinated using phosphorus oxychloride at an elevated temperature. After the reaction is complete, the excess phosphorus oxychloride is removed by distillation. The reaction mixture is then carefully quenched with ice water, and the pH is adjusted to 9-10 with sodium hydroxide to precipitate the final product. The crude product is then purified by recrystallization from toluene.[1]

Biological Activities and Therapeutic Applications

Pyrrolopyridine derivatives exhibit a broad spectrum of biological activities, with their most significant impact being in the field of kinase inhibition. Their ability to mimic ATP allows for the design of potent and selective inhibitors for various kinases implicated in cancer and inflammatory disorders.

Anticancer Activity

The pyrrolopyridine scaffold is a key component of several approved and clinical-stage anticancer agents. These compounds primarily function by inhibiting protein kinases that are crucial for tumor growth, proliferation, and survival.

Kinase Targets and Inhibitor Potency:

Compound ClassTarget KinaseExample CompoundIC50 (nM)Reference
Pyrrolopyridine-pyridoneMetCompound 21.8[2][3]
Pyrrolopyridine-pyridoneFlt-3Compound 24[2][3]
Pyrrolopyridine-pyridoneVEGFR-2Compound 227[2][3]
Pyrrolo[2,3-d]pyrimidineEGFRCompound 5k40-204[4][5]
Pyrrolo[2,3-d]pyrimidineHer2Compound 5k40-204[4][5]
Pyrrolo[2,3-d]pyrimidineVEGFR2Compound 5k40-204[4][5]
Pyrrolo[2,3-d]pyrimidineCDK2Compound 5k40-204[4][5]
1H-pyrrolo[2,3-b]pyridineFGFR1Compound 4h7[6]
1H-pyrrolo[2,3-b]pyridineFGFR2Compound 4h9[6]
1H-pyrrolo[2,3-b]pyridineFGFR3Compound 4h25[6]
1H-pyrrolo[2,3-b]pyridineFGFR4Compound 4h712[6]

Vemurafenib: A notable example is Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of late-stage melanoma.[7]

Anti-inflammatory Activity

Pyrrolopyridine derivatives have also shown significant promise in the treatment of inflammatory diseases by targeting key kinases in inflammatory signaling pathways, such as the Janus kinases (JAKs).

JAK Inhibition:

Compound ClassTarget KinaseExample CompoundIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidineJAK1Compound 8m0.16[8]
Pyrrolo[2,3-d]pyrimidineJAK1Compound 8o0.3[8]
Tricyclic dipyrrolopyridineJAKsCompound 18aPotent in vitro activity[9]
4-(1,5-triazole)-pyrrolopyrimidineJAK1Compound 23a72[10]

Tofacitinib, a pan-JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core, is an approved treatment for rheumatoid arthritis.[10]

Other Biological Activities

Beyond kinase inhibition, pyrrolopyridine derivatives have demonstrated a range of other pharmacological effects, including:

  • Antiviral activity: Inhibition of HIV-1 replication.[7]

  • Antidiabetic activity: Through various mechanisms.

  • Antimicrobial activity: Against resistant bacterial strains.[7]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of pyrrolopyridine-based kinase inhibitors are achieved through the modulation of critical intracellular signaling pathways that control cell fate.

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[6][11] Pyrrolopyridine-based JAK inhibitors block the phosphorylation and activation of STAT proteins, thereby preventing the transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription pSTAT->Gene Inhibitor Pyrrolopyridine JAK Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the point of inhibition by pyrrolopyridine-based JAK inhibitors.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the immune and inflammatory responses.[2][12] Certain pyrrolopyridine derivatives can modulate this pathway, often by targeting upstream kinases like IKK.

Caption: The canonical NF-κB signaling pathway and a potential point of intervention for pyrrolopyridine inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay Workflow

This workflow outlines a typical in vitro assay to determine the inhibitory potency (IC50) of a pyrrolopyridine compound against a target kinase.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of Pyrrolopyridine Inhibitor start->prep_inhibitor prep_kinase Prepare Kinase, Substrate, and ATP solution start->prep_kinase incubate Incubate Inhibitor with Kinase and Substrate prep_inhibitor->incubate prep_kinase->incubate add_atp Initiate reaction by adding ATP incubate->add_atp stop_reaction Stop the reaction add_atp->stop_reaction detect Detect phosphorylated substrate (e.g., Luminescence, Fluorescence) stop_reaction->detect analyze Analyze data and calculate IC50 detect->analyze end End analyze->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol for In Vitro Kinase Assay:

  • Compound Preparation: Prepare a series of dilutions of the test pyrrolopyridine compound in DMSO.

  • Reaction Mixture: In a microplate, combine the target kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system with a detection reagent).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

  • Detection: Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For non-radiometric assays, detection can be based on luminescence or fluorescence generated by a detection reagent that recognizes the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTS) Assay Protocol

This assay is used to assess the cytotoxic or anti-proliferative effects of pyrrolopyridine compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridine compound and a vehicle control (e.g., DMSO).[13]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[13]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.[13]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Western Blotting for Phosphoprotein Analysis

This technique is used to determine the effect of a pyrrolopyridine inhibitor on the phosphorylation status of a target protein within a specific signaling pathway.

  • Cell Treatment and Lysis: Treat cells with the pyrrolopyridine inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the change in protein phosphorylation levels in response to the inhibitor. It is crucial to also probe for the total protein to normalize the phosphoprotein signal.

Conclusion

The pyrrolopyridine core has proven to be an exceptionally fruitful scaffold in the pursuit of novel therapeutics. Its inherent ability to interact with kinase enzymes has led to the development of life-saving drugs for cancer and debilitating treatments for inflammatory diseases. The continued exploration of the vast chemical space around this privileged core, coupled with a deeper understanding of the complex signaling networks it modulates, holds immense promise for the future of targeted therapies. This guide provides a foundational understanding for researchers and drug development professionals to build upon as they contribute to this exciting and impactful area of medicinal chemistry.

References

Initial Screening of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of analogs based on the Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate core. This scaffold is a recognized pharmacophore in the development of kinase inhibitors and other therapeutic agents. This document outlines the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of compounds, presenting key data and experimental methodologies to guide further research and development.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases.[1] Modifications of this core structure have led to the discovery of potent inhibitors targeting various kinases involved in oncogenic signaling pathways, inflammation, and other disease processes. This guide focuses on analogs of this compound, a key intermediate for generating diverse compound libraries for initial biological screening.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine analogs against various protein kinases. The data is compiled from published studies and illustrates the potential of this scaffold for developing selective and potent inhibitors.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against Fibroblast Growth Factor Receptor (FGFR) Kinases

Compound IDR1R2FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
1a H2,6-dichloro-3,5-dimethoxyphenyl7925[2]
1b H2,6-dichloro-3-methoxyphenyl152045[2]
1c CH32,6-dichloro-3,5-dimethoxyphenyl101230[2]

Note: The core structure for Table 1 is a 1H-pyrrolo[2,3-b]pyridine with variations at the C4 and N1 positions.

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Analogs against Phosphodiesterase 4B (PDE4B)

Compound IDR (Amide substituent)PDE4B IC50 (µM)Reference
2a Cyclopropyl0.45[3]
2b Cyclobutyl0.23[3]
2c Cyclopentyl0.11[3]
2d Tetrahydrofuran-3-yl0.18[3]
2e 3,3-difluoroazetidin-1-yl0.14[3]

Note: The core structure for Table 2 is a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide with a 3,4-dichlorophenyl group at the N1 position.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures reported in the literature for the screening of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).

Materials:

  • Recombinant human kinase (e.g., FGFR1, JAK3)

  • ATP (Adenosine triphosphate)

  • Substrate peptide or protein

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (analogs of this compound)

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., a cell line with known dependency on a specific kinase)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates.

  • Test compounds.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the initial screening of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_evaluation Lead Identification start This compound analogs Analog Library Generation start->analogs Chemical Modification primary_assay Primary Screening (e.g., In Vitro Kinase Assay) analogs->primary_assay Compound Library dose_response Dose-Response & IC50 Determination primary_assay->dose_response Hit Identification cell_based_assay Cell-Based Proliferation Assay dose_response->cell_based_assay Confirmation in Cellular Context sar Structure-Activity Relationship (SAR) Analysis cell_based_assay->sar selectivity Selectivity Profiling sar->selectivity lead_optimization Lead Optimization selectivity->lead_optimization

Caption: Experimental workflow for the initial screening of novel kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Ras Ras RTK->Ras Ligand Binding JAK JAK RTK->JAK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription STAT STAT STAT->Transcription JAK->STAT inhibitor 1H-pyrrolo[2,3-b]pyridine Analog inhibitor->RTK Inhibition inhibitor->JAK Inhibition

Caption: Simplified representation of common kinase signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine inhibitors.

Conclusion

The this compound scaffold serves as a versatile starting point for the development of potent and selective kinase inhibitors. The initial screening data for analogs of this core demonstrate significant inhibitory activity against key targets in oncology and immunology. The experimental protocols and conceptual workflows provided in this guide offer a framework for the systematic evaluation of new chemical entities based on this promising pharmacophore. Further optimization of hit compounds through iterative structure-activity relationship studies is anticipated to yield lead candidates with improved therapeutic potential.

References

Methodological & Application

Synthesis Protocol for Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Hemetsberger-Knittel indole synthesis methodology, which involves a two-step process: a Knoevenagel condensation followed by a thermal cyclization. This protocol outlines the necessary reagents, equipment, and step-by-step procedures to ensure a reproducible and efficient synthesis.

Introduction

This compound, also known as ethyl 6-chloro-7-azaindole-2-carboxylate, is a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a common scaffold in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of a chlorine atom and an ethyl carboxylate group provides versatile handles for further chemical modifications, making this compound a valuable building block in drug discovery and development. The following protocol details a reliable method for its preparation.

Reaction Scheme

The overall synthetic route is depicted below:

Synthesis_Scheme cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Thermal Cyclization (Hemetsberger-Knittel) 5-chloro-2-formylpyridine 5-chloro-2-formylpyridine intermediate Ethyl 2-azido-3-(5-chloropyridin-2-yl)acrylate 5-chloro-2-formylpyridine->intermediate Sodium Ethoxide, Ethanol, 0°C to rt ethyl_azidoacetate Ethyl Azidoacetate ethyl_azidoacetate->intermediate final_product This compound intermediate->final_product Xylene, Reflux

Figure 1. Overall synthetic scheme for this compound.

Experimental Protocol

Materials and Equipment

Reagents:

  • 5-chloro-2-formylpyridine

  • Ethyl azidoacetate

  • Sodium metal

  • Absolute Ethanol

  • Xylene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Step 1: Synthesis of Ethyl 2-azido-3-(5-chloropyridin-2-yl)acrylate (Knoevenagel Condensation)

This step involves the base-catalyzed condensation of 5-chloro-2-formylpyridine with ethyl azidoacetate.

Knoevenagel_Condensation Experimental Workflow: Step 1 prep_naoet Prepare Sodium Ethoxide Solution (Sodium metal in absolute ethanol under N2) cool_naoet Cool Sodium Ethoxide Solution to 0°C prep_naoet->cool_naoet add_azidoacetate Add Ethyl Azidoacetate dropwise at 0°C cool_naoet->add_azidoacetate stir_1 Stir for 15 minutes at 0°C add_azidoacetate->stir_1 add_aldehyde Add 5-chloro-2-formylpyridine solution dropwise at 0°C stir_1->add_aldehyde warm_rt Allow to warm to room temperature add_aldehyde->warm_rt stir_2 Stir for 12 hours at room temperature warm_rt->stir_2 quench Quench with water stir_2->quench extract Extract with Dichloromethane quench->extract wash Wash organic layer (Water, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (Silica gel, Hexane/Ethyl Acetate) concentrate->purify product_1 Obtain Ethyl 2-azido-3-(5-chloropyridin-2-yl)acrylate purify->product_1

Figure 2. Workflow for the Knoevenagel Condensation.

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0°C using an ice bath.

  • Addition of Ethyl Azidoacetate: To the cooled sodium ethoxide solution, add ethyl azidoacetate dropwise over 15-20 minutes, maintaining the temperature at 0°C. Stir the resulting mixture for an additional 15 minutes at this temperature.

  • Addition of Aldehyde: Dissolve 5-chloro-2-formylpyridine in a minimal amount of absolute ethanol. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl 2-azido-3-(5-chloropyridin-2-yl)acrylate.

Step 2: Synthesis of this compound (Thermal Cyclization)

This step involves the thermal decomposition of the azido-acrylate intermediate to form the final pyrrolo[2,3-b]pyridine product.

Thermal_Cyclization Experimental Workflow: Step 2 dissolve Dissolve Ethyl 2-azido-3-(5-chloropyridin-2-yl)acrylate in Xylene reflux Heat the solution to reflux (approx. 140°C) dissolve->reflux monitor Monitor reaction by TLC (disappearance of starting material) reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool concentrate Remove Xylene under reduced pressure cool->concentrate purify Purify the residue by Column Chromatography (Silica gel, Hexane/Ethyl Acetate) concentrate->purify product_2 Obtain this compound purify->product_2

Figure 3. Workflow for the Thermal Cyclization.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified ethyl 2-azido-3-(5-chloropyridin-2-yl)acrylate from Step 1 in xylene.

  • Cyclization: Heat the solution to reflux (approximately 140°C) and maintain this temperature. The reaction involves the extrusion of nitrogen gas, which can be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is completely consumed. This typically takes several hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the xylene under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by column chromatography on silica gel with a hexane/ethyl acetate gradient to afford the final product, this compound, as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

StepReactantsProductMolar RatioSolventTemperatureReaction TimeTypical Yield (%)
15-chloro-2-formylpyridine, Ethyl azidoacetateEthyl 2-azido-3-(5-chloropyridin-2-yl)acrylate1 : 1.1Ethanol0°C to rt12 h75-85
2Ethyl 2-azido-3-(5-chloropyridin-2-yl)acrylateThis compound-XyleneReflux4-6 h60-70

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Sodium metal is highly reactive with water and should be handled with care under an inert atmosphere.

  • Organic azides are potentially explosive and should be handled with caution. Avoid heating them to high temperatures in a concentrated form. The thermal cyclization should be conducted behind a safety shield.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols for the Buchwald-Hartwig Amination of Chloropyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug discovery for the synthesis of arylamines and heteroarylamines from aryl halides. Pyrrolopyridines, also known as azaindoles, are important heterocyclic scaffolds found in numerous biologically active compounds and approved drugs. The ability to efficiently introduce amino functionalities onto the chloropyrrolopyridine core through Buchwald-Hartwig amination provides a versatile strategy for the generation of novel molecular entities with potential therapeutic applications.

These application notes provide an overview and detailed protocols for the Buchwald-Hartwig amination of various chloropyrrolopyridine isomers, including 2-chloro-7-azaindole and 6-chloro-7-azaindole. The provided data and methodologies are intended to guide researchers in the successful application of this transformative reaction in their synthetic endeavors.

General Reaction Scheme

The Buchwald-Hartwig amination of chloropyrrolopyridines generally proceeds via the reaction of a chloropyrrolopyridine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

cluster_0 Buchwald-Hartwig Amination Chloropyrrolopyridine Chloropyrrolopyridine Aminopyrrolopyridine Aminopyrrolopyridine Chloropyrrolopyridine->Aminopyrrolopyridine + Amine Amine Amine->Aminopyrrolopyridine + Base Base Pd Catalyst / Ligand Pd Catalyst / Ligand Solvent, Heat Solvent, Heat

Caption: General Buchwald-Hartwig Amination Reaction.

Application Data: Amination of Chloropyrrolopyridines

The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of various chloropyrrolopyridine substrates with a range of amines.

Table 1: Buchwald-Hartwig Amination of 2-Chloro-7-azaindole
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2.5)BrettPhos (5)LiHMDSTHF651685
24-MethoxyanilinePd₂(dba)₃ (2.5)BrettPhos (5)LiHMDSTHF651692
3MorpholinePd₂(dba)₃ (2.5)BrettPhos (5)LiHMDSTHF651678
4N-MethylanilinePd₂(dba)₃ (2.5)BrettPhos (5)LiHMDSTHF651688
5IndolinePd₂(dba)₃ (2.5)BrettPhos (5)LiHMDSTHF651695
Table 2: Buchwald-Hartwig Amination of 6-Chloro-7-azaindole[1]
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-MethylpiperazineRuPhos Pd G2 (1)RuPhos (1)LiHMDSTHF651291
2MorpholineRuPhos Pd G2 (1)RuPhos (1)LiHMDSTHF651285
3AnilineRuPhos Pd G2 (1)RuPhos (1)LiHMDSTHF651276
44-tert-ButylanilineBrettPhos Pd G3 (2)BrettPhos (2)LiHMDSTHF651288

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Chloro-7-azaindole

This protocol is adapted from the work of Viaud-Massuard and coworkers.

Materials:

  • 2-Chloro-7-azaindole

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • BrettPhos (5 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.4 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%).

  • Add anhydrous THF to the flask and stir the mixture for 10 minutes at room temperature to form the active catalyst.

  • To this mixture, add 2-chloro-7-azaindole (1 equivalent) and the corresponding amine (1.2 equivalents).

  • Slowly add the LiHMDS solution (2.4 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyrrolopyridine.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of 6-Chloro-7-azaindole[1]

This protocol is based on the methodology developed by Buchwald and coworkers for the amination of halo-azaindoles.[1]

Materials:

  • 6-Chloro-7-azaindole

  • Amine (1.2 equivalents)

  • RuPhos Pd G2 precatalyst (1 mol%)

  • RuPhos ligand (1 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.4 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add 6-chloro-7-azaindole (1 equivalent), the amine (1.2 equivalents), RuPhos Pd G2 precatalyst (1 mol%), and RuPhos ligand (1 mol%) to a dry reaction vessel.

  • Add anhydrous THF to dissolve the solids.

  • While stirring, add the LiHMDS solution (2.4 equivalents) dropwise at room temperature.

  • Seal the reaction vessel and heat the mixture to 65 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the pure product.

Reaction Mechanism and Workflow

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving several key steps. The general experimental workflow ensures the successful execution of this sensitive catalytic reaction.

cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(L_n) B->C D Ligand Exchange C->D R'R''NH, Base E Ar-Pd(II)-NHR'R''(L_n) D->E F Reductive Elimination E->F F->A G Ar-NR'R'' F->G

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

A Prepare Dry Glassware under Inert Atmosphere B Add Pd Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Stir to Form Active Catalyst C->D E Add Chloropyrrolopyridine and Amine D->E F Add Base E->F G Heat Reaction Mixture F->G H Monitor Reaction (TLC/LC-MS) G->H I Work-up and Extraction H->I J Purification (Column Chromatography) I->J K Characterization J->K

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of aminopyrrolopyridines, providing access to a diverse range of compounds with significant potential in drug discovery. The protocols and data presented herein offer a practical guide for researchers to implement this valuable C-N bond-forming reaction. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity. The versatility of this methodology makes it a cornerstone in the synthesis of complex nitrogen-containing heterocyclic molecules.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including kinase inhibitors.[1] Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a key intermediate that allows for the introduction of diverse molecular fragments at the 6-position of the 7-azaindole core through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of 6-aryl and 6-heteroaryl substituted 7-azaindole derivatives.[2] These derivatives are of significant interest in drug discovery for the development of novel therapeutics.

This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with this compound, tailored for researchers, scientists, and drug development professionals.

Key Reaction Parameters for Successful Suzuki Coupling

The success of the Suzuki-Miyaura coupling of this compound is contingent on the careful selection of several key reaction parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical for achieving high yields and reaction efficiency. Modern catalyst systems, especially those employing bulky, electron-rich phosphine ligands, have demonstrated high efficacy for the coupling of heteroaryl chlorides. Catalyst systems such as Pd₂(dba)₃ with ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), or pre-formed catalysts like XPhos Pd G2, are often effective for nitrogen-containing heterocycles.[2] For less challenging substrates, more traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) may also yield good results.[3]

  • Base: An appropriate base is essential to facilitate the crucial transmetalation step in the catalytic cycle. Inorganic bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are commonly employed.[2] The choice of base can be influenced by the specific boronic acid or ester used and the presence of base-sensitive functional groups.

  • Solvent: A mixture of an organic solvent and water is typically used for Suzuki couplings. Common solvent systems include 1,4-dioxane/water, toluene/ethanol/water, or DME/water. The organic solvent helps to solubilize the reactants and catalyst, while water is often necessary for the activation of the boronic acid with the inorganic base.

  • Reaction Temperature: The reaction temperature is a critical parameter that influences the reaction rate and the stability of the catalyst and reactants. Typical temperatures for Suzuki couplings of heteroaryl chlorides range from 80 °C to 110 °C.

Experimental Protocols

This section provides a detailed protocol for a typical Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid. It is important to note that optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Base Inert Establish Inert Atmosphere (Argon or Nitrogen) Reactants->Inert Solvent Add Degassed Solvents Inert->Solvent Catalyst Add Palladium Catalyst and Ligand Solvent->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter and Extract Cool->Filter Purify Purify by Column Chromatography Filter->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

Procedure:

  • Reaction Setup: In a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.[4]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst and phosphine ligand to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Recommended Starting Conditions for Suzuki Coupling

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound based on successful couplings of similar 7-azaindole derivatives. Optimization may be required for specific substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Reference
Pd₂(dba)₃ (5)SPhos (10)Cs₂CO₃ (2)Toluene/Ethanol (1:1)110Adapted from[2]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/Water (4:1)90Adapted from[3]
PdCl₂(dppf) (5)-K₃PO₄ (3)1,4-Dioxane/Water (4:1)100General Conditions
XPhos Pd G2 (3)-K₃PO₄ (2)t-BuOH/Water (1:1)80General Conditions

Application in Drug Discovery: Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-b]pyridine are known to act as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. For example, some 7-azaindole derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5] The general signaling pathway involving FGFR is depicted below. The synthesized 6-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylates can be screened for their inhibitory activity against such kinases.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Modulation of Transcription Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response leads to

Caption: Simplified FGFR signaling pathway.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound, providing access to a diverse range of 6-substituted 7-azaindole derivatives. These compounds are valuable building blocks for the synthesis of potential drug candidates targeting various signaling pathways implicated in diseases such as cancer. The protocols and data presented herein serve as a comprehensive guide for researchers in the successful application of this important transformation. Careful optimization of the reaction conditions is recommended to achieve the best results for specific substrates.

References

Application Notes and Protocols: Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a Kinase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a pivotal heterocyclic building block in the synthesis of a class of targeted therapeutics known as Janus kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are integral components of the JAK-STAT signaling pathway.[1][2] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, differentiation, and apoptosis.[1][3][4] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive targets for therapeutic intervention.[5][6]

One of the most prominent kinase inhibitors synthesized from this precursor is Tofacitinib, an oral JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[7][8] These application notes will provide a detailed overview of the synthesis of Tofacitinib from this compound, along with protocols for evaluating its biological activity.

Quantitative Data Presentation

The inhibitory activity of Tofacitinib against the JAK family of kinases is a critical determinant of its therapeutic efficacy and selectivity. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's potency.

Table 1: In Vitro Enzymatic Activity of Tofacitinib against JAK Family Kinases

KinaseIC50 (nM)
JAK11.7 - 3.7[9]
JAK21.8 - 4.1[9]
JAK30.75 - 1.6[9]
TYK216 - 34[9]

Data compiled from in vitro kinase assays.[9] Lower IC50 values are indicative of greater potency.

Table 2: Cellular Activity of Tofacitinib in Human Leukocyte Subpopulations

Cytokine Stimulus (Primary JAKs Involved)Cell TypeMeasured EndpointIC50 (nM)
IL-2 (JAK1/3)CD4+ T cellspSTAT511[10]
IL-4 (JAK1/3)CD4+ T cellspSTAT68[10]
IL-15 (JAK1/3)NK cellspSTAT510[10]
IL-21 (JAK1/3)CD4+ T cellspSTAT312[10]
IFN-γ (JAK1/2)MonocytespSTAT177[10]
GM-CSF (JAK2/2)MonocytespSTAT5102[10]

Data from flow cytometry-based assays measuring phosphorylation of STAT proteins in response to cytokine stimulation.[10][11]

Experimental Protocols

1. Synthesis of Tofacitinib from this compound

The synthesis of Tofacitinib is a multi-step process. A common synthetic route involves the coupling of the pyrrolo[2,3-d]pyrimidine core with a chiral piperidine moiety.[7]

Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This intermediate, also known as 6-chloro-7-deazapurine, is synthesized from the starting material, this compound, through a series of reactions that are documented in the chemical literature.

Step 2: Nucleophilic Aromatic Substitution (SNAr) Reaction

The core of Tofacitinib is assembled via a nucleophilic aromatic substitution reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine.[12]

  • Reagents: 4-chloro-7-((4-methylphenyl)sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, Potassium carbonate.[12]

  • Solvent: Water.[12]

  • Procedure:

    • To a stirred solution of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride in water, add potassium carbonate in portions.

    • Add 4-chloro-7-((4-methylphenyl)sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine to the reaction mixture.

    • Heat the reaction mixture to 90-95°C and stir for 18-19 hours.[12]

    • Cool the mixture to 30-35°C, filter, and wash the solid.

    • The resulting intermediate is then subjected to detosylation and debenzylation steps.

Step 3: Final Acylation and Salt Formation

The secondary amine on the piperidine ring is acylated with cyanoacetic acid or its derivative, followed by salt formation with citric acid to yield Tofacitinib citrate.[13][14]

2. In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound against purified kinase enzymes.[15][16]

  • Objective: To measure the dose-dependent inhibition of recombinant JAK enzymes by Tofacitinib and determine its IC50 value.[17]

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 catalytic domains.[15]

    • Biotinylated peptide substrate.[15]

    • Adenosine triphosphate (ATP).

    • Tofacitinib (or test compound) dissolved in DMSO.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[15]

    • Detection Reagents (e.g., HTRF or luminescence-based, such as ADP-Glo™).[15][17]

    • 384-well microplates.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of Tofacitinib in DMSO.

    • Enzyme/Substrate Preparation: Dilute the JAK enzyme and biotinylated peptide substrate in the assay buffer.

    • Reaction Initiation: Add Tofacitinib and the enzyme/substrate mix to the wells of the microplate and incubate briefly. Initiate the kinase reaction by adding ATP.[15][17]

    • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[15]

    • Termination and Signal Detection: Stop the reaction and measure the kinase activity using an appropriate detection reagent and a plate reader.[17]

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

3. Cell-Based Phospho-STAT Flow Cytometry Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or peripheral blood mononuclear cells (PBMCs).[8]

  • Objective: To assess the functional selectivity of Tofacitinib in a cellular context.[8]

  • Materials:

    • Fresh human whole blood or isolated PBMCs.

    • Tofacitinib (or test compound).

    • Cytokines (e.g., IL-2, IL-6, IFN-γ, GM-CSF).[8]

    • Fixation and permeabilization buffers.

    • Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).

    • Flow cytometer.

  • Procedure:

    • Compound Incubation: Incubate whole blood or PBMCs with varying concentrations of Tofacitinib.

    • Cytokine Stimulation: Stimulate the cells with a specific cytokine to induce JAK-STAT signaling.[18]

    • Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membranes to allow antibody entry.[18]

    • Intracellular Staining: Stain the cells with a fluorescently labeled anti-pSTAT antibody.[18]

    • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the levels of pSTAT in specific cell populations.[18]

    • Data Analysis: Determine the IC50 values by plotting the inhibition of STAT phosphorylation against the compound concentration.

Mandatory Visualization

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK_inactive JAK (Inactive) Receptor->JAK_inactive Recruitment JAK_active JAK (Active) p-JAK JAK_inactive->JAK_active Activation & Autophosphorylation STAT_inactive STAT (Inactive) JAK_active->STAT_inactive Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor Tofacitinib Inhibitor->JAK_active Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiation

Caption: The JAK-STAT signaling cascade and the point of inhibition.

Kinase_Inhibitor_Workflow Precursor Ethyl 6-chloro-1H-pyrrolo[2,3-b] pyridine-2-carboxylate Synthesis Multi-step Synthesis Precursor->Synthesis Purification Purification & Characterization Synthesis->Purification Inhibitor Kinase Inhibitor (e.g., Tofacitinib) Purification->Inhibitor InVitroAssay In Vitro Kinase Assay (IC50 Determination) Inhibitor->InVitroAssay CellBasedAssay Cell-Based Assay (Functional Activity) Inhibitor->CellBasedAssay DataAnalysis Data Analysis & Interpretation InVitroAssay->DataAnalysis CellBasedAssay->DataAnalysis

Caption: Experimental workflow for kinase inhibitor synthesis and evaluation.

References

Applications of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a crucial scaffold in the development of targeted cancer therapies. Its derivatives have demonstrated significant potential as inhibitors of various protein kinases and other key enzymes implicated in tumor growth and proliferation. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed protocols for relevant experimental procedures.

Application Notes

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure in medicinal chemistry due to its ability to mimic the purine ring system of ATP, enabling it to effectively compete for the ATP-binding sites of kinases. The ethyl carboxylate and chloro substituents on the core structure of this compound provide avenues for synthetic modification to enhance potency and selectivity for specific cancer targets.

Derivatives of this compound have been investigated as inhibitors of several key protein families involved in cancer signaling pathways:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of FGFR signaling is a key driver in various cancers. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to be potent inhibitors of FGFR1, 2, and 3.[1][2] By blocking the ATP-binding site of these receptors, these compounds can inhibit downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.

  • Other Kinases: The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of inhibitors for a range of other kinases implicated in cancer, including Janus kinases (JAKs), and Traf-2 and Nck-interacting kinase (TNIK).[3][4]

The primary mechanism of action for these compounds is the competitive inhibition of kinase activity, leading to the suppression of oncogenic signaling. This can result in various cellular outcomes, including:

  • Induction of Apoptosis: By blocking survival signals, these compounds can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: Inhibition of key cell cycle kinases can halt the proliferation of tumor cells.

  • Inhibition of Metastasis: By targeting kinases involved in cell migration and invasion, these compounds can potentially prevent the spread of cancer.

Quantitative Data

The following table summarizes the in vitro inhibitory activities of various derivatives of 1H-pyrrolo[2,3-b]pyridine against specific kinases and cancer cell lines.

Compound IDTarget Kinase(s)IC50 (nM)Cancer Cell LineIC50 (µM)Reference
Derivative 4h FGFR174T1 (Breast Cancer)-[1][2]
FGFR29[1][2]
FGFR325[1][2]
FGFR4712[1][2]
Various Derivatives JAK3, ITK100 - 1000--[4]

Experimental Protocols

Synthesis of this compound (General Procedure)

A representative synthesis for a similar pyrrole-2-carboxylate is described below:

Step 1: Acylation of Pyrrole

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, a solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 ml) is prepared.[6]

  • Freshly distilled pyrrole (1.2 moles) in anhydrous diethyl ether (640 ml) is added dropwise over 3 hours, causing the mixture to reflux.[6]

  • After the addition is complete, the mixture is stirred for an additional hour.[6]

  • A solution of potassium carbonate (0.724 moles) in water (300 ml) is slowly added.[6]

  • The organic layer is separated, dried with magnesium sulfate, and the solvent is removed by distillation.[6]

  • The resulting 2-pyrrolyl trichloromethyl ketone is crystallized from hexane.[6]

Step 2: Esterification

  • Sodium metal (0.44 g-atom) is dissolved in anhydrous ethanol (300 ml) in a three-necked, round-bottomed flask with a mechanical stirrer.[6]

  • The 2-pyrrolyl trichloromethyl ketone (0.35 moles) is added portionwise over 10 minutes.[6]

  • The solution is stirred for 30 minutes and then concentrated to dryness.[6]

  • The residue is partitioned between diethyl ether and 3 N hydrochloric acid.[6]

  • The ether layer is separated, washed with saturated sodium hydrogen carbonate solution, dried, and concentrated.[6]

  • The final product, ethyl pyrrole-2-carboxylate, is obtained by fractionation at reduced pressure.[6]

Note: This is a general procedure and would require significant modification and optimization for the synthesis of the specific title compound, including the use of a chlorinated aminopyridine precursor.

In Vitro Kinase Inhibition Assay (TR-FRET for FGFR)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of a compound against FGFR.[3]

Materials:

  • Recombinant FGFR kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% TWEEN® 20)

  • Test compound (dissolved in DMSO)

  • Detection solution containing europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin

  • 384-well plates

Procedure:

  • Add the test compound at various concentrations (serial dilution) to the wells of a 384-well plate.

  • Add the FGFR kinase and the biotinylated substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the detection solution.

  • Incubate the plate at room temperature for another period to allow for antibody binding.

  • Read the TR-FRET signal on a compatible plate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, from the dose-response curve.[3]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7][8]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)[7]

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Remove the medium and add 100 µl of solubilization solution to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling_Pathway FGFR Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Activates MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits Experimental_Workflow In Vitro Evaluation Workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesis Synthesis of This compound Derivatives KinaseAssay In Vitro Kinase Assay (e.g., TR-FRET) Synthesis->KinaseAssay CellViability Cell Viability Assay (e.g., MTT) Synthesis->CellViability IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase IC50_Cell Determine Cellular IC50 CellViability->IC50_Cell

References

Design and Synthesis of Novel Pyrrolopyridine-Based FGFR Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel fibroblast growth factor receptor (FGFR) inhibitors derived from a pyrrolopyridine scaffold. The information presented is intended to guide researchers in the development of potent and selective therapeutic agents targeting aberrant FGFR signaling in cancer and other diseases.

Introduction to FGFR and Pyrrolopyridine Inhibitors

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, through mutations, gene amplifications, or translocations, is a key oncogenic driver in a variety of human cancers, making it an attractive target for cancer therapy.[3][4][5] Pyrrolopyridine and its bioisosteres, such as pyrrolopyrimidine and pyrazolopyrimidine, have emerged as promising scaffolds for the development of potent FGFR inhibitors.[3][4][6][7] These heterocyclic systems offer a versatile platform for chemical modification to achieve high affinity and selectivity for the ATP-binding pocket of FGFR kinases.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative pyrrolopyridine and similar heterocyclic FGFR inhibitors against various FGFR isoforms and cancer cell lines.

Compound IDTargetIC50 (nM)Cell LineGI50/IC50 (µM)Reference
4h FGFR174T1 (Breast)-[3][6]
FGFR29MDA-MB-231 (Breast)-[6]
FGFR325MCF-7 (Breast)-[6]
FGFR4712--[6]
8f FGFR1-SNU-16 (Gastric)-[4]
8k FGFR1-SNU-16 (Gastric)-[4]
7n FGFR115.0-0.642[8]
7r FGFR12.9-0.0405[8]
FIIN-1 FGFR19.2Tel-FGFR1 Ba/F31.5[9]
FGFR26.2--[9]
FGFR311.9--[9]
FGFR4189--[9]
Compound 10 FGFR2-SNU-16 (Gastric)-[10]
FGFR3---[10]

Signaling Pathway and Experimental Workflow

FGFR Signaling Pathway

The binding of fibroblast growth factor (FGF) to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular processes like proliferation and survival.[11][12][13]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene

Caption: Simplified FGFR signaling cascade.

Experimental Workflow for Inhibitor Development

The development of novel FGFR inhibitors follows a structured workflow, from initial design and synthesis to comprehensive preclinical evaluation.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation design In Silico Design & Scaffold Hopping synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification kinase_assay Biochemical Kinase Assay (FGFR1-4) purification->kinase_assay cell_assay Cell Proliferation Assay (e.g., MTT) kinase_assay->cell_assay pathway_analysis Downstream Signaling Analysis (Western Blot) cell_assay->pathway_analysis xenograft Tumor Xenograft Model pathway_analysis->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd

Caption: Workflow for FGFR inhibitor development.

Experimental Protocols

Synthesis of a Representative Pyrrolo[2,3-b]pyridine Inhibitor

This protocol describes a general method for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, adapted from published procedures.[6]

Scheme 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

Step-by-step procedure:

  • Synthesis of Intermediate (Compound 3a-3k):

    • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in methanol, add the appropriate R-substituted aldehyde and potassium hydroxide.

    • Stir the reaction mixture at 50 °C for 5 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate compound.

  • Synthesis of Final Product (Compound 4a-4l):

    • To a solution of the intermediate compound in acetonitrile, add triethylsilane and trifluoroacetic acid.

    • Reflux the reaction mixture for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to obtain the final pyrrolo[2,3-b]pyridine inhibitor.

Note: The specific reagents, stoichiometry, and purification methods should be optimized for each target compound.

In Vitro FGFR Kinase Assay

This protocol outlines a method for determining the inhibitory activity of compounds against FGFR kinases using a luminescence-based assay.[1][14]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound solution.

  • Add the FGFR enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then quantified via a luciferase/luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the anti-proliferative effects of FGFR inhibitors on cancer cell lines.[15][16][17]

Materials:

  • Cancer cell line with known FGFR alterations (e.g., SNU-16, NCI-H1581)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of FGFR inhibitors in a mouse xenograft model.[18][19][20][21]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Test compound formulated for administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of the compound.

References

Application Notes and Protocols: SAR Studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the structure-activity relationship (SAR) studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, a versatile scaffold that has shown significant promise in the development of inhibitors for various therapeutic targets. The following sections summarize key quantitative data, detail experimental protocols for synthesis and biological evaluation, and visualize relevant biological pathways.

Introduction to 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a privileged scaffold in medicinal chemistry. Its derivatives, particularly the 2-carboxamide substituted analogs, have been explored as potent inhibitors of several enzymes, including phosphodiesterases and protein kinases. The ability to readily modify the carboxamide and the pyrrolopyridine ring system allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

SAR Studies as Phosphodiesterase 4B (PDE4B) Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B).[1][2][3] PDE4B is a key enzyme in the cAMP signaling pathway and is a therapeutic target for inflammatory and neurological disorders.

Data Presentation: SAR of PDE4B Inhibitors

The following table summarizes the SAR for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides with a constant 3,4-dichlorophenyl group at the N-1 position of the pyrrole, while varying the amide substituent.[1][2]

CompoundR (Amide Substituent)PDE4B IC50 (μM)PDE4D IC50 (μM)Selectivity (PDE4D/PDE4B)
11a Cyclopropyl0.251.56.0
11b Cyclobutyl0.181.26.7
11c Cyclopentyl0.111.816.4
11d Cyclohexyl0.152.516.7
11e Tetrahydrofuranyl0.453.57.8
11f Tetrahydropyranyl0.222.812.7
11g Piperidinyl0.51>10>19.6
11h N-Methylpiperidinyl0.134.232.3

Data extracted from ACS Medicinal Chemistry Letters, 2020, 11(10), 1848-1854.[2]

Key SAR Insights:

  • Cycloalkyl substituents on the amide nitrogen are well-tolerated.

  • Increasing the ring size from cyclopropyl to cyclopentyl generally improves PDE4B inhibitory activity.[1][2]

  • Hydrophobic substituents tend to enhance potency.[1][2]

  • Compound 11h , with an N-methylpiperidinyl group, demonstrated a favorable combination of potency and selectivity for PDE4B over PDE4D.[1][2][3]

Experimental Protocols

General Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides:

The synthesis of the target compounds is typically achieved in a three-step process as outlined below.[1]

G A 1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid methyl ester B N-Aryl-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid methyl ester A->B a) ArB(OH)2, Cu(OAc)2, Pyridine, CH2Cl2 C N-Aryl-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid B->C b) NaOH, MeOH/H2O D Target 1H-pyrrolo[2,3-b]pyridine- 2-carboxamides C->D c) T3P, NHR1R2, DIPEA, DMF

Synthetic scheme for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Step a: N-Arylation

  • To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester in CH2Cl2, add the corresponding aryl boronic acid, copper (II) acetate, and pyridine.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Purify the crude product by column chromatography to yield the N-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester.

Step b: Saponification

  • Dissolve the N-arylated ester in a mixture of methanol and water.

  • Add sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

  • Filter and dry the solid to obtain the N-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Step c: Amide Coupling

  • To a solution of the carboxylic acid in DMF, add DIPEA and the desired amine (NHR1R2).

  • Add propylphosphonic anhydride (T3P) dropwise and stir the reaction mixture at room temperature for 30 minutes to 4 hours.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Purify the crude product by column chromatography to afford the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.[1]

PDE4B Inhibition Assay Protocol:

The inhibitory activity against PDE4B is determined using a fluorescence polarization (FP)-based assay.

G A Prepare assay buffer and reagents (PDE4B enzyme, fluorescein-labeled cAMP, antibody) B Add test compounds at varying concentrations to assay plate A->B C Add PDE4B enzyme to all wells except negative control B->C D Incubate to allow for compound-enzyme interaction C->D E Initiate reaction by adding fluorescein-labeled cAMP D->E F Incubate to allow for cAMP hydrolysis E->F G Stop reaction and add anti-cAMP antibody F->G H Measure fluorescence polarization G->H I Calculate % inhibition and IC50 values H->I

Workflow for PDE4B fluorescence polarization assay.
  • Prepare an assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA).

  • Serially dilute the test compounds in DMSO and add them to a 384-well plate.

  • Add the PDE4B enzyme to all wells except for the negative control.

  • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding a substrate solution containing fluorescein-labeled cAMP.

  • Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a solution containing an anti-cAMP antibody.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

SAR Studies as Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has also been successfully employed to develop potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.

Ribosomal S6 Kinase 2 (RSK2) Inhibitors

Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide bearing a phenyl sulfonamide group have been identified as potent RSK2 inhibitors.[4] RSK2 is involved in cell growth, proliferation, and survival signaling pathways.[4]

G RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 Substrates Downstream Substrates (e.g., YB-1, c-Fos) RSK2->Substrates Proliferation Cell Proliferation, Survival, Migration Substrates->Proliferation

Simplified RAS-MEK-ERK-RSK2 signaling pathway.

Key SAR Insights:

  • The introduction of a phenyl sulfonamide moiety was crucial for achieving high potency, with some compounds exhibiting IC50 values as low as 1.7 nM against RSK2.[4]

  • The sulfonamide group is proposed to form a key hydrogen bond with the backbone of LEU-74 in the RSK2 active site.[4]

  • Substitutions on the phenyl ring of the sulfonamide group influence the anti-proliferative activity in cancer cell lines.[4]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop inhibitors of FGFRs, a family of receptor tyrosine kinases involved in angiogenesis and cell proliferation.[5][6]

Key SAR Insights:

  • A 3,5-dimethoxyphenyl group was found to occupy a hydrophobic pocket in the FGFR active site.[5]

  • Substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring with a trifluoromethyl group can form a hydrogen bond with Gly485, significantly improving inhibitory activity.[5]

  • Compound 4h from one study emerged as a potent pan-FGFR inhibitor with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively.[5]

Other Kinase Targets

This versatile scaffold has also been explored for the inhibition of other kinases, including:

  • Traf2- and Nck-interacting kinase (TNIK): Some derivatives showed potent TNIK inhibition with IC50 values below 1 nM.[7]

  • Checkpoint Kinase 1 (CHK1): Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed with CHK1 inhibitory activity for cancer therapy.[8]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: These derivatives have been designed as highly selective ATM inhibitors, showing synergistic antitumor efficacy when combined with chemotherapy.[9][10]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a highly adaptable platform for the design of potent and selective inhibitors against a range of important drug targets. The SAR studies highlighted herein demonstrate that strategic modifications to the amide substituent and the pyrrolopyridine core can lead to significant improvements in biological activity and selectivity. The provided protocols offer a foundation for the synthesis and evaluation of novel analogs, paving the way for the development of new therapeutic agents.

References

Application Notes and Protocols for Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a pivotal heterocyclic building block in the field of medicinal chemistry. Its fused pyrrolopyridine (7-azaindole) core structure serves as a versatile scaffold for the synthesis of a multitude of biologically active compounds. The 7-azaindole nucleus is a bioisostere of indole and purine, rendering it a privileged structure for targeting ATP-binding sites in various enzymes, most notably kinases.[1] This document provides a comprehensive overview of its applications in drug discovery, including its synthesis, and detailed protocols for evaluating the biological activity of its derivatives.

Synthesis of this compound

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis based on common organic chemistry transformations for building the 7-azaindole ring system.

Materials and Reagents:

  • 2,6-dichloropyridine

  • Malonic acid

  • Piperidine

  • Thionyl chloride

  • Ethanol (absolute)

  • Diethyl ether

  • Sodium ethoxide

  • Diethyl oxalate

  • Sodium metal

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Inert atmosphere (Nitrogen or Argon) setup

Procedure:

Step 1: Synthesis of 6-chloropyridin-2-yl)acetic acid

  • In a round-bottom flask, combine 2,6-dichloropyridine and malonic acid in the presence of a catalytic amount of piperidine.

  • Heat the mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain (6-chloropyridin-2-yl)acetic acid.

Step 2: Esterification to Ethyl (6-chloropyridin-2-yl)acetate

  • Suspend the (6-chloropyridin-2-yl)acetic acid in absolute ethanol.

  • Add thionyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield ethyl (6-chloropyridin-2-yl)acetate.

Step 3: Claisen Condensation

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol under an inert atmosphere.

  • To this solution, add ethyl (6-chloropyridin-2-yl)acetate and diethyl oxalate.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a dilute acid and extract the product with diethyl ether.

  • Dry the organic layer and concentrate to give the crude Claisen condensation product.

Step 4: Reductive Cyclization to form the Pyrrole Ring

  • Dissolve the crude product from the previous step in a suitable solvent like ethanol or acetic acid.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) or use a transfer hydrogenation method with a source like ammonium formate.

  • The reaction is typically heated to facilitate the reductive cyclization.

  • After the reaction is complete, filter the catalyst through a pad of Celite.

  • Concentrate the filtrate, and purify the residue by column chromatography (silica gel, using a gradient of hexane and ethyl acetate) to obtain this compound.

Characterization:

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Applications in Drug Discovery

This compound is a crucial intermediate for the synthesis of potent inhibitors of various protein kinases and other enzymes implicated in diseases such as cancer and autoimmune disorders. The 7-azaindole core mimics the adenine base of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases.[2]

1. Janus Kinase (JAK) Inhibitors:

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant inhibitory activity against Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[3] Dysregulation of this pathway is a hallmark of many inflammatory and autoimmune diseases.

Signaling Pathway Diagram: JAK-STAT Pathway

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription pSTAT->Gene Induces Inhibitor This compound -derived Inhibitor Inhibitor->JAK Inhibits HDAC_Inhibition_Workflow Start Start Prep_Comp Prepare Test Compound Dilutions Start->Prep_Comp Add_Enzyme Add HDAC Enzyme and Compound to Plate Prep_Comp->Add_Enzyme Incubate1 Pre-incubate Add_Enzyme->Incubate1 Add_Substrate Add Fluorogenic Substrate Incubate1->Add_Substrate Incubate2 Incubate for Reaction Add_Substrate->Incubate2 Add_Developer Add Developer Solution Incubate2->Add_Developer Measure Measure Fluorescence Add_Developer->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

References

Derivatization of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry. As a derivative of 7-azaindole, this scaffold is prevalent in a multitude of biologically active compounds, particularly as a core component of kinase inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics. This document provides detailed application notes and experimental protocols for two primary derivatization strategies: Suzuki-Miyaura cross-coupling at the C6-chloro position and amidation of the C2-ethyl ester.

General Derivatization Workflow

The derivatization of the parent molecule can be systematically approached to generate a diverse library of compounds. The primary reactive handles are the C6-chloro group, suitable for cross-coupling reactions, and the C2-ethyl ester, which can be readily converted to amides.

G cluster_0 C6 Position Derivatization cluster_1 C2 Position Derivatization Start Ethyl 6-chloro-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Hydrolysis Saponification (Ester Hydrolysis) Start->Hydrolysis Aryl 6-Aryl/Heteroaryl Derivatives Suzuki->Aryl Arylboronic Acid, Pd Catalyst, Base Acid 6-chloro-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Hydrolysis->Acid NaOH or LiOH Amidation Amide Coupling Acid->Amidation Amine (R-NH2), Coupling Agent Amide Amide Derivatives Amidation->Amide

Caption: General derivatization pathways for the title compound.

Application Notes & Protocols

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[1] It is particularly effective for coupling aryl or heteroaryl groups to the 7-azaindole core, which is crucial for exploring structure-activity relationships in many drug discovery programs. While aryl chlorides are less reactive than bromides or iodides, modern palladium catalyst systems with bulky, electron-rich phosphine ligands have made these transformations highly efficient.[2][3][4]

Key Parameters:

  • Catalyst and Ligand: The choice of the palladium source and ligand is critical. Catalyst systems such as Pd₂(dba)₃ with ligands like XPhos or SPhos, or pre-catalysts like XPhos Pd G2, are often effective for nitrogen-containing heterocycles.[5] For some substrates, Pd(PPh₃)₄ or Pd(dppf)Cl₂ can also yield good results.[6]

  • Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used.[5]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)Ln-OR ArPdX->ArPdOR Ligand Exchange ArPdAr Ar-Pd(II)Ln-Ar' ArPdOR->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination ArX Ar-X (Aryl Halide) ArB Ar'-B(OR)2 (Boronic Acid/Ester) ArB->ArPdOR Base Base (e.g., K2CO3) Base->ArPdX Activates Boronic Acid Product Ar-Ar' (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.[1][5]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general procedure that may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv)[6]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • In a separate vial, pre-mix the palladium catalyst and the ligand in a small amount of the organic solvent.

  • Add the catalyst/ligand pre-mixture to the reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80–110 °C and stir for 2–24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes representative conditions for Suzuki-Miyaura couplings on similar chloro-pyrrolopyridine scaffolds.

EntryArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O100~80-90% (Est.)
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80~70-85% (Est.)
33-Fluorophenylboronic acidXPhos Pd G2K₃PO₄Toluene/H₂O110>90% (Est.)
4Pyridine-3-boronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80~60-75% (Est.)[6]
Amidation of the C2-Ethyl Ester

Conversion of the C2-ester to a diverse range of amides is a common strategy to modulate the biological properties of the 7-azaindole core. This is typically achieved in a two-step process: saponification of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine.[7][8]

Step 1: Saponification (Ester Hydrolysis) The hydrolysis of the ethyl ester is typically performed under basic conditions using sodium hydroxide or lithium hydroxide.[9][10]

Protocol 2: Saponification of the Ethyl Ester

Materials:

  • This compound (1.0 equiv)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0–5.0 equiv)

  • Solvent (e.g., Methanol/Water or THF/Water mixture)

Procedure:

  • Dissolve the starting ester in a mixture of the organic solvent and water.

  • Add the base (NaOH or LiOH) and stir the mixture at room temperature or with gentle heating (e.g., 40–60 °C) for 2–16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to 0 °C and carefully acidify with aqueous HCl (e.g., 1N HCl) to a pH of ~3-4.

  • The carboxylic acid product may precipitate out of solution. If so, collect the solid by filtration.

  • If no precipitate forms, extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step 2: Amide Coupling The resulting carboxylic acid can be coupled with a primary or secondary amine using a variety of peptide coupling reagents.[11][12][13] Common reagents include carbodiimides (e.g., EDC with HOBt) or phosphonium salts (e.g., PyBOP).[11] Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for direct amidation.[14][15]

Amidation cluster_activation Acid Activation cluster_coupling Nucleophilic Attack Acid R-COOH (Carboxylic Acid) ActiveEster Activated Intermediate (e.g., Active Ester) Acid->ActiveEster Reagent Coupling Reagent (e.g., EDC, PyBOP) Reagent->ActiveEster Amide R-CONH-R' (Amide Product) ActiveEster->Amide Nucleophilic Acyl Substitution Amine R'-NH2 (Amine) Amine->Amide

Caption: General pathway for amide bond formation using coupling reagents.

Protocol 3: Amide Coupling with EDC/HOBt

Materials:

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv)

  • Desired amine (1.0–1.2 equiv)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1–1.5 equiv)

  • HOBt (Hydroxybenzotriazole) (1.0–1.2 equiv)

  • Tertiary base (e.g., DIPEA or NMM, 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add HOBt and the desired amine to the solution.

  • Add the tertiary base (DIPEA or NMM) and stir for 5-10 minutes.

  • Add EDC in one portion and stir the reaction at room temperature for 12–24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final amide.

Data Presentation: Amidation Reaction Examples

The following table summarizes representative amide derivatives and coupling conditions reported for similar pyrrole carboxylic acids.

EntryAmineCoupling ReagentBaseSolventYield (%)
1AnilineEDC / HOBt (cat.) / DMAPDIPEACH₃CN~80-90% (Est.)
2BenzylamineTiCl₄PyridinePyridine~90-98%[14]
3DiethylamineTBTU / HOBtNMMDMF~70-85% (Est.)[13]
4MorpholinePyBOPDIPEADMF>90% (Est.)

Yields are estimated based on typical outcomes for these coupling reagents.[13][14]

Conclusion

The derivatization of this compound via Suzuki-Miyaura coupling and amidation provides a powerful platform for the synthesis of novel compounds for drug discovery. The protocols and data presented herein offer a robust starting point for researchers to develop extensive libraries of 7-azaindole derivatives for biological evaluation. Optimization of catalysts, reagents, and reaction conditions will be key to achieving high yields and purity across a diverse range of substrates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely applicable Hemetsberger-Knittel synthesis route.

Frequently Asked Questions (FAQs):

  • Q1: What are the primary synthetic routes to this compound? A1: The main synthetic strategies for the pyrrolo[2,3-b]pyridine core of the target molecule are the Hemetsberger-Knittel indole synthesis and palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura) followed by cyclization. The Hemetsberger-Knittel approach is often utilized for the synthesis of similar 7-azaindole-2-carboxylates.

  • Q2: I am experiencing low yields in my Hemetsberger-Knittel synthesis. What are the potential causes? A2: Low yields in this reaction can stem from several factors:

    • Incomplete formation of the vinyl azide intermediate: The initial condensation reaction is crucial. Ensure your aldehyde is pure and the reaction conditions (base, solvent, temperature) are optimized.

    • Decomposition of the vinyl azide: This intermediate can be thermally sensitive. Avoid unnecessarily high temperatures during its formation and isolation.

    • Inefficient cyclization: The thermal cyclization to the pyrrolo[2,3-b]pyridine requires sufficiently high temperatures. The choice of a high-boiling solvent like xylenes or Dowtherm A is critical.

    • Side reactions: The presence of impurities or moisture can lead to unwanted side products. Ensure all reagents and solvents are dry.

  • Q3: What are common side products in the synthesis of substituted 7-azaindoles? A3: Common side products can include incompletely cyclized intermediates, polymeric materials from the decomposition of the azide, and regioisomers depending on the substitution pattern of the starting materials. Careful control of reaction conditions and purification by column chromatography are essential to isolate the desired product.

  • Q4: How can I improve the yield of the esterification step from the carboxylic acid to the ethyl ester? A4: For the final esterification step, using a Fischer-Speier esterification with an excess of ethanol and a catalytic amount of strong acid (like sulfuric acid or p-toluenesulfonic acid) is effective. To drive the equilibrium towards the product, removal of water using a Dean-Stark apparatus is recommended. Alternatively, using coupling agents like DCC or EDC in the presence of DMAP can also provide high yields under milder conditions.

Troubleshooting Specific Issues:

Issue Potential Cause(s) Suggested Solution(s)
Low or no formation of the vinyl azide intermediate - Impure starting aldehyde.- Incorrect stoichiometry of reagents.- Inappropriate base or solvent.- Purify the 2-amino-5-chloropyridine-3-carbaldehyde before use.- Carefully check the molar equivalents of the aldehyde and ethyl azidoacetate.- Screen different bases (e.g., sodium ethoxide, potassium tert-butoxide) and solvents (e.g., ethanol, THF).
Low yield of the final cyclized product - Insufficient temperature for cyclization.- Short reaction time.- Presence of oxygen leading to side reactions.- Use a high-boiling point solvent such as xylenes (reflux) or Dowtherm A.- Monitor the reaction by TLC or LC-MS to ensure completion.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purifying the final product - Presence of closely related impurities or starting materials.- Oily product that is difficult to crystallize.- Optimize the mobile phase for column chromatography to achieve better separation.- Attempt to form a salt of the product to induce crystallization.- Consider a final recrystallization step from a suitable solvent system.
Formation of a dark, tarry reaction mixture - Decomposition of the azide intermediate at high temperatures.- Polymerization of starting materials or intermediates.- Ensure a gradual increase in temperature during the cyclization step.- Use a slightly lower reaction temperature for a longer duration.- Ensure the absence of strong acids or bases that could catalyze polymerization.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a close analog, methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, via the Hemetsberger-Knittel synthesis. This can be adapted for the synthesis of the ethyl ester by using the corresponding ethyl azidoacetate.

Synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This synthesis proceeds in two main steps:

  • Knoevenagel condensation: Reaction of 2-amino-5-chloropyridine-3-carbaldehyde with methyl azidoacetate to form the vinyl azide intermediate.

  • Thermal cyclization: Intramolecular cyclization of the vinyl azide to the pyrrolo[2,3-b]pyridine.

Step 1: Synthesis of Methyl (Z)-2-azido-3-(2-amino-5-chloropyridin-3-yl)acrylate

  • Reagents and Materials:

    • 2-amino-5-chloropyridine-3-carbaldehyde

    • Methyl azidoacetate

    • Sodium methoxide

    • Methanol

    • Diethyl ether

    • Hexanes

  • Procedure:

    • To a solution of sodium methoxide (1.2 equivalents) in methanol at 0 °C, add a solution of 2-amino-5-chloropyridine-3-carbaldehyde (1.0 equivalent) and methyl azidoacetate (1.1 equivalents) in methanol dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the vinyl azide intermediate.

Step 2: Synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Reagents and Materials:

    • Methyl (Z)-2-azido-3-(2-amino-5-chloropyridin-3-yl)acrylate

    • Xylenes (or other high-boiling solvent)

  • Procedure:

    • Dissolve the vinyl azide intermediate from Step 1 in xylenes.

    • Heat the solution to reflux (approximately 140 °C) and maintain for 2-4 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Quantitative Data Summary (Representative)

StepReactantProductSolventCatalyst/BaseTemp. (°C)Time (h)Yield (%)
1 2-amino-5-chloropyridine-3-carbaldehydeMethyl (Z)-2-azido-3-(2-amino-5-chloropyridin-3-yl)acrylateMethanolSodium methoxide0 to RT4-670-85
2 Methyl (Z)-2-azido-3-(2-amino-5-chloropyridin-3-yl)acrylateMethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylateXylenesNone~1402-460-75

Visualizations

Experimental Workflow for Hemetsberger-Knittel Synthesis

Hemetsberger_Knittel_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Thermal Cyclization start 2-amino-5-chloropyridine-3-carbaldehyde + Ethyl Azidoacetate reagents1 Sodium Ethoxide in Ethanol reaction1 Reaction at 0°C to RT start->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Vinyl Azide Intermediate purification1->intermediate reagents2 Xylenes (reflux) intermediate->reagents2 reaction2 Thermal Cyclization (~140°C) reagents2->reaction2 workup2 Solvent Evaporation reaction2->workup2 purification2 Column Chromatography workup2->purification2 product This compound purification2->product Troubleshooting_Low_Yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_cond Review Reaction Conditions start->check_cond check_inter Analyze for Intermediate Presence start->check_inter purify_sm Purify Starting Materials check_sm->purify_sm Impure? optimize_cond Optimize Temp, Time, & Reagents check_cond->optimize_cond Sub-optimal? force_completion Increase Temp or Reaction Time for Cyclization check_inter->force_completion Intermediate Accumulated? re_purify Re-evaluate Purification Strategy purify_sm->re_purify optimize_cond->re_purify force_completion->re_purify

Technical Support Center: Purification of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography - Inappropriate solvent system (poor separation of product and impurities).- Column overloading.- Co-elution of closely related impurities.- Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. Test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).- Reduce the amount of crude material loaded onto the column.- Employ gradient elution to improve separation.- Consider an alternative purification technique such as recrystallization.
Product Fails to Crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation ("oiling out").- Inappropriate recrystallization solvent.- Concentrate the solution by slowly evaporating the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.- Perform a preliminary purification step (e.g., column chromatography) to remove impurities.- Screen a variety of solvent systems. Good options for this molecule include toluene, ethyl acetate/hexane, or ethanol/water mixtures.[1][2]
Multiple Spots on TLC of "Purified" Product - Decomposition of the compound on the silica gel plate.- Presence of persistent impurities.- The compound exists as tautomers that show different Rf values.- Spot the sample on the TLC plate and elute immediately to minimize contact time.- Use a less acidic or basic silica gel if the compound is sensitive.- Re-purify using a different method (e.g., recrystallization if chromatography was used, or vice-versa).- Characterize the "impurities" by techniques like LC-MS to confirm if they are isomers or degradation products.
Streaking on TLC Plate - Sample is too concentrated.- The compound has acidic or basic properties, leading to strong interaction with the silica gel.- The compound is sparingly soluble in the eluent.- Dilute the sample before spotting on the TLC plate.- Add a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds.[3] - Choose a mobile phase that provides better solubility for the compound.
Difficulty Visualizing Spots on TLC - The compound is not UV-active or does not stain well with the chosen reagent.- Most indole and azaindole derivatives are UV-active and can be visualized under UV light (254 nm).[3]- Use a variety of visualization techniques. An iodine chamber is a good general stain for many organic compounds.[3] - For more specific staining, Ehrlich's reagent can be used, which typically gives blue or purple spots with indole-type structures.[3] - A potassium permanganate stain can also be effective for compounds that can be oxidized.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for column chromatography of this compound?

A1: A good starting point for column chromatography is a solvent system of hexane and ethyl acetate. Based on purifications of similar pyrrole-2-carboxylate derivatives, a gradient elution starting from a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 6:1 hexane/ethyl acetate) is often effective.[4] It is crucial to first determine the optimal solvent system by running several TLCs with varying solvent ratios.

Q2: My compound appears as a yellow to brown solid. Is this normal?

A2: Yes, it is not uncommon for pyrrole and azaindole derivatives to have a slight color, often appearing as a pale yellow or tan solid, especially in their crude form. However, a very dark brown or black color may indicate the presence of significant impurities or some degradation. The color should lighten upon successful purification.

Q3: How can I effectively remove highly polar impurities?

A3: Highly polar impurities can be removed by several methods. During column chromatography, they will typically have a very low Rf and remain at the baseline. You can elute your product with a suitable mobile phase and then flush the column with a highly polar solvent like methanol to remove the polar impurities. Alternatively, a liquid-liquid extraction with a suitable aqueous wash before chromatography can remove water-soluble polar impurities.

Q4: What are some suitable recrystallization solvents for this compound?

A4: For a molecule like this compound, which contains an ester functional group, solvents like ethyl acetate would be a logical starting point.[1] Common and effective recrystallization solvent systems for similar heterocyclic compounds include single solvents like toluene or ethanol, or binary solvent mixtures such as ethyl acetate/hexane or acetone/hexane.[1][2] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q5: The NH proton of the pyrrole is acidic. Will this affect purification?

A5: Yes, the acidic nature of the pyrrole NH can sometimes lead to tailing on silica gel chromatography. If you observe significant streaking or tailing on your TLC plates, it may be due to the interaction of this acidic proton with the silica. Adding a small amount of a neutralizer like triethylamine to your eluent can sometimes mitigate this effect. However, be aware that this can affect the separation of other components.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude and, if available, purified material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved samples onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp (254 nm). Aromatic compounds like this one will typically appear as dark spots.[3]

    • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as temporary yellow-brown spots.[3]

    • Permanganate Stain: Dip the plate in a solution of potassium permanganate. Compounds that can be oxidized will appear as yellow/brown spots on a purple background.[3]

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., toluene, or an ethyl acetate/hexane mixture). Heat the mixture to boiling. If the solid dissolves, allow it to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

  • Dissolution: In a larger flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow General Purification Workflow crude Crude Product tlc TLC Analysis (Solvent System Scouting) crude->tlc column Column Chromatography tlc->column Optimized Eluent recrystallization Recrystallization tlc->recrystallization Suitable Solvent(s) analysis Purity Check (TLC, LC-MS, NMR) column->analysis recrystallization->analysis pure Pure Product analysis->column Re-purify analysis->recrystallization Re-purify analysis->pure Purity Confirmed

Caption: A general workflow for the purification of the target compound.

Troubleshooting_Logic Troubleshooting Impure Product start Impure Product after Initial Purification check_method Was the initial purification by chromatography or recrystallization? start->check_method chrom_issue Chromatography Issue: - Overloaded column? - Wrong solvent system? - Co-eluting impurity? check_method->chrom_issue Chromatography recrys_issue Recrystallization Issue: - Trapped impurities? - Oiling out? - Wrong solvent? check_method->recrys_issue Recrystallization rerun_chrom Action: - Rerun column with shallower gradient. - Try a different solvent system. chrom_issue->rerun_chrom switch_to_recrys Action: - Attempt recrystallization with a different solvent system. chrom_issue->switch_to_recrys rerun_recrys Action: - Re-dissolve and crystallize slowly. - Use a different solvent pair. recrys_issue->rerun_recrys switch_to_chrom Action: - Purify by column chromatography. recrys_issue->switch_to_chrom final_check Final Purity Check rerun_chrom->final_check switch_to_recrys->final_check rerun_recrys->final_check switch_to_chrom->final_check

Caption: A decision-making diagram for troubleshooting an impure product.

References

Technical Support Center: Overcoming Challenges in Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the synthesis of pyrrolopyridines. The information is presented in a question-and-answer format to directly address specific issues, supplemented with detailed experimental protocols, quantitative data summaries, and visualizations to guide your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in pyrrolopyridine synthesis?

A1: Researchers often face challenges such as low reaction yields, formation of undesired side products, and difficulties in purifying the target pyrrolopyridine compounds. These issues can arise from sub-optimal reaction conditions, the inherent reactivity of the pyrrolopyridine core, and the choice of starting materials and catalysts.[1][2][3]

Q2: How do the electronic properties of the pyrrolopyridine core affect its synthesis?

A2: The pyrrolopyridine core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This electronic dichotomy influences its reactivity. The pyrrole ring is susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic substitution. This dual reactivity can lead to challenges in achieving regioselectivity during functionalization.

Q3: What is the role of protecting groups in pyrrolopyridine synthesis?

A3: Protecting groups are crucial for managing the reactivity of the pyrrole nitrogen (N-H) and other functional groups. The pyrrole N-H can interfere with certain reactions, such as metal-catalyzed cross-couplings, by coordinating to the metal center and deactivating the catalyst. Common protecting groups for the pyrrole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), and (2-(trimethylsilyl)ethoxy)methyl (SEM), which can improve yields and selectivity.[4]

Q4: What are the key synthetic strategies for constructing the pyrrolopyridine scaffold?

A4: Several named reactions are commonly employed, including the Paal-Knorr synthesis, Bischler-Napieralski reaction, and Pictet-Spengler reaction, each with its own set of advantages and challenges. Additionally, functionalization of pre-formed pyrrolopyridine cores via cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions is a widely used approach.[1][2][5][6][7][8][9][10]

Troubleshooting Guides

Issue 1: Low Yield in Paal-Knorr Synthesis of Pyrrolopyridines

Q: I am attempting a Paal-Knorr synthesis to form a pyrrolopyridine ring from a 1,4-dicarbonyl compound and an aminopyridine, but my yields are consistently low. What are the likely causes and how can I improve the yield?

A: Low yields in the Paal-Knorr synthesis of pyrrolopyridines can stem from several factors. Here’s a breakdown of potential causes and troubleshooting steps:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires acidic conditions and heating. Insufficient heat or reaction time can lead to incomplete conversion. Conversely, overly harsh conditions can cause degradation of starting materials or the product.[1][2][3]

    • Solution: Systematically optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Poorly Reactive Starting Materials: Aminopyridines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Steric hindrance on either the dicarbonyl compound or the aminopyridine can also impede the reaction.[1]

    • Solution: If possible, consider using an aminopyridine with electron-donating groups to increase its nucleophilicity. For sterically hindered substrates, prolonged reaction times or higher temperatures may be necessary.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While often necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][8]

    • Solution: Screen different acid catalysts, such as acetic acid, p-toluenesulfonic acid (p-TsOH), or a Lewis acid. Using a milder acid or near-neutral conditions can sometimes improve the yield by minimizing side reactions.[1]

  • Side Product Formation: The most common side product is the corresponding furan, formed from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.[1]

    • Solution: To minimize furan formation, use a slight excess of the aminopyridine and maintain the pH above 3.[1][8]

  • Product Instability and Purification Losses: The synthesized pyrrolopyridine may be sensitive to the acidic workup conditions. Additionally, the product may be difficult to isolate and purify, leading to apparent low yields.[1]

    • Solution: Employ a milder workup procedure. For purification, consider column chromatography with a carefully selected solvent system or recrystallization.

Troubleshooting Workflow for Paal-Knorr Synthesis

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Pd catalyst, ligand, & base to Schlenk tube prep2 Add chloropyrrolopyridine prep1->prep2 prep3 Evacuate & backfill with Ar/N₂ (3x) prep2->prep3 prep4 Add anhydrous solvent prep3->prep4 prep5 Add amine prep4->prep5 react1 Heat to 80-110 °C with stirring prep5->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool to RT & quench react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash with H₂O & brine workup2->workup3 workup4 Dry, filter, & concentrate workup3->workup4 purify Purify by column chromatography workup4->purify G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus & binds Gene_Transcription Gene Transcription DNA->Gene_Transcription initiates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK inhibits

References

Technical Support Center: Improving Regioselectivity in the Functionalization of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective functionalization of 7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide direct guidance on common challenges encountered during the synthesis and modification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the 7-azaindole core and what dictates the regioselectivity?

A1: The reactivity of the 7-azaindole ring is influenced by the electron-rich pyrrole ring and the electron-deficient pyridine ring. Generally, electrophilic aromatic substitution preferentially occurs at the C3 position of the pyrrole ring due to its higher electron density. However, the regioselectivity can be tuned to target other positions (C2, C4, C5, C6) through various strategies, including:

  • Directed Metalation: Using a directing group on the N1 nitrogen can direct lithiation to the C2 or C6 positions.

  • Halogenation: Can be directed to various positions depending on the reagents and conditions.

  • Metal-Catalyzed C-H Activation: The choice of catalyst, ligand, and directing group can achieve selective functionalization at different C-H bonds.

Q2: How can I selectively functionalize the N-H position versus a C-H position?

A2: Selective N-H functionalization can typically be achieved using a suitable base to deprotonate the pyrrole nitrogen, followed by quenching with an electrophile. To favor C-H functionalization, the N-H position is often protected with a group like Boc (tert-butyloxycarbonyl) or Ts (tosyl), which also serves to solubilize the substrate and can act as a directing group.

Q3: My palladium-catalyzed cross-coupling reaction is giving low yields. What are the common causes?

A3: Low yields in palladium-catalyzed cross-coupling reactions with 7-azaindole substrates can be attributed to several factors:

  • Catalyst Poisoning: The pyridine nitrogen of the 7-azaindole can coordinate to the palladium center, leading to catalyst deactivation.

  • Poor Solubility: The starting materials or intermediates may have poor solubility in the reaction solvent.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is crucial for efficient coupling.

  • Side Reactions: Homocoupling of the coupling partner or dehalogenation of the 7-azaindole starting material can reduce the yield of the desired product.

Q4: What is the "directing group dance" and how can it be used to functionalize multiple positions?

A4: The "directing group dance" is a strategy where a directing group, such as a carbamoyl group, is moved from one nitrogen atom to another (e.g., from N7 to N1) on the 7-azaindole scaffold. This allows for sequential directed metalations at different positions. For instance, a carbamoyl group at N7 can direct metalation to the C6 position. After functionalization at C6, the directing group can be induced to "dance" to the N1 position, which then directs metalation to the C2 position, enabling iterative functionalization of the molecule.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Bromination

Problem: I am trying to brominate 7-azaindole and I am getting a mixture of C3-bromo and C5-bromo isomers, with the C3-isomer being the major product. How can I improve selectivity for the C5 position?

Troubleshooting Workflow:

start Poor Regioselectivity in Bromination check_reagent Analyze Brominating Agent start->check_reagent check_conditions Evaluate Reaction Conditions start->check_conditions solution1 Use a milder brominating agent (e.g., NBS in DMF) check_reagent->solution1 solution2 Employ a directing group strategy for C5-selectivity check_conditions->solution2 solution3 Optimize temperature and reaction time check_conditions->solution3

Caption: Troubleshooting workflow for poor bromination regioselectivity.

Possible Causes and Solutions:

  • Highly Reactive Brominating Agent: Reagents like Br₂ can be too reactive, leading to substitution at the most electron-rich C3 position.

    • Solution: Use a milder brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF. This can favor kinetic control and potentially improve selectivity for other positions.

  • Lack of Directing Influence: Without a directing group, the inherent electronics of the 7-azaindole ring will dominate, favoring C3 substitution.

    • Solution: Introduce a directing group at the N1 position that can sterically or electronically favor bromination at the C5 position.

  • Suboptimal Temperature: Higher temperatures can lead to a loss of selectivity.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance selectivity. Monitor the reaction progress closely to avoid over-reaction.

Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling of Halogenated 7-Azaindole

Problem: I am performing a Suzuki-Miyaura coupling with a bromo-7-azaindole and an arylboronic acid, but the yield of the desired biaryl product is consistently low.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling check_catalyst Evaluate Catalyst System start->check_catalyst check_base Assess Base and Solvent start->check_base check_reagents Verify Reagent Quality start->check_reagents sub_catalyst1 Catalyst Inactivity? check_catalyst->sub_catalyst1 sub_catalyst2 Inappropriate Ligand? check_catalyst->sub_catalyst2 sub_base1 Base Strength? check_base->sub_base1 sub_base2 Solvent Compatibility? check_base->sub_base2 sub_reagents1 Boronic Acid Decomposition? check_reagents->sub_reagents1 solution_catalyst1 Use a fresh, active Pd catalyst. Consider a pre-catalyst. sub_catalyst1->solution_catalyst1 solution_catalyst2 Screen different phosphine ligands (e.g., SPhos, XPhos). sub_catalyst2->solution_catalyst2 solution_base1 Try a different base (e.g., K3PO4, Cs2CO3). sub_base1->solution_base1 solution_base2 Ensure appropriate solvent system (e.g., dioxane/water). sub_base2->solution_base2 solution_reagents1 Use fresh, high-purity boronic acid. sub_reagents1->solution_reagents1

Caption: Troubleshooting workflow for low-yielding Suzuki coupling.

Possible Causes and Solutions:

  • Catalyst Inhibition: The pyridine nitrogen of the 7-azaindole can bind to the palladium catalyst, inhibiting its activity.

    • Solution: Use a higher catalyst loading or switch to a more robust catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective in these cases. The use of a pre-catalyst can also be beneficial.

  • Inappropriate Base or Solvent: The choice of base and solvent system is critical for the transmetalation step.

    • Solution: Screen different bases such as K₃PO₄ or Cs₂CO₃. A common solvent system is a mixture of an organic solvent like dioxane or toluene with water.

  • Decomposition of Boronic Acid: Boronic acids can be unstable and undergo protodeboronation, especially at elevated temperatures.

    • Solution: Use fresh, high-quality boronic acid. Running the reaction at the lowest possible temperature that still allows for efficient coupling can also help.

Data Presentation

Table 1: Regioselective C3-Arylation of N-Protected 7-Azaindole via Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6085[1]
24-Methylphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6089[1]

Table 2: Regioselective Halogenation of 7-Azaindole

EntryHalogenating AgentSolventTemp (°C)PositionYield (%)Reference
1NBSDMFRTC395Inferred from general procedures
2Br₂CCl₄RTC3 & C5 mix-Inferred from general procedures

Experimental Protocols

Protocol 1: N-Boc Protection of 7-Azaindole

This protocol describes a general procedure for the protection of the 7-azaindole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in DCM, add TEA (1.5 eq) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.2 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-7-azaindole.

Protocol 2: Regioselective C3-Bromination of N-Boc-7-Azaindole

This protocol provides a method for the selective bromination of the C3 position of N-protected 7-azaindole.

Materials:

  • N-Boc-7-azaindole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-7-azaindole (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield 3-bromo-N-Boc-7-azaindole.

Mandatory Visualization

start Start: 7-Azaindole step1 N-H Protection (e.g., Boc group) start->step1 step2 Regioselective Functionalization step1->step2 sub_step2_1 C3-Halogenation step2->sub_step2_1 Electrophilic Substitution sub_step2_2 C2-Lithiation (DoM) step2->sub_step2_2 Directed Metalation sub_step2_3 Cross-Coupling (e.g., Suzuki) step2->sub_step2_3 Metal-Catalyzed step3 Deprotection (if necessary) end Functionalized 7-Azaindole step3->end sub_step2_1->step3 sub_step2_2->step3 sub_step2_3->step3

Caption: General workflow for regioselective functionalization of 7-azaindole.

References

Technical Support Center: Synthesis of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this and related 7-azaindole compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Hemetsberger-Knittel synthesis is a widely employed and effective method for preparing 7-azaindole-2-carboxylates, including the target compound. This thermal decomposition of a 3-aryl-2-azido-propenoic ester typically provides good yields. The general approach involves the condensation of a substituted pyridine carboxaldehyde with an azidoacetate, followed by a thermal cyclization.

Q2: What are the key starting materials for the Hemetsberger-Knittel synthesis of this compound?

A2: The primary starting materials are 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde and ethyl azidoacetate.

Q3: Are there alternative synthetic strategies for 7-azaindoles?

A3: Yes, several other methods can be used to synthesize the 7-azaindole core, including the Bartoli, Fischer, and Reissert indole syntheses. The choice of method often depends on the desired substitution pattern and the availability of starting materials. For instance, the Bartoli synthesis is particularly useful for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Hemetsberger-Knittel approach.

Problem 1: Low Yield of the Final Product

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I optimize the reaction?

A: Low yields in the Hemetsberger-Knittel synthesis of 7-azaindoles can stem from several factors. Here are some troubleshooting steps to improve the outcome:

  • Reaction Temperature and Time: For the synthesis of azaindoles, higher temperatures and shorter reaction times are generally more favorable than for their indole counterparts.[2] Decomposition of the starting material can occur if the temperature is too low.[2] It is crucial to carefully optimize the thermal cyclization step.

  • Solvent Choice: The choice of solvent for the thermolysis step is critical. High-boiling solvents like xylene or toluene are commonly used to achieve the necessary reaction temperature.

  • Purity of Starting Materials: Ensure the 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde and ethyl azidoacetate are of high purity. Impurities can interfere with the condensation and cyclization steps.

  • Formation of Side Products: The formation of stable azirine intermediates can sometimes compete with the desired indole formation, leading to lower yields.[3] Careful control of the reaction conditions can help to minimize this side reaction.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of different reaction conditions on the yield of 7-azaindole synthesis, providing a basis for optimization.

ParameterCondition ACondition BCondition CExpected Outcome
Solvent TolueneXyleneMesityleneHigher boiling point solvents may increase the reaction rate but also the risk of decomposition.
Temperature 110°C140°C160°CHigher temperatures generally favor azaindole formation but require careful monitoring to avoid degradation.[2]
Reaction Time 8 hours4 hours2 hoursShorter reaction times at optimal temperatures can minimize the formation of byproducts.[2]
Base (for condensation) Sodium EthoxidePotassium tert-butoxideDBUThe choice of base can influence the efficiency of the initial condensation step.
Problem 2: Difficulty in Product Purification

Q: I am having trouble purifying the final product. What are the common impurities and recommended purification methods?

A: Purification of this compound can be challenging due to the presence of unreacted starting materials, intermediates, and side products.

  • Common Impurities:

    • Unreacted 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.

    • The intermediate ethyl 2-azido-3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)acrylate.

    • Polymeric materials or tars resulting from decomposition at high temperatures.

  • Purification Protocol:

    • Initial Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be dissolved in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Aqueous Wash: Wash the organic solution with water and brine to remove any water-soluble impurities.

    • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically effective.

    • Recrystallization: If the product obtained after chromatography is still not pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be performed to obtain a crystalline solid.

Experimental Protocols

Key Experiment: Hemetsberger-Knittel Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Hemetsberger-Knittel synthesis.

Step 1: Condensation of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde with Ethyl Azidoacetate

  • To a solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (1 equivalent) in anhydrous ethanol, add ethyl azidoacetate (1.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium ethoxide in ethanol (1.1 equivalents) while maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-azido-3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)acrylate.

Step 2: Thermal Cyclization to this compound

  • Dissolve the crude azido-acrylate from Step 1 in a high-boiling solvent such as xylene.

  • Heat the solution to reflux (approximately 140°C) for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Visualizations

Logical Workflow for Troubleshooting Synthesis

Troubleshooting_Workflow start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Low Yield reaction_complete->low_yield No purification_issue Purification Issues reaction_complete->purification_issue Yes, but impure success Successful Synthesis reaction_complete->success Yes, pure optimize_temp Adjust Temperature/ Time low_yield->optimize_temp check_purity Check Starting Material Purity low_yield->check_purity change_solvent Change Solvent low_yield->change_solvent column_chrom Column Chromatography purification_issue->column_chrom optimize_temp->start check_purity->start change_solvent->start recrystallize Recrystallization column_chrom->recrystallize recrystallize->success

Caption: Troubleshooting workflow for the synthesis of this compound.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathway involvement of this compound is not extensively documented in the provided search results, its 7-azaindole core is a common scaffold in kinase inhibitors. The following diagram illustrates a hypothetical kinase inhibition pathway where such a compound might act.

Kinase_Inhibition_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor Binds adp ADP receptor->adp substrate Downstream Substrate receptor->substrate Phosphorylates blocked_response Blocked Cellular Response receptor->blocked_response inhibitor Ethyl 6-chloro-1H-pyrrolo [2,3-b]pyridine-2-carboxylate (Hypothetical Kinase Inhibitor) inhibitor->receptor Inhibits ATP Binding atp ATP atp->receptor p_substrate Phosphorylated Substrate response Cellular Response (Proliferation, Survival, etc.) p_substrate->response

Caption: Hypothetical signaling pathway showing kinase inhibition by a 7-azaindole derivative.

References

Side product formation in the synthesis of pyrrolopyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrrolopyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the Suzuki-Miyaura cross-coupling to form 2-aryl-pyrrolopyridines?

A1: The most frequently encountered side products in the Suzuki-Miyaura cross-coupling for this synthesis are:

  • Homocoupling of the boronic acid: This results in the formation of a biaryl byproduct derived from the boronic acid reagent. It is often caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst.[1][2]

  • Diarylation: When using dihalo-pyrrolopyridine substrates, the substitution of both halogen atoms can occur, leading to a 2,4-diarylpyrrolopyridine.[3][4]

  • Reduction (Dehalogenation): The halogen substituent on the pyrrolopyridine ring is replaced by a hydrogen atom.

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid.

Q2: I am observing significant hydrodehalogenation in my Buchwald-Hartwig amination of a chloropyrolopyridine. How can I minimize this?

A2: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[5] It often occurs when the desired reductive elimination is slow, allowing for competing pathways like β-hydride elimination.[5][6] To minimize this side reaction:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) which are designed to promote C-N bond formation over side reactions.

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly dry, as trace water can contribute to hydrodehalogenation.[5]

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from deactivating the Pd(0) catalyst.[5]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired coupling pathway.[5]

Q3: My Pictet-Spengler reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A3: The formation of diastereomers is a common challenge in the Pictet-Spengler reaction, especially when using chiral starting materials. The ratio of diastereomers is influenced by kinetic and thermodynamic control.[7] To improve stereoselectivity:

  • Catalyst Choice: The choice of acid catalyst can significantly impact the diastereomeric ratio. For instance, in some cases, dichloroacetic acid has been shown to provide better selectivity than trifluoroacetic acid (TFA).[7]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the kinetic product, potentially leading to higher diastereoselectivity.

  • Chiral Auxiliaries: The use of chiral auxiliaries on the tryptamine or aldehyde can effectively control the stereochemical outcome of the cyclization.

Q4: I am getting a significant amount of dimer formation in my Chichibabin reaction. What are the reaction conditions that favor this side product?

A4: Dimerization is a known side reaction in the Chichibabin amination. For example, when 4-tert-butylpyridine is heated with sodium amide in xylene at atmospheric pressure, the dimer can be the major product.[8] High temperatures and atmospheric pressure can favor dimerization. It has been shown that conducting the reaction under pressure can significantly increase the yield of the desired aminated product over the dimer.[8]

Q5: During the SEM-deprotection of my pyrrolopyridine, I am observing the formation of multiple unidentified side products. What could be causing this?

A5: The deprotection of the (2-(trimethylsilyl)ethoxy)methyl (SEM) group can be challenging and may lead to side products, particularly under acidic conditions.[9] The release of formaldehyde during the deprotection can lead to subsequent reactions with the electron-rich pyrrolopyridine core, such as electrophilic aromatic substitution, resulting in dimerization or the formation of other complex structures.[9] The choice of deprotection reagent is critical; for instance, BF₃-OEt₂ can lead to even more complex reaction mixtures.[9]

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired 2-Aryl-pyrrolopyridine Inefficient catalyst turnover; Decomposition of starting materials or product.Optimize catalyst and ligand choice (e.g., use bulky, electron-rich phosphine ligands like SPhos or XPhos). Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents. Ensure the reaction is run under a strict inert atmosphere.
Significant Homocoupling of Boronic Acid Presence of dissolved oxygen; Use of a Pd(II) precatalyst.[2]Thoroughly degas the solvent and reaction mixture (e.g., by sparging with an inert gas or using the freeze-pump-thaw method).[2] Consider using a Pd(0) catalyst source or adding a mild reducing agent like potassium formate to minimize Pd(II)-mediated homocoupling.[10]
Formation of Diarylated Product High reactivity of the second halide; High reaction temperature or prolonged reaction time.Use a milder catalyst system that favors mono-arylation. Lower the reaction temperature.[3] Carefully control the stoichiometry of the boronic acid (use closer to 1 equivalent).
Presence of Reduced (Dehalogenated) Side Product Competing reduction pathway.Choose a catalyst system less prone to reduction. Lowering the temperature may also help.
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low to No Conversion Inactive catalyst; Low reactivity of the chloropyrrolopyridine.Ensure the use of a suitable pre-catalyst and a bulky, electron-rich ligand (e.g., RuPhos, SPhos). Confirm that the reaction is performed under strictly inert conditions to prevent catalyst deactivation by oxygen.[5] Use a strong, non-nucleophilic base like NaOtBu or LHMDS.
Significant Hydrodehalogenation Slow reductive elimination; Presence of water.Use a ligand that accelerates reductive elimination (e.g., biaryl phosphine ligands). Ensure all reagents and the solvent are rigorously dried.[5] Use a slight excess of the amine.[5]
Poor Regioselectivity on Dihalopyrrolopyridines Similar reactivity of the two halogen positions.The C2 position is generally more reactive than the C4 position.[5] The choice of catalyst and ligand can influence selectivity; for example, Xantphos-based catalysts can favor amination at the C2 position.[11] Lowering the reaction temperature can sometimes improve selectivity.
Pictet-Spengler Reaction
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Tetrahydro-β-carboline Incomplete reaction; Decomposition of starting materials or product.Optimize the acid catalyst and its concentration. Common catalysts include TFA, HCl, and p-TsOH.[8] Screen different solvents (e.g., dichloromethane, toluene, methanol).
Formation of a Mixture of Diastereomers Lack of stereochemical control during cyclization.Use a chiral acid catalyst or a chiral auxiliary on one of the reactants. Optimize the reaction temperature to favor the formation of a single diastereomer.
Tarry and Dark Reaction Mixture Polymerization of starting materials or product.This is more common with acid-sensitive aldehydes. Use a milder acid catalyst or a lower concentration of the acid. Lower the reaction temperature.
Chichibabin Reaction
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Aminated Product Impure sodium amide; Suboptimal temperature.The purity of sodium amide can affect the yield.[12] Ensure the reaction is heated sufficiently (typically in high-boiling solvents like xylene or toluene).
Formation of Dimer High temperature and atmospheric pressure.Conduct the reaction under elevated pressure to favor amination over dimerization.[8]
Formation of 4-amino Isomer or Di-aminated Product Reaction at the 4-position; Over-amination.The 2-position is generally favored. Formation of the 4-isomer is more likely if the 2- and 6-positions are blocked.[2][12] To avoid di-amination, control the stoichiometry of sodium amide.[12]

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling of a 2-Iodo-4-chloropyrrolopyridine

This protocol is adapted from a procedure for the chemoselective arylation at the C-2 position.

Materials:

  • 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Degassed 1,4-dioxane/water (4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, Pd₂(dba)₃, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This protocol is a general procedure for the amination of a chloropyrrolopyridine.

Materials:

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Amine (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • RuPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂, RuPhos, and NaOtBu.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene, followed by the 4-chloro-1H-pyrrolo[2,3-b]pyridine and the amine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Protocol 3: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

This is a classical acid-catalyzed procedure.

Materials:

  • Tryptamine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA) (2.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the tryptamine and aldehyde in anhydrous CH₂Cl₂ in a round-bottom flask at 0 °C.

  • Slowly add a solution of TFA in CH₂Cl₂ to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 5 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with CH₂Cl₂, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Troubleshooting start Low Yield or Side Products in Suzuki-Miyaura Coupling check_homocoupling Significant Homocoupling? start->check_homocoupling check_diarylation Diarylation Observed? check_homocoupling->check_diarylation No solution_homocoupling Degas Solvents Rigorously (N2/Ar sparge or Freeze-Pump-Thaw) Use Pd(0) catalyst or add reducing agent check_homocoupling->solution_homocoupling Yes check_reduction Reduction (Dehalogenation)? check_diarylation->check_reduction No solution_diarylation Lower Reaction Temperature Use Milder Catalyst Control Stoichiometry (Boronic Acid ~1.0 eq) check_diarylation->solution_diarylation Yes solution_reduction Screen Different Catalyst/Ligand Systems Lower Reaction Temperature check_reduction->solution_reduction Yes optimize_general Optimize Catalyst, Ligand, Base, and Solvent Ensure Strict Inert Atmosphere check_reduction->optimize_general No solution_homocoupling->check_diarylation solution_diarylation->check_reduction solution_reduction->optimize_general

Caption: Troubleshooting logic for Suzuki-Miyaura side products.

Diagram 2: Competing Pathways in Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathways cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Cl) pd_intermediate Ar-Pd(II)(Cl)L_n pd0->pd_intermediate + Ar-Cl amine_coordination Amine Coordination + Base amide_complex [Ar-Pd(II)(NR2)L_n] pd_intermediate->amide_complex + R2NH, Base reductive_elimination Reductive Elimination (Desired Pathway) amide_complex->reductive_elimination beta_hydride β-Hydride Elimination (Side Reaction) amide_complex->beta_hydride desired_product Ar-NR2 (Desired Product) reductive_elimination->desired_product desired_product->pd0 + Pd(0) regenerated hydrodehalogenation Ar-H (Side Product) beta_hydride->hydrodehalogenation

Caption: Desired vs. side reaction pathways in Buchwald-Hartwig amination.

Diagram 3: General Mechanism of the Pictet-Spengler Reaction

Pictet_Spengler_Mechanism start Tryptamine + Aldehyde/Ketone step1 Condensation (-H₂O) start->step1 imine Imine Intermediate step1->imine step2 Protonation (H⁺) imine->step2 iminium Iminium Ion (Electrophile) step2->iminium step3 Intramolecular Electrophilic Aromatic Substitution iminium->step3 cyclized Cyclized Intermediate step3->cyclized step4 Deprotonation (-H⁺) cyclized->step4 product Tetrahydro-β-carboline step4->product

Caption: Key steps in the Pictet-Spengler reaction mechanism.

References

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Heterocyclic Halides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the Suzuki-Miyaura cross-coupling of heterocyclic halides, a crucial reaction in pharmaceutical and materials science research. The following frequently asked questions (FAQs) and troubleshooting advice are designed to assist researchers, scientists, and drug development professionals in optimizing their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a heterocyclic halide is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings involving heterocyclic halides can stem from several sources. The initial points of investigation should be:

  • Catalyst Deactivation: The nitrogen atom in many heterocyles can coordinate with the palladium catalyst, leading to the formation of inactive species and halting the catalytic cycle.[1][2] This is particularly prevalent with basic nitrogen heterocycles.

  • Poor Substrate Reactivity: Heteroaryl chlorides are notably less reactive than their bromide or iodide counterparts.[3][4] Electron-rich heterocyclic halides can also exhibit sluggish oxidative addition.

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. The most common include protodeboronation and homocoupling.[1]

  • Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and highly interdependent parameters that can significantly impact the reaction's success.[5][6]

Q2: How can I prevent catalyst deactivation when using nitrogen-containing heterocycles?

A2: Minimizing catalyst poisoning is key to a successful reaction. Consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands can shield the palladium center, preventing strong coordination with the nitrogen of the heterocycle.[1]

  • Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active Pd(0) species in the presence of the substrate, which can minimize opportunities for deactivation.[1][7]

  • Slow Addition: A slow addition of the nitrogen-containing coupling partner can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[1]

  • Anhydrous Conditions: In some instances, running the reaction under anhydrous conditions can mitigate certain catalyst deactivation pathways.[2]

Q3: I'm observing significant protodeboronation of my heteroaryl boronic acid. What are the best practices to avoid this?

A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[1][8] To circumvent this:

  • Use Boronic Esters or Trifluoroborate Salts: Pinacol esters or potassium trifluoroborate salts are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2]

  • Choice of Base and Solvent: The presence of water and strong bases can accelerate protodeboronation.[9] Consider using milder bases like K₃PO₄ or Cs₂CO₃, and in some cases, anhydrous conditions may be beneficial.[3]

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible duration can favor the desired cross-coupling over protodeboronation.[1]

Q4: Homocoupling of my starting materials is a major side product. How can this be suppressed?

A4: Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid or aryl halide, can be minimized by:

  • Thorough Degassing: The presence of oxygen is a primary promoter of boronic acid homocoupling.[1][10] It is critical to thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]

  • Use of a Pd(0) Source: If you are using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) state. Inefficient reduction can lead to Pd(II)-mediated homocoupling.[2]

  • Appropriate Ligand Selection: The use of bulky, electron-rich ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.[11]

Troubleshooting Workflows & Data

Troubleshooting Low Yield

When faced with a low-yielding Suzuki coupling of a heterocyclic halide, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the underlying issue.

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst 1. Check Catalyst Activity & Ligand Integrity start->check_catalyst check_reagents 2. Verify Reagent Purity & Stability (Halide & Boronic Acid) check_catalyst->check_reagents If no improvement sol_catalyst Use fresh catalyst/ligand Switch to a more robust precatalyst check_catalyst->sol_catalyst optimize_base 3. Screen Different Bases check_reagents->optimize_base If no improvement sol_reagents Purify starting materials Use boronic ester/trifluoroborate check_reagents->sol_reagents optimize_solvent 4. Screen Different Solvents optimize_base->optimize_solvent If no improvement sol_base Try K3PO4, Cs2CO3, or K2CO3 optimize_base->sol_base optimize_temp 5. Adjust Reaction Temperature optimize_solvent->optimize_temp If no improvement sol_solvent Consider Dioxane, Toluene, or THF with aqueous phase optimize_solvent->sol_solvent sol_temp Incrementally increase temperature optimize_temp->sol_temp success Improved Yield sol_catalyst->success sol_reagents->success sol_base->success sol_solvent->success sol_temp->success

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.

Commonly Used Reaction Parameters for Heterocyclic Halides

The following table summarizes typical starting conditions for Suzuki coupling with various heterocyclic halides. These should be considered as a starting point for optimization.

ParameterRecommended ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Palladacycle PrecatalystsPrecatalysts often give more reproducible results.[1][12]
Ligand Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), NHC ligands (e.g., IPr)Bulky, electron-rich ligands are generally preferred.[1][3]
Catalyst Loading 1-5 mol%Higher loadings may be necessary for less reactive halides.[5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base is often substrate-dependent and requires screening.[2][13]
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂OA biphasic system is common, and vigorous stirring is essential.[9][14]
Temperature 80-110 °CHigher temperatures may be needed for chlorides, but can also increase side reactions.[2][6]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Heterocyclic Halide

This protocol provides a general starting point for the Suzuki coupling of a heterocyclic halide with a boronic acid.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heterocyclic halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[9]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[1][2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[9]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Protocol 2: Screening of Phosphine Ligands for an Unreactive Heterocyclic Chloride

This protocol outlines a parallel screening experiment to identify an optimal phosphine ligand for a challenging Suzuki coupling.

  • Array Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the heterocyclic chloride (1.0 equiv.), the boronic acid (1.5 equiv.), and the chosen base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst/Ligand Addition: To each vial, add a different phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃; 2-4 mol%) and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Reaction Setup: Seal the vials, remove them from the glovebox, and add the degassed solvent to each.

  • Heating and Analysis: Heat the array of reactions to the desired temperature for a set period. After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.

Logical Relationship of Reaction Components

The interplay between the various components of a Suzuki coupling reaction is complex but can be visualized to understand their relationships.

Reaction_Components cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Halide Heterocyclic Halide Product Desired Product Halide->Product Boronic_Acid Boronic Acid /Ester Boronic_Acid->Product Pd_Source Palladium Source Pd_Source->Product Catalyzes Ligand Ligand Ligand->Pd_Source Stabilizes & Activates Base Base Base->Boronic_Acid Activates Solvent Solvent Solvent->Halide Solubilizes Solvent->Boronic_Acid Solubilizes Temperature Temperature Temperature->Product Affects Rate

Caption: The relationship between key components in a Suzuki coupling reaction.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important heterocyclic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, categorized by the synthetic step.

Step 1: Bartoli Indole Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine

The formation of the core 6-chloro-7-azaindole structure is a critical step. The Bartoli indole synthesis, which involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent, is a common route.

Issue 1.1: Low or No Yield of the Desired 6-chloro-1H-pyrrolo[2,3-b]pyridine

Potential Cause Recommended Solution
Poor Quality Grignard Reagent Ensure the vinylmagnesium bromide is fresh and properly titrated. Use of aged or partially decomposed Grignard reagent is a common cause of failure.
Suboptimal Reaction Temperature The reaction is highly sensitive to temperature. Maintain a low temperature (typically -78 °C to -20 °C) during the addition of the Grignard reagent to minimize side reactions.[1]
Presence of Water The Grignard reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Stoichiometry Typically, three equivalents of the vinyl Grignard reagent are necessary for the reaction with a nitroarene to proceed to completion.[2]
Slow Addition of Grignard Reagent Add the Grignard reagent dropwise to the solution of the nitropyridine to maintain control over the reaction temperature and minimize the formation of byproducts.[1]

Issue 1.2: Formation of Impurities and Side Products

Potential Cause Recommended Solution
Dimerization of the Starting Material This can occur if the reaction temperature is too high or if the reaction is stirred for an extended period after completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Formation of Anilines Meta- and para-substituted nitroarenes are known to yield anilines as the main product in the Bartoli synthesis. Ensure the starting material is the correct ortho-substituted isomer.
Incomplete Reaction If the reaction does not go to completion, you may isolate unreacted starting material. Consider increasing the equivalents of the Grignard reagent or extending the reaction time at the optimal temperature.
Step 2: Friedel-Crafts Acylation at the C-2 Position

Introducing the ethyl carboxylate group at the 2-position of the 6-chloro-1H-pyrrolo[2,3-b]pyridine core is typically achieved through a Friedel-Crafts acylation reaction.

Issue 2.1: Low Yield of this compound

Potential Cause Recommended Solution
Deactivation of the Azaindole Ring The pyridine nitrogen in the 7-azaindole ring is electron-withdrawing, which can deactivate the pyrrole ring towards electrophilic substitution. Using a stronger Lewis acid or higher reaction temperatures may be necessary.
Incorrect Acylating Agent Ethyl chloroformate is the standard reagent for this transformation. Ensure it is of high purity and used in appropriate stoichiometry.
Suboptimal Lewis Acid Aluminum chloride (AlCl₃) is a common Lewis acid for Friedel-Crafts reactions. The amount of Lewis acid can be critical; often a stoichiometric amount or more is required as the product can form a complex with it.
Competing C-3 Acylation Acylation of azaindoles can sometimes occur at the C-3 position. Reaction conditions, such as the choice of Lewis acid and solvent, can influence the regioselectivity. An excess of AlCl₃ in CH₂Cl₂ has been reported to favor C-3 acylation in some azaindoles.[3]

Issue 2.2: Difficulty in Product Purification

Potential Cause Recommended Solution
Formation of a Stable Complex with Lewis Acid The ketone product can form a stable complex with the Lewis acid (e.g., AlCl₃). Aqueous workup is necessary to break this complex and liberate the product.
Presence of Unreacted Starting Material and Byproducts Column chromatography using silica gel with a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective for purification. Recrystallization from a suitable solvent can be used for further purification.
Product Instability The product may be sensitive to acidic or basic conditions. Ensure the workup and purification steps are performed under neutral or mildly acidic/basic conditions as appropriate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful large-scale Bartoli indole synthesis of the 6-chloro-1H-pyrrolo[2,3-b]pyridine core?

A1: Maintaining a low reaction temperature during the addition of the vinyl Grignard reagent is paramount. Excursions to higher temperatures can lead to a significant increase in side products and a lower yield of the desired product.[1]

Q2: Can other methods be used to synthesize the 6-chloro-7-azaindole core?

A2: Yes, other methods such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions can be employed for the synthesis of azaindole derivatives. However, the Bartoli synthesis is often favored for its directness in accessing 7-substituted indoles.

Q3: How can I minimize the formation of the C-3 acylated byproduct during the Friedel-Crafts reaction?

A3: The regioselectivity of Friedel-Crafts acylation on azaindoles can be sensitive to reaction conditions. A thorough optimization of the Lewis acid, solvent, and reaction temperature is recommended. It is advisable to start with small-scale experiments to identify the optimal conditions that favor C-2 acylation for this specific substrate.

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: Both the Bartoli synthesis and the Friedel-Crafts acylation involve hazardous reagents. Vinylmagnesium bromide is highly reactive and pyrophoric. Aluminum chloride is corrosive and reacts violently with water. Both reactions should be conducted in a well-ventilated fume hood by trained personnel, with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before any scale-up.

Quantitative Data

The following tables summarize typical reaction parameters and expected yields for the key synthetic steps. These values are indicative and may require optimization for specific laboratory conditions and scales.

Table 1: Representative Conditions for Bartoli Indole Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine

ParameterValueReference
Starting Material 2,5-dichloropyridineInferred
Reagent Vinylmagnesium bromide (1.0 M in THF)[1]
Stoichiometry 3.0 - 3.5 equivalents[2]
Solvent Anhydrous Tetrahydrofuran (THF)[1]
Temperature -78 °C to -20 °C[1]
Reaction Time 4 - 8 hoursInferred
Typical Yield 30 - 40%Inferred from similar syntheses

Table 2: Representative Conditions for Friedel-Crafts Acylation

ParameterValueReference
Starting Material 6-chloro-1H-pyrrolo[2,3-b]pyridineInferred
Reagent Ethyl chloroformateInferred
Lewis Acid Aluminum chloride (AlCl₃)Inferred
Stoichiometry 1.1 - 1.5 equivalents of acylating agent and Lewis acidInferred
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE)[3]
Temperature 0 °C to room temperatureInferred
Reaction Time 2 - 6 hoursInferred
Typical Yield 50 - 70%Inferred

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine via Bartoli Indole Synthesis

Materials:

  • 2,5-Dichloropyridine

  • Vinylmagnesium bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve 2,5-dichloropyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.2 eq, 1.0 M in THF) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -20 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-chloro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine

  • Ethyl chloroformate

  • Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM dropwise, maintaining the internal temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Visualizations

Scaling_Up_Synthesis_Workflow cluster_step1 Step 1: Bartoli Indole Synthesis cluster_step2 Step 2: Friedel-Crafts Acylation start Start: 2,5-Dichloropyridine bartoli Bartoli Reaction (Vinylmagnesium Bromide, THF, -78°C to -20°C) start->bartoli workup1 Aqueous Workup (NH4Cl quench) bartoli->workup1 purification1 Purification (Column Chromatography) workup1->purification1 intermediate Intermediate: 6-chloro-1H-pyrrolo[2,3-b]pyridine purification1->intermediate acylation Friedel-Crafts Acylation (Ethyl Chloroformate, AlCl3, DCM, 0°C to RT) intermediate->acylation Proceed to Step 2 workup2 Aqueous Workup (Water, NaHCO3) acylation->workup2 purification2 Purification (Column Chromatography) workup2->purification2 product Final Product: This compound purification2->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_bartoli Troubleshooting: Bartoli Synthesis cluster_acylation Troubleshooting: Friedel-Crafts Acylation low_yield1 Low/No Yield check_grignard Check Grignard Quality and Stoichiometry low_yield1->check_grignard check_temp1 Verify Low Temperature (-78 to -20°C) low_yield1->check_temp1 check_anhydrous1 Ensure Anhydrous Conditions low_yield1->check_anhydrous1 low_yield2 Low Yield optimize_lewis Optimize Lewis Acid (Type and Amount) low_yield2->optimize_lewis check_regioselectivity Analyze for C-3 Isomer low_yield2->check_regioselectivity workup_issue Workup/Purification Issues break_complex Ensure Complete Complex Breakage workup_issue->break_complex chromatography Optimize Chromatography Conditions workup_issue->chromatography

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with challenging chloropyridine substrates.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the low reactivity of chloropyridines, stemming from the strong C-Cl bond, presents significant challenges.[1] Effective catalyst selection is paramount to overcoming this hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of a chloropyridine failing or giving low yields?

A1: Several factors can contribute to poor performance:

  • Catalyst Inactivity: The primary reason is often an insufficiently active catalyst system. The oxidative addition of the strong C-Cl bond to the palladium center is typically the rate-limiting step.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and halting the catalytic cycle. This is especially problematic for 2-substituted pyridines.[2]

  • Ineffective Base: The base is crucial for activating the boronic acid partner. Its strength, solubility, and compatibility with other reagents are critical.[1]

  • Side Reactions: Protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling of the boronic acid are common side reactions that consume starting material.[3]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation and the formation of palladium black.[1][3]

Q2: Which ligands are most effective for coupling chloropyridines?

A2: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective as they promote the formation of the active monoligated Pd(0) species.[1][3] N-heterocyclic carbene (NHC) ligands are also powerful alternatives that stabilize the catalyst and facilitate oxidative addition.[1][3]

Q3: How do I choose the right base for my reaction?

A3: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for challenging couplings.[1][3] The choice can be substrate-dependent, so screening different bases is a recommended optimization step.[3]

Q4: Can I run the reaction under aerobic conditions?

A4: It is strongly discouraged. The active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to deactivation and the formation of palladium black.[4] Thoroughly degassing all solvents and maintaining an inert atmosphere (Argon or Nitrogen) is crucial for reproducibility and high yields.[3]

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low to No Conversion 1. Insufficiently active catalyst. 2. Reaction temperature too low. 3. Ineffective base. 4. Catalyst deactivation by oxygen.1. Switch to a more active ligand (e.g., XPhos, SPhos, RuPhos) or an NHC ligand.[1][3] Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 2. Increase temperature, typically to 80-120 °C.[3] Consider microwave irradiation to shorten reaction times.[5] 3. Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1][3] 4. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Ar or N₂).[3]
Significant Side Products 1. Protodeboronation: Cleavage of the C-B bond by a proton source. 2. Homocoupling: Self-coupling of the boronic acid.1. Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[3] 2. Ensure thorough degassing to remove oxygen. Use a Pd(0) source or an efficient precatalyst to minimize Pd(II) species that can promote homocoupling.[3]
Catalyst Turns Black Palladium Black Formation: Agglomeration of the Pd(0) catalyst into an inactive state.1. Use bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs) to stabilize the Pd(0) species.[4] 2. Ensure a strictly inert atmosphere to prevent oxidation.[4] 3. Avoid excessively high temperatures which can accelerate decomposition.[4]
Data Presentation: Catalyst System Performance in Suzuki-Miyaura Coupling
Chloropyridine SubstrateBoronic AcidPd Source / Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-ChloropyridinePhenylboronic acid(6-Dipp)Pd(cinn)Cl (0.5)NaHCO₃H₂O10095
3-ChloropyridinePhenylboronic acidPd₂(dba)₃ / 2-(Dicyclohexylphosphino)biphenyl (1.5 / 6.0)KFDioxane8095
2-Chloropyridine4-Tolylboronic acid(6-Dipp)Pd(cinn)Cl (0.5)NaHCO₃H₂O10099
7-Chloro-1H-pyrrolo[2,3-c]pyridine4-Fluorophenylboronic acidXPhos-Pd-G2 (2.0)K₃PO₄DMF/EtOH/H₂O100 (MW)90
3-ChloropyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / XPhos (1.5 / 6.0)KFDioxane8089
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (3.0) (Ligand-free)K₂CO₃H₂O/Acetone8095

This table compiles representative data from multiple sources to illustrate typical conditions and outcomes.[4][5][6][7]

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

This protocol is adapted from a procedure utilizing a highly efficient precatalyst system.[5]

Materials:

  • 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • XPhos-Pd-G2 precatalyst (2 mol%)

  • Solvent mixture: DMF:EtOH:H₂O (1:1:0.5)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 7-chloro-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, and K₃PO₄.

  • Add the solvent mixture to the vial.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.

  • Under a positive pressure of inert gas, add the XPhos-Pd-G2 precatalyst.

  • Seal the vial tightly.

  • Place the vial in a microwave reactor and heat to 100 °C for 30-40 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

Suzuki_Cycle cluster_reactants Reactants pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar¹)(Cl) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Limiting Step) trans_complex L-Pd(II)(Ar¹)(Ar²) (Diaryl Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) trans_complex->product chloropyridine Ar¹-Cl (Chloropyridine) chloropyridine->oa_complex boronic_acid Ar²-B(OR)₂ (Boronic Acid Derivative) boronic_acid->trans_complex + Base Troubleshooting_Suzuki start Low or No Yield catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp Yes sol_catalyst Switch to Buchwald ligands (XPhos, SPhos) or NHC ligands. Increase catalyst loading. catalyst->sol_catalyst No base Is the base effective? temp->base Yes sol_temp Increase temperature (80-120 °C). Consider microwave irradiation. temp->sol_temp No degas Is the system properly degassed? base->degas Yes sol_base Screen strong bases (K₃PO₄, Cs₂CO₃). base->sol_base No success Improved Yield degas->success Yes sol_degas Degas solvents thoroughly. Ensure inert atmosphere (Ar/N₂). degas->sol_degas No sol_catalyst->success sol_temp->success sol_base->success sol_degas->success Buchwald_Cycle cluster_reactants Reactants pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Cl) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Limiting Step) amido_complex L-Pd(II)(Ar)(NR¹R²) (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Coupled Product) amido_complex->product chloropyridine Ar-Cl (Chloropyridine) chloropyridine->oa_complex amine HNR¹R² (Amine) amine->amido_complex + Base Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition product_complex L-Pd(II)(Ar)(CCR) oa_complex->product_complex Transmetalation cu_acetylide Cu-CCR product_complex->pd0 Reductive Elimination product Ar-CCR product_complex->product cu_halide Cu-Cl cu_halide->cu_acetylide + H-CCR, Base cu_acetylide->cu_halide Transmetalation chloropyridine Ar-Cl chloropyridine->oa_complex alkyne H-CCR

References

Technical Support Center: Refining Purification Techniques for Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of polar heterocyclic compounds using various chromatography techniques.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase Chromatography

Question: My polar heterocyclic compound is exhibiting significant peak tailing on a C18 column. What are the potential causes and solutions?

Answer: Peak tailing for polar basic compounds in reversed-phase chromatography is often due to interactions with residual silanol groups on the silica-based stationary phase. Here are several strategies to improve peak shape:

  • Mobile Phase pH Adjustment: For basic heterocyclic compounds, adjusting the mobile phase pH to be at least two units above the analyte's pKa can improve peak shape.[1] This ensures the compound is in its neutral, less interactive form. Conversely, for acidic compounds, a low pH mobile phase (pH 2.5-4) can suppress the ionization of both the analyte and the acidic silanol groups, minimizing unwanted interactions.[2]

  • Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can mask the active silanol sites.[1][2] For acidic compounds, acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly used to control ionization.[3][4]

  • Employ a Highly Deactivated Column: Modern, end-capped columns have a reduced number of accessible silanol groups, which minimizes tailing.[2]

  • Consider Alternative Stationary Phases: Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and reduced silanol interactions.[2]

Parameter Recommendation for Basic Compounds Recommendation for Acidic Compounds Typical Concentration
Mobile Phase pH > pKa + 2< pKa - 2Buffer concentration: 10-20 mM
Mobile Phase Additive Triethylamine (TEA), Diethylamine (DEA), Ammonium HydroxideFormic Acid, Acetic Acid, Trifluoroacetic Acid (TFA)0.1 - 1% (v/v)
Issue 2: Compound is Unstable on Silica Gel in Normal-Phase Chromatography

Question: My polar heterocyclic amine appears to be degrading on the silica gel column during flash chromatography. How can I purify it without decomposition?

Answer: The acidic nature of standard silica gel can cause the degradation of sensitive polar heterocyclic compounds. Here are several approaches to overcome this issue:

  • Deactivate the Silica Gel: Pre-treating the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-2%) can neutralize the acidic sites.[2]

  • Use an Alternative Stationary Phase: Less acidic stationary phases such as basic or neutral alumina, or bonded silica phases like amine or diol, can be used.[2][5]

  • Reversed-Phase Flash Chromatography: If the compound has sufficient hydrophobicity, reversed-phase flash chromatography is a viable option as the stationary phase is non-polar and less likely to cause acid-catalyzed degradation.[1]

  • Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO2 as the main mobile phase, which is less acidic than silica gel. This technique often provides better peak shapes for polar and basic compounds.[1]

Issue 3: Compound Does Not Elute or Elutes Very Slowly in Normal-Phase Chromatography

Question: My highly polar compound is stuck at the baseline of the TLC plate even with highly polar solvent systems like 100% ethyl acetate. How can I purify it using column chromatography?

Answer: When a compound is too polar for normal-phase chromatography on silica, alternative techniques are necessary:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer.[1]

  • Reversed-Phase Chromatography: While it may seem counterintuitive, reversed-phase chromatography can sometimes be used. However, for very polar compounds, retention may be poor. In such cases, specialized polar-embedded or polar-endcapped C18 columns can provide better retention.

  • Ion-Exchange Chromatography: If your compound is ionizable, ion-exchange chromatography can be a powerful purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar heterocyclic compound?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[6] For normal-phase chromatography, aim for an Rf value of 0.2-0.3 for your target compound. If the compound is very polar and does not move from the baseline, consider HILIC or reversed-phase chromatography. For reversed-phase, start with a broad gradient of water and acetonitrile (e.g., 5% to 95% acetonitrile) to determine the approximate elution conditions.

Q2: How can I improve the solubility of my polar sample for loading onto a chromatography column?

A2: If your crude reaction mixture is not soluble in the initial mobile phase, you can dissolve it in a small amount of a stronger, more polar solvent like dichloromethane or methanol.[7] However, a preferred method for normal-phase chromatography is "dry loading," where the sample is adsorbed onto a small amount of silica gel or Celite, the solvent is evaporated, and the resulting dry powder is loaded onto the column.[3][8]

Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) for purifying polar heterocyclic compounds?

A3: SFC offers several advantages for purifying polar compounds, especially basic ones:

  • Reduced Acidity: The supercritical CO2 mobile phase is less acidic than silica gel, minimizing compound degradation.[1]

  • Improved Peak Shape: SFC often provides better peak shapes compared to normal-phase HPLC.[1]

  • "Green" Technique: SFC uses CO2, which is a less toxic and more environmentally friendly solvent.[9]

  • Orthogonal Selectivity: SFC can provide different separation selectivity compared to reversed-phase LC.

Q4: When should I use Hydrophilic Interaction Liquid Chromatography (HILIC)?

A4: HILIC is the go-to technique when your polar compound is too polar to be adequately retained on a reversed-phase column, even with 100% aqueous mobile phase.[1][10] It is particularly effective for separating polar, water-soluble compounds like carbohydrates, nucleotides, and certain alkaloids.[8]

Experimental Protocols

Protocol 1: High pH Reversed-Phase Chromatography for Basic Heterocyclic Amines
  • Stationary Phase Selection: Choose a pH-stable reversed-phase column, such as a hybrid silica or polymer-based C18 column.

  • Mobile Phase Preparation:

    • Solvent A: Prepare an aqueous buffer with a high pH (e.g., 10 mM ammonium bicarbonate, adjusted to pH 10).[1]

    • Solvent B: Acetonitrile or Methanol.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Gradient Elution: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 15-20 minutes.

  • Detection: Use UV or Mass Spectrometry (MS). Volatile buffers like ammonium bicarbonate are compatible with MS.

Protocol 2: HILIC for Highly Polar Heterocyclic Compounds
  • Stationary Phase Selection: Use a HILIC-specific column (e.g., silica, diol, or amide-bonded phase). Standard silica columns can also be operated in HILIC mode.[1]

  • Mobile Phase Preparation:

    • Solvent A (Weak): Acetonitrile.

    • Solvent B (Strong): Water or an aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, with pH adjusted using formic acid or ammonia). A buffer is recommended for reproducibility.[1]

  • Column Equilibration: HILIC requires longer equilibration times than reversed-phase. Equilibrate with the initial mobile phase for at least 20-30 column volumes.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition to ensure good peak shape.

  • Gradient Elution: Begin with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component (Solvent B) to around 40-50%.[1]

Visualizations

Troubleshooting_Workflow Start Purification Issue Identified (e.g., Poor Peak Shape, No Elution) Check_Stability Is the compound stable on silica? Start->Check_Stability Use_SFC Consider Supercritical Fluid Chromatography (SFC) Start->Use_SFC Alternative for basic/sensitive compounds Check_Polarity Is the compound too polar for normal phase? Check_Stability->Check_Polarity Yes Use_Alternative_SP Use Alternative Stationary Phase (Alumina, Amine, Diol) Check_Stability->Use_Alternative_SP No Optimize_NP Optimize Normal-Phase Conditions Check_Polarity->Optimize_NP No Use_RP Switch to Reversed-Phase Chromatography Check_Polarity->Use_RP Maybe Use_HILIC Switch to HILIC Check_Polarity->Use_HILIC Yes End Successful Purification Optimize_NP->End Use_Alternative_SP->End Optimize_RP Optimize Reversed-Phase Conditions (pH, Additives) Use_RP->Optimize_RP Use_HILIC->End Use_SFC->End Optimize_RP->End

Caption: Troubleshooting workflow for purification of polar heterocyclic compounds.

Method_Selection_Logic Compound Polar Heterocyclic Compound Is_Ionizable Is the compound ionizable? Compound->Is_Ionizable Is_Very_Polar Is the compound very polar? (Rf=0 on silica) Compound->Is_Very_Polar Is_Base_Sensitive Is the compound base sensitive? Compound->Is_Base_Sensitive NP Normal-Phase Chromatography (with/without additives) Is_Ionizable->NP No RP Reversed-Phase Chromatography (pH and additive optimization) Is_Ionizable->RP Yes IEX Ion-Exchange Chromatography Is_Ionizable->IEX Yes Is_Very_Polar->NP No HILIC Hydrophilic Interaction Liquid Chromatography Is_Very_Polar->HILIC Yes SFC Supercritical Fluid Chromatography Is_Base_Sensitive->SFC Yes

Caption: Logical relationships for selecting a suitable purification technique.

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Guide to Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. The pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the development of potent kinase inhibitors and anticancer agents. This guide provides a comprehensive biological evaluation of ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives, offering a comparative analysis of their performance against alternative compounds, supported by experimental data.

The introduction of a chlorine atom at the 6-position of the pyrrolo[2,3-b]pyridine core can significantly influence the biological activity of the resulting derivatives, often enhancing their potency as kinase inhibitors.[1] This guide will delve into the anticancer and kinase inhibitory activities of these compounds, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing relevant signaling pathways and experimental workflows.

Comparative Anticancer Activity

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated significant in vitro activity against a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various derivatives, providing a clear comparison of their cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Derivative of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine MCF-7 (Breast)0.0227HDAC Inhibition[2]
HepG2 (Liver)0.064Apoptosis Induction[2]
A549 (Lung)0.037Cell Cycle Arrest[2]
Pyrrolo[2,3-b]quinoxaline 3d Multiple-Anticancer[3]
Pyrrolo[2,3-b]quinoxaline 3g Multiple-Anticancer[3]
Pyrrolo[2,3-b]quinoxaline 5d Multiple-Anticancer[3]
Pyrrolo[2,3-b]quinoxaline 5e Multiple-Anticancer[3]
Pyrrolo[2,3-b]quinoxaline 5i Multiple-Anticancer[3]
Pyrrolo[2,3-d]pyrimidine 1a A549 (Lung)0.35Cytotoxic[4]
Pyrrolo[2,3-d]pyrimidine 1c A549 (Lung)1.48Cytotoxic[4]
Pyrrolo[2,3-d]pyrimidine 1d A549 (Lung)1.56Cytotoxic[4]
Pyrrolo[2,3-d]pyrimidine 1b PC-3 (Prostate)1.04Cytotoxic[4]
Pyrrolo[2,3-b]pyridine 5d A549, HeLa, MDA-MB-2310.12 - 9.84Antiproliferative[5]
Pyrrolo[2,3-b]pyridine 17j A549, HeLa, MDA-MB-2310.18 - 0.7Growth Inhibition[4]

Kinase Inhibitory Profile

The pyrrolo[2,3-b]pyridine nucleus is a deaza-isostere of adenine, the core component of ATP, making it an ideal scaffold for designing ATP-competitive kinase inhibitors.[6] Several derivatives have shown potent inhibitory activity against key kinases implicated in cancer progression.

Compound IDTarget KinaseIC50 (µM)Reference
Pyrrolo[2,3-b]pyridine 34e V600E B-RAF0.085[7]
Pyrrolo[2,3-b]pyridine 35 V600E B-RAF0.080[7]
Pyrrolo[2,3-d]pyrimidine 13a VEGFR-20.0119[4]
Pyrrolo[2,3-d]pyrimidine 13b VEGFR-20.0136[4]
Pyrrolo[3,2-c]pyridine 14 FMS Kinase0.060[4]
Pyrrolo[3,2-c]pyridine 15 FMS Kinase0.030[4]
1H-pyrrolo[2,3-b]pyridine 4h FGFR10.007[8][9]
FGFR20.009[8][9]
FGFR30.025[8][9]
Pyrrolo[1,2-a]quinoxaline 1c CK20.049[10]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these derivatives, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_assays Specific Assays Start Starting Material: This compound Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Assays Characterization->InVitro CellBased Cell-Based Assays InVitro->CellBased Kinase Kinase Inhibition (IC50 determination) InVitro->Kinase InVivo In Vivo Models (Xenografts) CellBased->InVivo Anticancer Anticancer Screening (MTT, SRB assays) CellBased->Anticancer Apoptosis Apoptosis Assays (FACS, Western Blot) Anticancer->Apoptosis CellCycle Cell Cycle Analysis Anticancer->CellCycle

Caption: General workflow for the synthesis and biological evaluation of novel chemical compounds.

Abnormal activation of signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, is a hallmark of many cancers.[8][9] The fibroblast growth factor receptor (FGFR) family plays a crucial role in activating these downstream pathways.

FGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCg FGFR->PLCg MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified FGFR signaling pathway leading to cell proliferation and survival.

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assay

  • Reaction Mixture Preparation: A reaction mixture containing the target kinase, a specific substrate, and ATP is prepared in a suitable buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Reaction Termination: The reaction is stopped by adding a stop solution.

  • Detection: The amount of product formed or the amount of remaining ATP is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor that reduces the kinase activity by 50%, is determined from the dose-response curve.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent and selective anticancer agents and kinase inhibitors. The presented data highlights the promising activity of several derivatives against various cancer cell lines and key kinases. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to design and evaluate novel therapeutic agents based on this versatile chemical framework. Further optimization of these lead compounds holds the potential to yield next-generation targeted therapies for the treatment of cancer and other proliferative diseases.

References

A Comparative Analysis of Pyrrolo[2,3-b]pyridine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, also known as azaindole, scaffold is a privileged structure in medicinal chemistry, recognized for its significant role in the development of therapeutic agents. As a bioisostere of indole, the strategic placement of a nitrogen atom in the pyridine ring profoundly influences the molecule's physicochemical properties and its interactions with biological targets. This guide presents a comparative study of the four principal isomers of pyrrolo[2,3-b]pyridine—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—evaluating their performance in key biological assays, with a focus on kinase inhibition and anticancer activity.

The position of the nitrogen atom within the six-membered ring defines the isomeric forms and dictates variations in hydrogen bonding capacity, pKa, and dipole moment, which in turn affect their biological activity.[1] While all isomers have been investigated in drug discovery, 7-azaindole is the most extensively studied, particularly as a kinase inhibitor.[2][3] However, emerging research indicates that the other isomers can offer superior potency and selectivity for specific biological targets.[1]

Comparative Biological Activity: Kinase Inhibition

Azaindole derivatives have emerged as potent kinase inhibitors by mimicking the adenine hinge-binding motif of ATP.[2] The inhibitory activity of each isomer is highly dependent on the specific kinase target. Below is a summary of the inhibitory activities of derivatives of the four main pyrrolo[2,3-b]pyridine isomers against several key protein kinases.

Table 1: Comparative Inhibitory Activity of Pyrrolo[2,3-b]pyridine (Azaindole) Isomer Derivatives Against Various Kinases

IsomerTarget KinaseIC50 (nM)Notes
4-Azaindole c-Met20A series of N-nitrobenzenesulfonyl-4-azaindoles were identified as potent c-Met inhibitors.[2]
c-Met70Another derivative from the same series of N-nitrobenzenesulfonyl-4-azaindoles.[2]
5-Azaindole Cdc7PotentDerivatives of 5-azaindole showed potent inhibitory activity, while the other isomers had lower activity and selectivity.[1]
7-Azaindole B-RAFV600E13PLX4720, a 7-azaindole derivative, is a potent inhibitor of the oncogenic B-RAF mutant.[4]
c-Met1.06A promising analog bearing a dihydropyridazine moiety showed excellent potency.[5][6]
c-Met2A derivative with a pyridinyl substituent at the C-3 position.[2]
GSK-3β20A potent and selective GSK-3β inhibitor.
GSK-3β38A dual inhibitor also targeting Fyn.[7]
Fyn710A dual inhibitor also targeting GSK-3β.[7]
PI3Kγ50An azaindole isoindolinone-based inhibitor.

Note: The data presented is compiled from multiple sources and represents the activity of various derivatives of the core azaindole scaffold, not necessarily the parent heterocycle itself. Direct head-to-head comparisons under identical experimental conditions are limited.

Comparative Biological Activity: Cytotoxicity in Cancer Cell Lines

The anticancer potential of pyrrolo[2,3-b]pyridine isomers is frequently assessed through their cytotoxic effects on various cancer cell lines. The efficacy of each isomer is contingent on the cell type and the specific chemical modifications of the azaindole core.

Table 2: Comparative Cytotoxic Activity of Pyrrolo[2,3-b]pyridine (Azaindole) Isomer Derivatives in Cancer Cell Lines

IsomerCell LineAssay TypeIC50 (µM)
7-Azaindole HT29 (Colon)Antiproliferative-
A549 (Lung)Antiproliferative-
H460 (Lung)Antiproliferative-
U87MG (Glioblastoma)Antiproliferative-
MCF-7 (Breast)MTT60.3 (N-CH₃ derivative)
MCF-7 (Breast)MTT15.2 (N-CH(CH₃)₂ derivative)

Note: Specific IC50 values for the first four cell lines were not provided in the abstract but the study indicated potent activity for a 7-azaindole derivative (compound 34) that was more active than the control drug foretinib.[5][6] The MCF-7 data illustrates the impact of N-1 substitution on cytotoxic activity.[8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these isomers, it is crucial to visualize their interaction with key cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate the points of intervention for these kinase inhibitors and the general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_data Data Analysis synthesis Synthesis of Pyrrolo[2,3-b]pyridine Isomers characterization Structural Characterization (NMR, MS) synthesis->characterization kinase_assay Biochemical Kinase Assay (IC50 Determination) characterization->kinase_assay cytotoxicity_assay Cytotoxicity Assay (e.g., SRB Assay) (GI50 Determination) characterization->cytotoxicity_assay kinase_assay->cytotoxicity_assay western_blot Western Blot (Target Phosphorylation) cytotoxicity_assay->western_blot cell_cycle Cell Cycle Analysis western_blot->cell_cycle sar Structure-Activity Relationship (SAR) Analysis western_blot->sar lead_id Lead Compound Identification sar->lead_id

General experimental workflow for the evaluation of pyrrolo[2,3-b]pyridine isomers.

braf_mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) inhibitor->BRAF Inhibits

B-RAF/MAPK signaling pathway and inhibition by 7-azaindole derivatives.

gsk3b_pathway cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Targets Akt Akt/PKB GSK3b GSK-3β Akt->GSK3b Inhibits (pSer9) Wnt Wnt Signaling Wnt->GSK3b Inhibits beta_catenin β-catenin (Degradation) GSK3b->beta_catenin Phosphorylates Tau Tau Protein (Hyperphosphorylation) GSK3b->Tau Phosphorylates Glycogen_Synthase Glycogen Synthase (Inactivation) GSK3b->Glycogen_Synthase Phosphorylates inhibitor Azaindole Inhibitor inhibitor->GSK3b Inhibits

GSK-3β signaling pathway and inhibition by azaindole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Objective: To quantify the potency of pyrrolo[2,3-b]pyridine isomers as kinase inhibitors.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). The final DMSO concentration should be kept constant, typically below 1%.

  • Kinase Reaction: In a microplate, combine the purified recombinant target kinase, the kinase-specific substrate (peptide or protein), and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP. For radiometric assays, [γ-³³P]ATP is used.[1] For non-radiometric assays like TR-FRET, unlabeled ATP is used. The ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Radiometric Assay: Stop the reaction and spot the mixture onto filter paper. Wash the filters to remove unincorporated [γ-³³P]ATP. Measure the remaining radioactivity, corresponding to the phosphorylated substrate, using a scintillation counter.[1]

    • TR-FRET Assay: Stop the kinase reaction by adding a detection solution containing a europium-labeled antibody that recognizes the phosphorylated substrate. After incubation, read the plate on a TR-FRET-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Sulforhodamine B (SRB) Cell Cytotoxicity Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.[9][10][11][12][13]

Objective: To evaluate the cytotoxic (cell growth inhibitory) effects of pyrrolo[2,3-b]pyridine isomers on cancer cell lines.

Methodology:

  • Cell Seeding: Plate adherent cells in 96-well microtiter plates at an optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the culture medium and fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[9]

  • Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9][11] Air dry the plates completely.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9][11]

  • Absorbance Measurement: Read the absorbance at approximately 510-540 nm using a microplate reader.[9][10]

  • Data Analysis: The absorbance is directly proportional to the cell number. Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells. Determine the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curve.

Conclusion

The comparative analysis of pyrrolo[2,3-b]pyridine isomers underscores the critical role that the position of the nitrogen atom plays in determining biological activity. While 7-azaindole derivatives are well-established as potent kinase inhibitors, particularly for targets like B-RAF, this guide highlights that other isomers, such as 4-azaindole for c-Met and 5-azaindole for Cdc7, can exhibit superior or distinct activity profiles.[1][2] This isomeric diversity provides a rich chemical space for the rational design of next-generation therapeutics. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers aiming to explore and optimize this versatile scaffold for various disease targets. Further head-to-head comparative studies will be invaluable in elucidating more detailed structure-activity relationships and unlocking the full therapeutic potential of the pyrrolo[2,3-b]pyridine family.

References

In Vitro ADME Properties of Novel Pyrrolopyridine and Pyrrolo[2,3-d]pyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel heterocyclic compounds centered around the pyrrolopyridine scaffold. While the primary focus is on pyrrolopyridines, this guide presents a detailed dataset on a series of closely related pyridine-based pyrrolo[2,3-d]pyrimidine analogs, which share the fused pyrrolo-pyridine core and are of significant interest in kinase inhibitor development. This information is crucial for the early-stage assessment and selection of drug candidates with favorable pharmacokinetic profiles.

The following sections summarize key in vitro ADME parameters, including metabolic stability and intestinal permeability, for a selection of these compounds. Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility and further investigation.

Comparative ADME Data

The in vitro ADME properties of a selection of novel pyridine-based pyrrolo[2,3-d]pyrimidine analogs, potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), are summarized in the table below. These compounds serve as excellent surrogates for understanding the ADME profiles of related pyrrolopyridine scaffolds. Data for the marketed CSF1R inhibitor Pexidartinib is included for comparison.

Compound IDHuman Liver Microsomal Stability (% remaining at 1 hr)Rat Liver Microsomal Stability (% remaining at 1 hr)Mouse Liver Microsomal Stability (% remaining at 1 hr)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Caco-2 Efflux Ratio (B→A / A→B)
4a 1001001000.21.1
4b 98100970.31.2
4c 9699950.21.0
8a 991001000.21.1
12b 9598940.41.3
14c 97100960.31.2
Pexidartinib 9296910.51.5

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in evaluating the in vitro ADME properties, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound (in DMSO) Incubation Incubate at 37°C (e.g., 0, 15, 30, 60 min) TestCompound->Incubation Microsomes Liver Microsomes (Human, Rat, Mouse) Microsomes->Incubation NADPH NADPH Generating System (Cofactor) NADPH->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Calculate % Remaining and Half-life (t½) LCMS->Data

Caption: Workflow for the in vitro microsomal metabolic stability assay.

G cluster_setup Assay Setup cluster_experiment Permeability Experiment (A to B) cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to form monolayer Caco2->Differentiate TEER Verify monolayer integrity (TEER measurement) Differentiate->TEER AddCompound Add Test Compound to Apical (A) side TEER->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Sample Sample from Basolateral (B) side at time points Incubate->Sample LCMS Quantify Compound Concentration by LC-MS/MS Sample->LCMS CalculatePapp Calculate Papp (Apparent Permeability) LCMS->CalculatePapp Efflux Repeat for B to A transport and calculate Efflux Ratio CalculatePapp->Efflux

Caption: General workflow for the Caco-2 cell permeability assay.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.

Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

  • Reagents and Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human, rat, or mouse) from a commercial supplier.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Ice-cold acetonitrile with an internal standard for quenching the reaction.

    • 96-well plates, incubator, centrifuge.

  • Procedure:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer.

    • In a 96-well plate, add the liver microsomes to the phosphate buffer.

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of the test compound is typically 1 µM.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Data Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

    • Determine the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Caco-2 Permeability Assay

This assay is widely used to predict intestinal permeability and to identify compounds that may be subject to active efflux.

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells (a human colorectal adenocarcinoma cell line) in a suitable medium.

    • Seed the Caco-2 cells onto semi-permeable filter supports in Transwell® plates.

    • Grow the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate into a confluent monolayer of polarized enterocytes.

    • Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare a dosing solution of the test compound (e.g., 10 µM) in the transport buffer.

    • Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • Incubate the plate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.

  • Efflux Measurement (Basolateral to Apical - B→A):

    • Repeat the procedure by adding the test compound to the basolateral (B) chamber and sampling from the apical (A) chamber.

  • Data Analysis:

    • Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) in both directions using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux transporters.

Plasma Protein Binding (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and efficacy.

  • Reagents and Materials:

    • Test compound stock solution.

    • Pooled plasma (human, rat, or mouse).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (typically 8-12 kDa MWCO).

  • Procedure:

    • Prepare a solution of the test compound in plasma at the desired concentration (e.g., 1-10 µM).

    • Add the plasma-compound mixture to one chamber of the dialysis device.

    • Add an equal volume of PBS to the other chamber.

    • Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

    • After incubation, take samples from both the plasma and the buffer chambers.

    • To ensure accurate measurement, matrix-match the samples by adding blank plasma to the buffer sample and PBS to the plasma sample.

  • Data Analysis:

    • Determine the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS.

    • The concentration in the buffer chamber represents the unbound (free) drug concentration.

    • Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB) using the following formulas:

      • fu = [Concentration in buffer] / [Concentration in plasma]

      • %PPB = (1 - fu) * 100

A Comparative Guide to the Kinase Inhibitory Activity of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for the development of novel therapeutics targeting a wide range of kinases. This guide provides a comparative analysis of the kinase inhibitory activity of various 7-azaindole derivatives, supported by experimental data from published literature.

Data Presentation: Kinase Inhibitory Activity of 7-Azaindole Derivatives

The following tables summarize the in vitro kinase inhibitory activity (IC50) of different 7-azaindole derivatives against a panel of kinases. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Table 1: Inhibition of Cyclin-Dependent and Related Kinases by 7-Azaindole Derivatives Bearing Benzocycloalkanone Motifs [1]

Compound IDTarget KinaseIC50 (nM)
8g CDK9/CyclinT60
Haspin110
8h CDK9/CyclinT80
Haspin70
8i Haspin40
8l Haspin14

Table 2: Inhibition of IKK2, c-Raf, and DYRK1A by Substituted Azaindole Derivatives [2]

Compound IDTarget KinaseIC50 (nM)
90 IKK280
Derivative Series 79 c-RafVaries (specific IC50s not detailed in abstract)
DYRK1AVaries (specific IC50s not detailed in abstract)

Table 3: Inhibition of KIT and FMS by a 3,5-Disubstituted 7-Azaindole Derivative [2]

Compound IDTarget KinaseIC50 (nM)
PLX647 (106) FMS~28.6
KIT~16.7

Table 4: Inhibition of 3-Phosphoinositide Dependent Protein Kinase 1 (PDK1) by 7-Azaindole Derivatives [3]

Compound IDTarget KinaseIC50 (µM)
16 PDK11.1
42 PDK1(Cellular IC50) 2.3

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for two commonly employed in vitro kinase assays.

ADP-Glo™ Kinase Assay

This luminescent ADP detection assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the ADP concentration and, therefore, the kinase activity.

General Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (7-azaindole derivative) in a suitable kinase buffer.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate-reading luminometer.

    • The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to measure the binding of inhibitors to the kinase active site.

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. An inhibitor that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.

General Protocol:

  • Assay Setup:

    • In a 384-well plate, add the test compound (7-azaindole derivative).

    • Add a mixture of the kinase and the Eu-labeled anti-tag antibody.

    • Add the fluorescently labeled kinase tracer.

  • Incubation:

    • Incubate the plate for 1 hour at room temperature to allow the binding equilibrium to be reached.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor.

    • IC50 values are determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of kinase inhibition and the experimental process, the following diagrams are provided.

G General Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Series Reaction_Setup Incubate Kinase, Substrate, ATP & Inhibitor Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup Reagent_Prep Assay Reagent Preparation Signal_Generation Add Detection Reagents (e.g., ADP-Glo, LanthaScreen) Reagent_Prep->Signal_Generation Reaction_Setup->Signal_Generation Read_Plate Measure Signal (Luminescence/FRET) Signal_Generation->Read_Plate Data_Analysis Data Processing & IC50 Calculation Read_Plate->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

PI3K_Akt_Signaling_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Azaindole 7-Azaindole Inhibitor Azaindole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a 7-azaindole derivative.

p38_MAPK_Signaling_Pathway Simplified p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK activates p38 p38 MAPK MKK->p38 activates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors activates Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Response Azaindole 7-Azaindole Inhibitor Azaindole->p38 inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by a 7-azaindole derivative.

JAK_STAT_Signaling_Pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Azaindole 7-Azaindole Inhibitor Azaindole->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a 7-azaindole derivative.

References

Validation of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a Lead Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a potential lead compound in drug discovery. By comparing its performance with alternative compounds and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers in the field of kinase inhibitor development. The pyrrolo[2,3-b]pyridine scaffold has emerged as a promising framework for the development of potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

Comparative Analysis of Biological Activity

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated significant inhibitory activity against several key kinases, particularly Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it an attractive target for therapeutic intervention.[1][2][3] The low molecular weight and high ligand efficiency of these compounds make them appealing candidates for further optimization.[2][3]

While specific data for this compound is limited, a closely related analog, Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, has shown notable anticancer and antimicrobial activities. This suggests the potential of the core scaffold. For a direct comparison, we will evaluate derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold against established FGFR inhibitors.

Compound/AlternativeTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative Activity (IC50/EC50)Reference
Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) FGFR1, FGFR2, FGFR3, FGFR4 7, 9, 25, 712 4T1 (Breast Cancer) Not explicitly stated, but inhibited proliferation [2][3]
Compound 1 (1H-pyrrolo[2,3-b]pyridine precursor) FGFR1 1900 Not Stated Not Stated [2]
Pexidartinib (Marketed CSF1R inhibitor with pyrrolopyridine core) CSF1R---[4]
AZD4547 (Pan-FGFR inhibitor) FGFR1, FGFR2, FGFR3Potent inhibitionKG-1, SNU-16, KMS-11Dose-dependent inhibition of proliferation[5]
FIIN-1 (Irreversible FGFR inhibitor) FGFR1-Tel-FGFR1 transformed Ba/F31.5 µM (EC50)[6]
PD173074 (FGFR inhibitor) FGFR1-iFGFR1 expressing MCF10AInhibited autophosphorylation at 20 nM[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their validation.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal in cell proliferation, survival, and migration.[2][3]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Lead_Compound This compound Lead_Compound->FGFR Inhibition Lead_Validation_Workflow Start High-Throughput Screening (HTS) Hit_ID Hit Identification Start->Hit_ID Lead_Gen Lead Generation (e.g., this compound) Hit_ID->Lead_Gen Biochem_Assay Biochemical Assays (Kinase Inhibition) Lead_Gen->Biochem_Assay Cell_Assay Cell-Based Assays (Viability, Proliferation) Biochem_Assay->Cell_Assay Mechanism_Study Mechanism of Action (Western Blot) Cell_Assay->Mechanism_Study Lead_Opt Lead Optimization (SAR Studies) Mechanism_Study->Lead_Opt End Preclinical Candidate Lead_Opt->End

References

Halogenated Pyrrolopyridines: A Comparative Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of halogenated pyrrolopyridine derivatives, focusing on the pyrrolo[3,2-d]pyrimidine scaffold, which has emerged as a promising framework for the development of novel anticancer agents. By examining key structural modifications and their impact on antiproliferative activity, this document aims to provide actionable insights for the design of more potent and selective cancer therapeutics.

Introduction to Pyrrolopyridines in Oncology

Pyrrolopyridines, heterocyclic compounds composed of a fused pyrrole and pyridine ring, are prevalent scaffolds in medicinal chemistry due to their structural resemblance to purines, the building blocks of DNA and RNA.[1] This similarity allows them to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. Halogenation, the introduction of halogen atoms, is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its target. This guide focuses on the structure-activity relationship (SAR) of halogenated pyrrolo[3,2-d]pyrimidines, a class of compounds that has demonstrated significant potential as anticancer agents.[1][2]

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of halogenated pyrrolo[3,2-d]pyrimidines have been evaluated across various cancer cell lines. A key finding in the SAR of this class of compounds is the profound impact of the position and nature of the halogen substituent on their cytotoxic potency.

The Critical Role of C7 Halogenation

Research has consistently shown that the introduction of a halogen atom at the C7 position of the pyrrolo[3,2-d]pyrimidine core significantly enhances antiproliferative activity.[1][3] In particular, iodination at this position has been shown to lead to a substantial increase in potency. For instance, the 2,4-dichloro-7-iodopyrrolo[3,2-d]pyrimidine (Compound 2 ) exhibits significantly greater cytotoxicity compared to its non-iodinated counterpart, 2,4-dichloropyrrolo[3,2-d]pyrimidine (Compound 1 ).[1] This suggests that the larger and more polarizable iodine atom may engage in favorable interactions within the binding pocket of the biological target.

Table 1: Comparative Antiproliferative Activity (IC50) of Halogenated Pyrrolo[3,2-d]pyrimidines
CompoundR1R2L1210 (μM)CCRF-CEM (μM)HeLa (μM)MDA-MB-231 (μM)
1 ClH>100>100193.2
2 ClI4.86.20.920.16

Data compiled from multiple studies.[1][3]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Halogenated pyrrolo[3,2-d]pyrimidines exert their anticancer effects primarily through the induction of cell cycle arrest and apoptosis (programmed cell death).

G2/M Phase Cell Cycle Arrest

Treatment of cancer cells with active halogenated pyrrolo[3,2-d]pyrimidines, such as Compound 1 , leads to an accumulation of cells in the G2/M phase of the cell cycle.[1][2] This indicates that the compound interferes with the cellular processes that govern the transition from the G2 phase to mitosis, ultimately preventing cell division.

Induction of Apoptosis

Interestingly, the C7-iodinated analogue, Compound 2 , not only induces G2/M arrest but also potently triggers apoptosis.[1][2] This dual mechanism of action, combining cytostatic (cell growth inhibition) and cytotoxic (cell killing) effects, makes these compounds particularly attractive as anticancer drug candidates.

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

Purpose: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Purpose: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for various time points.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Methodology:

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Cells are harvested and washed with a binding buffer.

  • Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentages of live, early apoptotic, late apoptotic, and necrotic cells are quantified based on their fluorescence profiles.

Visualizing the Mechanism of Action

To illustrate the proposed mechanism of action of halogenated pyrrolo[3,2-d]pyrimidines, the following diagrams depict the experimental workflow and the induced cellular pathways.

experimental_workflow cluster_assays In Vitro Evaluation cluster_outcomes Biological Effects MTT MTT Assay (Cytotoxicity) IC50 Determine IC50 MTT->IC50 Flow_Cycle Flow Cytometry (Cell Cycle) G2M_Arrest G2/M Arrest Flow_Cycle->G2M_Arrest Flow_Apoptosis Flow Cytometry (Apoptosis) Apoptosis Induction of Apoptosis Flow_Apoptosis->Apoptosis

Caption: Experimental workflow for evaluating the anticancer properties of halogenated pyrrolopyridines.

signaling_pathway Compound Halogenated Pyrrolo[3,2-d]pyrimidine CellCycle Cell Cycle Progression Compound->CellCycle Inhibits ApoptosisPathway Apoptotic Pathway Compound->ApoptosisPathway Activates G2M G2/M Checkpoint Mitosis Mitosis G2M->Mitosis Blocked CellDeath Apoptosis (Programmed Cell Death) ApoptosisPathway->CellDeath

Caption: Proposed mechanism of action leading to cell cycle arrest and apoptosis.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: The Potential of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the identification and optimization of novel scaffolds that exhibit high potency and selectivity remain a cornerstone of targeted therapy development. This guide provides a comparative analysis of the promising but less extensively characterized Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate scaffold against other well-established kinase inhibitor scaffolds. By examining available experimental data, this document aims to offer an objective perspective on its potential and positioning within the broader context of kinase inhibitor design.

The pyrrolo[2,3-b]pyridine core, an azaindole isomer, is a recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases. This guide will delve into the specifics of this scaffold, using data from closely related analogs to infer the potential of this compound, and compare it with other prominent scaffolds that have led to clinically successful kinase inhibitors.

Performance Comparison of Kinase Inhibitor Scaffolds

Due to the limited publicly available kinase screening data for this compound, this comparison utilizes data from a closely related and well-characterized analog from the pyrrolo[2,3-b]pyridine class. This approach allows for an informed, albeit indirect, assessment of the scaffold's potential. For a comprehensive comparison, we have selected a panel of diverse and well-established kinase inhibitor scaffolds.

It is important to note that the inhibitory activity of any scaffold is highly dependent on the specific substitutions and the target kinase. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds from each scaffold class against a selection of kinases.

Table 1: Comparative Inhibitory Activity (IC50 in nM) of Representative Kinase Inhibitor Scaffolds

Kinase TargetPyrrolo[2,3-b]pyridine Analog¹Quinazoline²Pyrazolo[3,4-d]pyrimidine³Indazole⁴
CDK8 48.6>10,000--
c-Met 1.685--
FGFR1 721--
JAK3 <1---
IKKα 10 (Ki)---
FMS 30---
EGFR -0.07 (Ki)--
ABL --1.1-
p38α ---13

¹Data for Pyrrolo[2,3-b]pyridine analogs are from multiple sources and represent different derivatives. ²Represents Gefitinib. ³Represents Dasatinib. ⁴Represents a generic Indazole-based p38 inhibitor. "-" indicates data not readily available.

Signaling Pathways and Experimental Workflows

To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT STAT RTK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB STAT->Transcription NFkB->Transcription Inhibitor Kinase Inhibitor (e.g., Pyrrolo[2,3-b]pyridine) Inhibitor->RTK Blocks Activation Inhibitor->MEK Blocks Activation Inhibitor->PI3K Blocks Activation

Caption: Simplified Kinase Signaling Pathways.

The diagram above illustrates common signaling cascades initiated by receptor tyrosine kinases, leading to cellular responses like proliferation and survival. Kinase inhibitors act by blocking the activity of specific kinases within these pathways.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound_Prep Compound Dilution Series Kinase_Reaction Kinase, Substrate, ATP Incubation Compound_Prep->Kinase_Reaction Detection Signal Detection (Luminescence/Fluorescence) Kinase_Reaction->Detection IC50_Calc IC50 Determination Detection->IC50_Calc Cell_Culture Cell Seeding Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Target_Engagement Target Engagement Assay (e.g., NanoBRET) Compound_Treatment->Target_Engagement Phenotypic_Assay Phenotypic Assay (e.g., Proliferation) Compound_Treatment->Phenotypic_Assay Data_Analysis Data Analysis & EC50 Target_Engagement->Data_Analysis Phenotypic_Assay->Data_Analysis

Caption: General Workflow for Kinase Inhibitor Evaluation.

This flowchart outlines the typical experimental progression for characterizing kinase inhibitors, starting from biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and target engagement.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of kinase inhibitors. Below are representative protocols for commonly employed biochemical and cell-based assays.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and substrate in kinase buffer. Add this mix to each well of the assay plate.

  • Initiation of Kinase Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to each well to start the reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1][2][3] Incubate at room temperature for 40 minutes.[1][2][3]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the produced ADP back to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[1][2][3] Incubate at room temperature for 30-60 minutes.[2]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.

Cell-Based Target Engagement Assay: NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to a target kinase in live cells.

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the target kinase

  • NanoBRET™ Nano-Glo® Substrate

  • Test compounds dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in Opti-MEM®.

  • Compound and Tracer Addition: Add the test compounds at various concentrations to the cell suspension. Then, add the NanoBRET™ Tracer.

  • Dispensing into Plates: Dispense the cell/compound/tracer mixture into the assay plate.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow for compound entry and binding.

  • Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (Tracer) signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the tracer from the target kinase.[4][5][6]

Logical Relationships in Kinase Inhibitor Development

The successful development of a kinase inhibitor involves a logical progression from initial discovery to preclinical evaluation.

development_logic Start Scaffold Identification (e.g., Pyrrolo[2,3-b]pyridine) Biochem_Screen Biochemical Screening (Potency - IC50) Start->Biochem_Screen SAR Structure-Activity Relationship (SAR) Optimization Biochem_Screen->SAR Selectivity Kinase Selectivity Profiling SAR->Selectivity Cell_Potency Cellular Potency Assays (EC50) SAR->Cell_Potency Selectivity->Cell_Potency Target_Engagement Cellular Target Engagement (Confirmation of Binding) Cell_Potency->Target_Engagement ADMET In Vitro ADMET Profiling Target_Engagement->ADMET In_Vivo In Vivo Efficacy & PK/PD Studies ADMET->In_Vivo

Caption: Logical Flow of Kinase Inhibitor Discovery.

This diagram illustrates the iterative process of kinase inhibitor development, starting from a promising scaffold and progressing through various stages of testing and optimization to identify a lead candidate for in vivo studies.

Conclusion

The this compound scaffold, as represented by its close analogs, demonstrates significant potential as a versatile platform for the development of potent and selective kinase inhibitors. The available data on various pyrrolo[2,3-b]pyridine derivatives reveal their ability to inhibit a diverse range of kinases with high efficacy, often in the nanomolar range.

Compared to other well-established scaffolds such as quinazolines, pyrazolo[3,4-d]pyrimidines, and indazoles, the pyrrolo[2,3-b]pyridine core appears to be a highly competitive starting point for inhibitor design. Its favorable interactions with the kinase hinge region, a common feature of ATP-competitive inhibitors, provide a solid foundation for achieving high potency.

Further comprehensive profiling of this compound and its derivatives against a broad panel of kinases is warranted to fully elucidate its selectivity profile and therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for such investigations. As the quest for novel and effective targeted therapies continues, the exploration of promising scaffolds like pyrrolo[2,3-b]pyridine will undoubtedly play a crucial role in advancing the field of drug discovery.

References

Efficacy of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of novel therapeutics, particularly in oncology. Derivatives of this core structure have demonstrated significant efficacy against a variety of cancer cell lines by targeting diverse cellular mechanisms. This guide provides a comparative overview of the in vitro performance of several 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives, supported by experimental data and detailed methodologies for key assays.

Quantitative Efficacy Data

The antiproliferative activity of various 1H-pyrrolo[2,3-b]pyridine derivatives has been evaluated across multiple human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. While direct data for Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is limited in the public domain, data for closely related derivatives, including carboxamides at the C2 position and carboxylates at the N1 position, offer valuable insights into the structure-activity relationship of this scaffold.

Table 1: Anticancer Activity of 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Putative Mechanism of Action
Derivative AMCF-7Breast Cancer0.0227HDAC Inhibition[1]
Derivative BHepG2Liver Cancer0.064Apoptosis Induction[1]
Derivative CA549Lung Cancer0.037Cell Cycle Arrest[1]

Table 2: Anticancer Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Target/Mechanism
Compound B1MDA-MB-468Triple-Negative Breast Cancer0.13RSK2 Inhibition[2]
Compound 4h4T1Breast Cancer(FGFR1: 0.007, FGFR2: 0.009, FGFR3: 0.025)FGFR Inhibition, Apoptosis Induction[3]

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of therapeutic candidates. Below are standardized protocols for the key assays typically used to determine the efficacy of anticancer compounds.

1. Cell Viability (MTT) Assay

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1][4][5][6]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting viability against compound concentration.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed 1 x 10^6 cells in a flask, treat with the compound of interest for the desired time, and collect both adherent and floating cells.[7]

  • Cell Washing: Wash the cells twice with ice-cold PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[7]

3. Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the compound.

  • Protein Extraction: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[8]

  • SDS-PAGE: Separate 20-30 µg of protein per lane by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9][10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[8]

  • Analysis: Perform densitometric analysis of the bands and normalize to a loading control like β-actin or GAPDH.[8]

Visualizations: Workflows and Signaling Pathways

Experimental and Analytical Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation cell_culture Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment cell_viability Cell Viability Assay (MTT) compound_treatment->cell_viability ic50 IC50 Determination cell_viability->ic50 apoptosis_assay Apoptosis Assay (Annexin V) ic50->apoptosis_assay western_blot Western Blot ic50->western_blot pathway_analysis Pathway Analysis apoptosis_assay->pathway_analysis western_blot->pathway_analysis sar Structure-Activity Relationship (SAR) pathway_analysis->sar lead_id Lead Identification sar->lead_id

Caption: Workflow for anticancer drug screening and mechanism of action studies.

FGFR Signaling Pathway Inhibition

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR inhibits

Caption: Inhibition of the FGFR signaling pathway by pyrrolo[2,3-b]pyridine derivatives.

Intrinsic Apoptosis Pathway

Inhibitor Pyrrolo[2,3-b]pyridine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 inhibits Bax Bax (Pro-apoptotic) Inhibitor->Bax activates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes release CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by pyrrolo[2,3-b]pyridine derivatives.

References

A Head-to-Head Comparison of Synthetic Routes to Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrrolopyridines, also known as azaindoles, is a critical task due to their prevalence in pharmacologically active compounds. This guide provides an objective comparison of several prominent synthetic routes to this important heterocyclic scaffold, supported by experimental data and detailed methodologies.

At a Glance: Key Synthetic Strategies

The construction of the pyrrolopyridine core can be achieved through a variety of synthetic strategies, ranging from classical named reactions to modern transition-metal-catalyzed methods. Each approach offers distinct advantages and disadvantages in terms of substrate scope, regioselectivity, and reaction conditions. This comparison focuses on the following key methodologies:

  • Fischer Indole Synthesis: A classic acid-catalyzed method involving the condensation of a pyridylhydrazine with an aldehyde or ketone.

  • Madelung Synthesis: An intramolecular cyclization of an N-acyl-aminopyridine using a strong base.

  • Bartoli Indole Synthesis: The reaction of a nitropyridine with a vinyl Grignard reagent.

  • Hemetsberger-Knittel Synthesis: The thermal decomposition of an α-azido-β-pyridylacrylate.

  • Larock Indole Synthesis: A palladium-catalyzed annulation of a halogenated aminopyridine with an alkyne.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods such as the Sonogashira and Buchwald-Hartwig reactions, which offer versatile approaches to constructing the pyrrole ring.

  • Pictet-Spengler Reaction: A reaction primarily for the synthesis of tetrahydro-β-carbolines, a reduced form of a specific pyrrolopyridine isomer, from tryptamine derivatives.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for representative examples of each synthetic route, providing a clear comparison of their efficiency and reaction conditions.

Synthetic RoutePyrrolopyridine IsomerStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)
Fischer Indole Synthesis 4- and 6-AzaindolesPyridylhydrazines, Aldehydes/KetonesH₂SO₄ or Polyphosphoric acidReflux, 2-24 h40-85%[1][2]
Madelung Synthesis 7-AzaindoleN-Benzoyl-2-amino-3-picolinen-Butyllithium-40 °C to 0 °C, 2 h82%[3]
Bartoli Indole Synthesis 7-Chloro-6-azaindole2-Chloro-3-nitropyridine, Vinylmagnesium bromideGrignard Reagent-78 °C to -20 °C, 8 h33%[4][5]
Hemetsberger-Knittel Substituted 5-, 6-, and 7-AzaindolesPyridyl aldehydes, Ethyl azidoacetateNaOEt, then heat120-160 °C (thermolysis)Generally >70% for indoles, variable for azaindoles[6][7]
Larock Indole Synthesis 2,3-Disubstituted Azaindoleso-Iodoaminopyridine, Disubstituted alkynePd(OAc)₂, Na₂CO₃, LiCl100 °C, 12-24 hGood to excellent yields reported for indoles[8][9]
Sonogashira Coupling 2-Amino-3-alkynylpyridines2-Amino-3-bromopyridine, Terminal alkynePd(CF₃COO)₂, PPh₃, CuI, Et₃N100 °C, 3 hup to 96%[10]
Buchwald-Hartwig Amination 2-Aminopyridines2-Bromopyridines, Volatile aminesPd₂(dba)₃, Ligand, BaseSealed tube, heatingGood to excellent yields[11]
Pictet-Spengler Reaction Tetrahydro-β-carbolinesTryptamine, AldehydesAcid catalyst (e.g., HFIP, citric acid)Reflux or RT, 8-36 hup to 95%[12][13]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the core transformations of each synthetic route.

Fischer_Indole_Synthesis Pyridylhydrazine Pyridylhydrazine Hydrazone Pyridylhydrazone Intermediate Pyridylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Azaindole Pyrrolopyridine (Azaindole) Hydrazone->Azaindole  Acid Catalyst  (e.g., H₂SO₄)  [3,3]-Sigmatropic  Rearrangement

Fischer Indole Synthesis Workflow

Madelung_Synthesis Acylaminopyridine N-Acyl-aminopyridine Cyclized_Intermediate Cyclized Intermediate Acylaminopyridine->Cyclized_Intermediate  Strong Base  (e.g., n-BuLi) Azaindole Pyrrolopyridine (Azaindole) Cyclized_Intermediate->Azaindole  Workup

Madelung Synthesis Workflow

Bartoli_Indole_Synthesis Nitropyridine o-Substituted Nitropyridine Intermediate Nitroso Intermediate Nitropyridine->Intermediate  1 eq. Grignard Grignard Vinyl Grignard Reagent Grignard->Intermediate Azaindole Pyrrolopyridine (Azaindole) Intermediate->Azaindole  2 eq. Grignard  [3,3]-Sigmatropic  Rearrangement

Bartoli Indole Synthesis Workflow

Palladium_Cross_Coupling cluster_Sonogashira Sonogashira Coupling cluster_Buchwald Buchwald-Hartwig Amination Halopyridine_S Halogenated Aminopyridine Alkynylpyridine_S Alkynylaminopyridine Halopyridine_S->Alkynylpyridine_S Alkyne_S Terminal Alkyne Alkyne_S->Alkynylpyridine_S  Pd/Cu Catalyst Azaindole_S Pyrrolopyridine Alkynylpyridine_S->Azaindole_S  Cyclization Halopyridine_B Halogenated Pyridine Derivative Aminopyridine_B N-Arylaminopyridine Halopyridine_B->Aminopyridine_B Amine_B Amine Amine_B->Aminopyridine_B  Pd Catalyst  Ligand, Base Azaindole_B Pyrrolopyridine Aminopyridine_B->Azaindole_B  Intramolecular  Cyclization

Palladium-Catalyzed Routes

Detailed Experimental Protocols

Fischer Indole Synthesis of 5-Methoxy-2-propyl-4-azaindole[5]

Materials:

  • 6-Methoxypyrid-3-ylhydrazine (1 equivalent)

  • Valeraldehyde (1.1 equivalents)

  • Sulfuric acid (4 wt% aqueous solution)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine in a 4 wt% aqueous solution of sulfuric acid.

  • Add valeraldehyde to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.

Madelung Synthesis of 2-Phenyl-7-azaindole[3]

Materials:

  • N-Benzoyl-2-amino-3-picoline

  • n-Butyllithium (1.6 M solution in hexanes)

  • Dry Tetrahydrofuran (THF)

  • Dry Diisopropylamine

  • Benzonitrile

  • Ethyl acetate

  • Aqueous NaHCO₃

  • Aqueous NaCl

  • Na₂SO₄

Procedure:

  • Under an inert argon atmosphere, add a 1.6 M solution of n-butyllithium (2.1 equivalents) to dry THF at -40 °C.

  • Add dry diisopropylamine (2.1 equivalents) to the solution and stir for 5 minutes at -40 °C.

  • Add the starting picoline derivative (1 equivalent) and stir for 60 minutes.

  • Add benzonitrile (1.2 equivalents) to the blood-red reaction mixture and continue stirring for 2 hours at -40 °C.

  • Warm the vessel to 0 °C for 30 minutes and then quench the reaction with wet THF.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the resulting yellow solid in ethyl acetate and wash successively with aqueous NaHCO₃ and aqueous NaCl.

  • Dry the organic layer with Na₂SO₄, filter, and evaporate to dryness to afford the crude product.

  • Purify by chromatography to yield 2-phenyl-7-azaindole.

Bartoli Synthesis of 7-Chloro-6-azaindole[4][5]

Materials:

  • 2-Chloro-3-nitropyridine (1 equivalent)

  • Vinylmagnesium bromide (1.0 M solution in THF, 3.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% Aqueous NH₄Cl

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Prepare a solution of 2-chloro-3-nitropyridine in dry THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add vinylmagnesium bromide dropwise to the stirred solution.

  • Stir the reaction mixture at -20 °C for 8 hours.

  • Quench the reaction by the slow addition of 20% aqueous NH₄Cl.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 7-chloro-6-azaindole.

Sonogashira Coupling for the Synthesis of 2-Amino-3-alkynylpyridines[10]

Materials:

  • 2-Amino-3-bromopyridine (1 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • PPh₃ (5.0 mol%)

  • CuI (5.0 mol%)

  • Et₃N

  • DMF

Procedure:

  • Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a round-bottomed flask.

  • Add DMF and stir for 30 minutes.

  • Add 2-amino-3-bromopyridine and the terminal alkyne.

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction and perform a standard aqueous workup and extraction.

  • Purify the crude product by column chromatography.

Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carbolines[12]

Materials:

  • Tryptamine (1 equivalent)

  • Aldehyde (1 equivalent)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a suitable flask, dissolve tryptamine and the aldehyde in HFIP.

  • Reflux the mixture for the required time (typically 8-24 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture.

  • For most substrates, removing the HFIP by distillation directly affords the pure tetrahydro-β-carboline product. If necessary, further purification can be achieved by column chromatography.

Conclusion

The synthesis of pyrrolopyridines can be approached through a multitude of pathways, each with its own set of advantages and limitations. Classical methods like the Fischer and Madelung syntheses remain valuable for specific substitution patterns. The Bartoli and Hemetsberger-Knittel syntheses offer access to otherwise difficult-to-obtain isomers. Modern palladium-catalyzed reactions, such as the Sonogashira and Buchwald-Hartwig couplings, provide exceptional versatility and functional group tolerance, making them powerful tools in contemporary drug discovery. The Pictet-Spengler reaction is a highly efficient method for the synthesis of the tetrahydro-β-carboline scaffold. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides a foundation for researchers to make informed decisions when designing their synthetic strategies towards this important class of heterocycles.

References

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Featuring the Pyrrolopyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold has emerged as a privileged structure in the development of kinase inhibitors, owing to its ability to mimic the purine ring of ATP and effectively target the kinase hinge region.[1][2] This structural advantage, however, also presents a challenge in achieving high selectivity, as the ATP-binding site is conserved across the kinome.[1] Understanding the cross-reactivity profile of these inhibitors is therefore critical for developing safe and effective therapeutics with minimal off-target effects.

This guide provides a comparative analysis of the selectivity of several kinase inhibitors based on the pyrrolopyridine core. It summarizes available quantitative data, details the experimental protocols used for kinase profiling, and visualizes key biological pathways and experimental workflows.

Comparative Selectivity Profiles

The following tables summarize the inhibitory activity of selected pyrrolopyridine-based kinase inhibitors against their primary targets and a panel of off-target kinases. The data has been compiled from various public sources and publications.

Note on Data Comparability: The presented data originates from different studies that may have utilized varying assay formats and kinase panels. Direct comparison of absolute inhibitory values (e.g., IC50, Ki) across different inhibitors should be approached with caution. The primary utility of this data is to illustrate the general selectivity profile of each compound.

Table 1: Profile of an IKKα Inhibitor

CompoundPrimary TargetKi (nM)Off-TargetKi (nM)Selectivity (IKKβ/IKKα)
SU1261 IKKα10[3]IKKβ680[3]68-fold

Table 2: Profile of a LRRK2 Inhibitor

CompoundPrimary TargetIC50 (nM)Off-Targets (>50% inhibition @ 100 nM)
GNE-7915 LRRK29[4]TTK[4]

Data from a KINOMEscan panel of 392 kinases. At a concentration of 100 nM, only LRRK2, TTK, and ALK showed >65% probe displacement.[4]

Table 3: Profile of an MK-2 Inhibitor

CompoundPrimary TargetKi (nM)Key Off-TargetsIC50 (nM)
PF-3644022 MK-23[5]MK353[6]
PRAK (MK5)5[7]
MNK-2148[6]

PF-3644022 was profiled against a panel of 200 human kinases and demonstrated good selectivity.[5]

Experimental Protocols

The following are detailed methodologies for key experimental assays cited in the profiling of kinase inhibitors.

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a widely used method for assessing kinase inhibitor selectivity. The assay is based on a competitive binding principle where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest.

Materials:

  • DNA-tagged recombinant kinases

  • Immobilized active-site directed ligands on a solid support (e.g., beads)

  • Test compound (solubilized in DMSO)

  • Assay buffer

  • Quantitative PCR (qPCR) reagents

Procedure:

  • Assay Preparation: The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in the wells of a microplate.

  • Competition: The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase active site.

  • Washing: Unbound components are washed away, leaving the kinase-ligand complexes that have formed on the solid support.

  • Quantification: The amount of kinase bound to the solid support is quantified by eluting the DNA tag and measuring its concentration using qPCR. A lower amount of bound kinase compared to a DMSO control indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand.[4]

  • Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO. A lower %Ctrl value signifies stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.

LanthaScreen® TR-FRET Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for quantifying kinase-inhibitor interactions.

Materials:

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His)

  • Alexa Fluor® 647-labeled, ATP-competitive kinase tracer

  • Tagged recombinant kinase

  • Test compound (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a solution containing the tagged kinase and the Eu-labeled antibody in assay buffer. Prepare a separate solution of the Alexa Fluor® 647-labeled tracer in assay buffer.

  • Assay Assembly: In a microplate, add the test compound dilutions. Subsequently, add the kinase/antibody mixture, followed by the tracer solution.[5]

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding reactions to reach equilibrium.

  • Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements. The reader excites the Europium donor fluorophore and measures emission from both the donor (e.g., at 615 nm) and the acceptor Alexa Fluor® 647 (e.g., at 665 nm) after a time delay.

  • Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. In the absence of a competing inhibitor, the tracer binds to the kinase, bringing the Eu-donor and the Alexa Fluor®-acceptor into close proximity, resulting in a high TR-FRET signal. A competing inhibitor will displace the tracer, leading to a decrease in the TR-FRET ratio. IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration.[5]

Visualizations

Signaling Pathway: Non-Canonical NF-κB Signaling

The diagram below illustrates the non-canonical NF-κB signaling pathway, which is regulated by IKKα, the primary target of the inhibitor SU1261.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTBR LTβR TRAF2_3_5 TRAF2/3/5 cIAP1/2 LTBR->TRAF2_3_5 Ligand binding BAFFR BAFFR BAFFR->TRAF2_3_5 NIK NIK TRAF2_3_5->NIK Ubiquitination & Degradation IKKa_dimer IKKα Dimer NIK->IKKa_dimer Activates p100_RelB p100-RelB IKKa_dimer->p100_RelB Phosphorylates p100 p52_RelB p52-RelB p100_RelB->p52_RelB Processing p52_RelB_nuc p52-RelB p52_RelB->p52_RelB_nuc Translocation SU1261 SU1261 (Inhibitor) SU1261->IKKa_dimer Gene Target Gene Expression p52_RelB_nuc->Gene Induces

Non-canonical NF-κB signaling pathway and the inhibitory action of SU1261.
Experimental Workflow: Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor using a large-scale screening platform.

G start Start: Select Pyrrolopyridine Inhibitor prep Prepare Compound Serial Dilutions start->prep screen High-Throughput Screening (e.g., KINOMEscan) prep->screen data_acq Data Acquisition (qPCR or TR-FRET) screen->data_acq analysis Data Analysis (% Inhibition or Kd) data_acq->analysis profile Generate Selectivity Profile analysis->profile end End: Comparative Assessment profile->end

A generalized workflow for kinase inhibitor cross-reactivity profiling.

References

Benchmarking Novel Pyrrolopyridine Inhibitors Against Established Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy is continually evolving, with pyrrolopyridine scaffolds emerging as a promising class of inhibitors against a range of therapeutic targets. This guide provides an objective comparison of new pyrrolopyridine inhibitors against well-established drugs, supported by experimental data to aid researchers in their drug discovery and development endeavors.

Comparative Efficacy of Pyrrolopyridine Kinase Inhibitors

Novel pyrrolopyridine derivatives have demonstrated significant potential as multi-targeted kinase inhibitors, exhibiting potent activity against key enzymes implicated in cancer progression. This section compares the in vitro efficacy of these new compounds with established kinase inhibitors.

Multi-Kinase Inhibitor Benchmarking

A novel series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' has been synthesized and evaluated for their anti-cancer properties.[1][2] One of the most potent compounds, designated as 5k , exhibited significant inhibitory activity against several key kinases, with its performance being comparable and in some cases superior to the established multi-targeted tyrosine kinase inhibitor (TKI), Sunitinib.[1][2]

Target KinaseNew Inhibitor (5k) IC50 (nM)Known Drug (Sunitinib) IC50 (nM)Known Drug (Erlotinib) IC50 (nM)Known Drug (Staurosporine) IC50 (nM)
EGFR799355-
Her240--38
VEGFR2136261--
CDK2204---
CDK2 Inhibitor Benchmarking

New pyridine and pyrazolopyridine derivatives have been synthesized and evaluated for their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The most active of these novel compounds, compound 4 , demonstrated greater potency than the known CDK2 inhibitor, Roscovitine.[3]

CompoundTarget KinaseIC50 (µM)
New Pyrrolopyridine (Compound 4) CDK2/cyclin A20.24
New Pyrrolopyridine (Compound 1) CDK2/cyclin A20.57
New Pyrrolopyridine (Compound 8) CDK2/cyclin A20.65
New Pyrrolopyridine (Compound 11) CDK2/cyclin A20.50
New Pyrrolopyridine (Compound 14) CDK2/cyclin A20.93
Known Drug (Roscovitine) CDK2/cyclin A20.394
IKKα Inhibitor Benchmarking

Novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors have been developed with high potency and selectivity for IKKα over IKKβ. Two promising compounds, SU1261 and SU1349 , show significant potential as tools to dissect the non-canonical NF-κB signaling pathway.[4]

CompoundTarget KinaseKi (nM)
New Pyrrolopyridine (SU1261) IKKα10
IKKβ680
New Pyrrolopyridine (SU1349) IKKα16
IKKβ3352

In Vitro Cellular Activity

The anti-proliferative effects of these new pyrrolopyridine inhibitors have been assessed across various human cancer cell lines, demonstrating their potential as anti-cancer agents.

Cytotoxicity Against Cancer Cell Lines

A novel pyrrolo-pyridine benzamide derivative, referred to as compound [I] , has shown potent cytotoxic activity against several cancer cell lines, outperforming the known inhibitor Cabozantinib in HeLa and MCF-7 cells.[5]

Cell LineNew Inhibitor ([I]) IC50 (µM)Known Drug (Cabozantinib) IC50 (µM)
A549 (Lung Carcinoma)1.06-
HeLa (Cervical Cancer)10.87> [I]
MCF-7 (Breast Cancer)0.11> [I]

The halogenated pyrrolo[2,3-d]pyrimidine derivatives 5e, 5h, 5k, and 5l also demonstrated promising cytotoxic effects against four different cancer cell lines.[1][2]

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)
5e 29-5929-5929-5929-59
5h 29-5929-5929-5929-59
5k 29-5929-5929-5929-59
5l 29-5929-5929-5929-59

In Vivo Efficacy

Preclinical in vivo studies provide crucial insights into the therapeutic potential of these novel inhibitors.

A pyrrolo-pyridine benzamide derivative, compound [I] , was evaluated in a lung carcinoma allograft mouse model. At a dose of 20 mg/kg, it demonstrated a tumor growth inhibition (TGI) of 64.5%, which was significantly higher than the 47.9% TGI observed for Cabozantinib.[5] Importantly, no obvious signs of toxicity were observed in the treated mice.[5]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires elucidation of the signaling pathways they modulate and the experimental workflows used to characterize them.

Non-Canonical NF-κB Signaling Pathway

The inhibitory-kappaB kinases (IKKs) IKKα and IKKβ are central regulators of the non-canonical and canonical NF-κB signaling pathways, respectively.[4][6] Novel pyrrolopyridine inhibitors with high selectivity for IKKα can be valuable tools to study the specific roles of the non-canonical pathway in various diseases.[4]

non_canonical_nf_kb_pathway Receptor Receptor (e.g., LTβR, CD40) NIK NIK Receptor->NIK Activation IKK_alpha IKKα NIK->IKK_alpha Phosphorylates p100_p52 p100/RelB IKK_alpha->p100_p52 Phosphorylates p52_RelB p52/RelB p100_p52->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Inhibitor Pyrrolopyridine Inhibitor (SU1261) Inhibitor->IKK_alpha

Non-Canonical NF-κB Signaling Pathway Inhibition.
General Experimental Workflow for Inhibitor Benchmarking

A typical workflow for benchmarking new kinase inhibitors involves a series of in vitro and cell-based assays to determine potency, selectivity, and cellular effects.

experimental_workflow Start Start: New Pyrrolopyridine Inhibitor In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Assay->Cytotoxicity_Assay Cell_Culture->Cytotoxicity_Assay Mechanism_Assay Mechanism of Action Assays Cytotoxicity_Assay->Mechanism_Assay Cell_Cycle Cell Cycle Analysis Mechanism_Assay->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Western Blot for Caspases) Mechanism_Assay->Apoptosis In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism_Assay->In_Vivo End End: Comparative Efficacy Data In_Vivo->End

Experimental Workflow for Inhibitor Benchmarking.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

  • Reagents and Materials : Purified recombinant kinase, appropriate substrate, ATP, kinase assay buffer, test inhibitor, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of the test inhibitor and the reference compound.

    • In a 96-well plate, add the kinase, substrate, and buffer.

    • Add the diluted inhibitors or vehicle control to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a specified temperature for a defined period.

    • Stop the reaction and measure the kinase activity using a suitable detection method.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cultured cells, providing a measure of cell viability and proliferation.

  • Reagents and Materials : Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor and a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Apoptosis Markers

This technique is used to detect and quantify specific proteins, such as cleaved caspases and Bcl-2 family members, to assess the induction of apoptosis.

  • Reagents and Materials : Treated cells, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2), HRP-conjugated secondary antibody, and a chemiluminescent substrate.

  • Procedure :

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic building block used in pharmaceutical research. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally applicable SDS was not identified, general safety protocols for chlorinated heterocyclic compounds should be strictly followed.

Personal Protective Equipment (PPE): All personnel handling this compound or its waste must wear appropriate PPE.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Spill Response: In the event of a spill, evacuate the area and prevent the spread of the material. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials, including the absorbent, into a designated hazardous waste container.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unreacted or waste this compound in a clearly labeled, compatible, and sealable container designated for solid hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and compatible container for liquid hazardous chemical waste. Segregate halogenated solvent waste from non-halogenated solvent waste.[4][5]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste.

2. Container Labeling: All waste containers must be accurately and clearly labeled.[6][7] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards associated with the chemical (e.g., "Irritant," "Harmful if swallowed").

  • The date the waste was first added to the container.

  • The name and contact information of the generating laboratory or researcher.

3. Storage in a Satellite Accumulation Area (SAA): Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][8] The SAA must be under the control of the laboratory personnel.

  • Keep containers tightly closed except when adding waste.[2][8]

  • Ensure containers are in good condition and compatible with the waste.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[6]

4. Disposal of Empty Containers: Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol).[2][4]

  • Collect the rinsate as hazardous liquid waste.[2][4]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[2]

5. Arranging for Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a pickup for the full waste containers.[2][6] Provide them with an accurate inventory of the waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Final Disposal A Waste this compound Generated B Solid Waste? A->B C Collect in Solid Hazardous Waste Container B->C Yes D Liquid Waste? B->D No H Label Container Correctly C->H E Collect in Liquid Hazardous Waste Container D->E Yes F Contaminated Materials? D->F No E->H G Collect in Solid Hazardous Waste Container F->G Yes F->H No G->H I Store in Satellite Accumulation Area (SAA) H->I J Keep Container Closed I->J K Container Full? J->K L Contact EHS for Pickup K->L Yes M Continue Collection K->M No M->J

Disposal Workflow for this compound.

Waste Minimization

In addition to proper disposal, laboratories should actively seek to minimize the generation of hazardous waste.[6] Strategies include:

  • Ordering only the necessary quantities of chemicals.

  • Maintaining an accurate chemical inventory to avoid purchasing duplicates.

  • Considering smaller-scale experiments where feasible.

By implementing these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always consult your institution's specific guidelines, as local regulations may vary.

References

Essential Safety and Operational Guidance for Handling Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.

According to its Safety Data Sheet (SDS), this compound is classified as an irritant that can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] It is harmful if swallowed.[3] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to proper handling procedures are mandatory.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent upon the specific laboratory procedures and the potential for exposure. The following table summarizes the recommended PPE for various handling scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Small Quantities in a Ventilated Fume Hood Safety glasses with side shields or chemical splash goggles.[1][4]Disposable nitrile gloves.[3][4]Standard cotton/polyester lab coat.[4]Not generally required if work is performed in a certified chemical fume hood.
Handling Larger Quantities or Potential for Dust/Aerosol Generation Chemical splash goggles and a face shield.[1][3][4]Double-gloving with disposable nitrile gloves.[4]A disposable gown or Tyvek suit over a lab coat.[4]A NIOSH-approved P95 or P100 particulate respirator. For higher levels of protection, an OV/AG/P99 respirator may be necessary.[3]
Accidental Spill Cleanup Chemical splash goggles and a face shield.[1][4]Chemical-resistant gloves (e.g., nitrile, neoprene).[4]A complete chemical-resistant suit or Tyvek suit.[3][4]A full-face air-purifying respirator with appropriate cartridges (OV/AG/P99) or a self-contained breathing apparatus (SCBA) for large spills.[3][5][6]

Standard Operating Procedures for PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on the appropriate body protection.

  • Respiratory Protection: If required, perform a fit test and don the respirator.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the gown or lab coat. If double-gloving, don the first pair, followed by the second.

Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves (if applicable) first, followed by the inner pair, using a technique that avoids touching the outer surface of the gloves with bare hands.

  • Gown/Lab Coat: Remove the gown or lab coat by rolling it down and away from the body, turning it inside out.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove the face shield and/or goggles.

  • Respiratory Protection: Remove the respirator.

  • Hand Hygiene: Wash and dry hands again.

Procedural Diagrams

The following diagrams illustrate the decision-making process for PPE selection and the proper workflow for the disposal of contaminated materials.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Level cluster_equipment Required PPE A Assess Task: - Quantity of substance - Potential for dust/aerosol generation - Duration of handling B Low Risk (Small quantity, in fume hood) A->B Low Potential for Exposure C Moderate Risk (Larger quantity, potential for dust) A->C Moderate Potential for Exposure D High Risk (Spill cleanup) A->D High Potential for Exposure E - Safety glasses - Nitrile gloves - Lab coat B->E F - Goggles & Face shield - Double nitrile gloves - Disposable gown - Particulate respirator (P95/P100) C->F G - Goggles & Face shield - Chemical-resistant gloves - Chemical suit - Full-face respirator (OV/AG/P99) or SCBA D->G

Caption: PPE Selection Workflow.

Disposal_Workflow Disposal Workflow for Contaminated Materials cluster_collection Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Place contaminated PPE and materials (e.g., absorbent pads) in a designated, leak-proof, and clearly labeled waste container. B Store the sealed waste container in a designated hazardous waste accumulation area. A->B C Arrange for pickup and disposal by a licensed hazardous waste management company. B->C D Maintain all disposal records in accordance with institutional and regulatory requirements. C->D

Caption: Contaminated Material Disposal Workflow.

Emergency Procedures

In the event of an exposure, follow these first-aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1][3]

  • After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

For any significant exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Spill and Disposal Management

In the case of a spill, evacuate the area and prevent entry. For small spills, use an inert absorbent material, sweep up, and place in a suitable, closed container for disposal.[1] Avoid creating dust.[3][7] For large spills, contact your institution's environmental health and safety department.

All contaminated materials, including used PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][8] Do not dispose of this chemical or its contaminated materials in the regular trash or down the drain.[3][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.